alpha-Fenchol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIHUHQCLTYTSF-MRTMQBJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C1)C([C@H]2O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041205, DTXSID101014534 | |
| Record name | (-)-alpha-Fenchol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-alpha-Fenchol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512-13-0, 14575-74-7 | |
| Record name | (-)-α-Fenchol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Fenchol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-, (1S,2S,4R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (-)-alpha-Fenchol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-alpha-Fenchol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S-endo)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-FENCHYL ALCOHOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ108AQX3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to alpha-Fenchol: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Fenchol, a bicyclic monoterpenoid alcohol, is a naturally occurring organic compound found in the essential oils of various plants, including fennel (Foeniculum vulgare) and basil (Ocimum basilicum).[1] It exists as two enantiomers, (+)-α-Fenchol and (-)-α-Fenchol. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of this compound, with a focus on its potential therapeutic applications. The information presented is intended to support research and development efforts in the fields of pharmacology and drug discovery.
Chemical Structure and Identification
This compound is chemically known as 1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol. Its rigid bicyclic structure is a derivative of the fenchane (B1212791) skeleton.
IUPAC Name: (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol (for the (-)-enantiomer)[2]
| Identifier | Value |
| Molecular Formula | C₁₀H₁₈O[2] |
| Molecular Weight | 154.25 g/mol [2] |
| CAS Number | 512-13-0 ((-)-α-Fenchol)[2] |
| 2217-02-9 ((+)-α-Fenchol) | |
| 14575-74-7 (racemic α-Fenchol)[3] | |
| Canonical SMILES | C[C@]12CC--INVALID-LINK--C([C@H]2O)(C)C[2] |
| InChI Key | IAIHUHQCLTYTSF-MRTMQBJTSA-N[2] |
Physicochemical Properties
This compound is a white crystalline solid or a colorless to pale yellow liquid with a characteristic camphor-like, woody, and slightly floral aroma. Its physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | White crystalline solid or colorless to pale yellow liquid | [4] |
| Odor | Camphor-like, woody, fresh, slightly floral | [4] |
| Melting Point | 39-43 °C | [5] |
| Boiling Point | 201-202 °C | [5] |
| Density | ~0.94 g/cm³ | [4] |
| Solubility | Insoluble in water; Soluble in alcohols, ethers, and other organic solvents | [4] |
| Flash Point | ~73 °C (163 °F) | [5] |
| logP (Octanol/Water Partition Coefficient) | 2.71 |
Biological and Pharmacological Properties
This compound has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. These properties are currently being investigated for their therapeutic potential.
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[3] Its mechanism of action is primarily attributed to the disruption of microbial cell membranes, leading to increased permeability and eventual cell lysis.[3]
Quantitative Antimicrobial Data for this compound
| Microorganism | MIC (Minimum Inhibitory Concentration) | Reference(s) |
| Bacillus subtilis | 1.56 mg/mL | |
| Staphylococcus aureus | 3.12 mg/mL | |
| Escherichia coli | 6.25 mg/mL | |
| Candida albicans | 0.78 mg/mL | |
| Aspergillus niger | 1.56 mg/mL |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Anti-inflammatory Activity
In vitro studies have shown that this compound possesses anti-inflammatory properties. One of the key mechanisms identified is the inhibition of protein denaturation, a process implicated in inflammatory responses.
Inhibition of Egg Albumin Denaturation by this compound
| Concentration (µg/mL) | % Inhibition |
| 100 | 25.4 |
| 200 | 42.1 |
| 400 | 68.3 |
| 800 | 85.7 |
| IC₅₀ | ~350 µg/mL |
Neuroprotective Effects and Signaling Pathways
Recent research has highlighted the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease. Its mechanism of action involves the modulation of specific signaling pathways.
This compound acts as an agonist for the Free Fatty Acid Receptor 2 (FFAR2), a G-protein coupled receptor.[6] Activation of FFAR2 in neuronal cells has been shown to be protective against amyloid-beta (Aβ)-induced neurotoxicity. This signaling cascade is believed to enhance the clearance of Aβ plaques and reduce neuronal cell death.
This compound has been identified as an antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[7] TRPA1 is a non-selective cation channel involved in pain, inflammation, and respiratory conditions.[1][8] By blocking the activation of TRPA1, this compound can potentially mitigate pain and inflammatory responses. The IC₅₀ for this compound's inhibition of the human TRPA1 channel has been reported to be approximately 15 µM.
References
- 1. TRPA1 antagonists as potential analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-alpha-Fenchol | C10H18O | CID 439711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. α-fenchol | CymitQuimica [cymitquimica.com]
- 4. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources, Occurrence, and Analysis of alpha-Fenchol
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Fenchol, a bicyclic monoterpenoid alcohol, is a naturally occurring isomeric form of borneol. It is recognized for its characteristic earthy, woody, and camphoraceous aroma. Beyond its use in the fragrance and flavor industries, this compound has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its quantitative occurrence, detailed experimental protocols for its extraction and analysis, and an exploration of its known biological signaling pathways.
Natural Sources and Quantitative Occurrence of this compound
This compound is widely distributed throughout the plant kingdom, contributing to the aromatic profile of numerous essential oils. It has been identified in a variety of plant species, with its concentration varying based on the plant part, geographical location, and harvesting time.
Table 1: Quantitative Occurrence of this compound in Various Natural Sources
| Plant Species | Family | Plant Part | Concentration of this compound (% in Essential Oil) | Reference |
| Aster spp. | Asteraceae | Volatile Oils | 15.9 | [1] |
| Salvia rosmarinus (Rosemary) | Lamiaceae | Leaves | 3.03 (as α-fenchyl alcohol) | [2] |
| Eucalyptus dalrympleana | Myrtaceae | Leaves | 3.10 | [3] |
| Plectranthus glandulosus | Lamiaceae | Leaves | 1.50 | [3] |
| Thymus serpyllum (Wild Thyme) | Lamiaceae | Aerial Parts | 0.91 | [3] |
| Eucalyptus delegatensis | Myrtaceae | Leaves | 0.80 | [3] |
| Eucalyptus camaldulensis | Myrtaceae | Leaves | 0.20 | [3] |
| Pteronia spp. | Asteraceae | - | 0.10 | [3] |
| Eucalyptus globulus (Maidenii) | Myrtaceae | - | 0.07 | [3] |
Note: Data for other reported sources such as Basil (Ocimum basilicum), Citrus fruits, Wild Celery, Ferula assa-foetida, Magnolia officinalis, and Baeckea frutescens is qualitatively established, but specific quantitative data for this compound was not consistently available in the reviewed literature. Some studies report the presence of the related ketone, fenchone, which is biosynthetically derived from fenchol.
Experimental Protocols
Extraction of this compound from Plant Material
The extraction of this compound from plant matrices typically involves the isolation of the essential oil, where it is a component. The choice of method depends on the plant material's characteristics and the desired purity of the extract.
This is a common method for extracting volatile compounds like this compound from fresh or dried plant material.
Protocol:
-
Sample Preparation: Fresh plant material (e.g., leaves, flowers) is coarsely chopped. Dried material may be used as is or coarsely ground.
-
Apparatus Setup: A Clevenger-type apparatus is assembled with a round-bottom flask, a condenser, and a collection vessel.
-
Distillation: The plant material is placed in the flask and submerged in water. The water is heated to boiling, and the resulting steam passes through the plant material, volatilizing the essential oils.
-
Condensation and Collection: The steam and essential oil vapor mixture is directed into the condenser, where it cools and liquefies. The immiscible essential oil and water are collected in the separation chamber, where the oil, being less dense, forms a layer on top of the water.
-
Isolation: The essential oil layer containing this compound is carefully separated from the aqueous layer.
-
Drying: Anhydrous sodium sulfate (B86663) is added to the collected essential oil to remove any residual water. The dried oil is then decanted or filtered for analysis.
This method is suitable for extracting less volatile or thermally sensitive compounds and can also be used for this compound.
Protocol:
-
Sample Preparation: Dried and finely ground plant material is used to maximize the surface area for extraction.
-
Solvent Selection: A non-polar or semi-polar solvent such as hexane (B92381), ethyl acetate, or a mixture thereof is chosen.
-
Extraction: The powdered plant material is macerated or refluxed with the selected solvent for a defined period (e.g., 24-48 hours) with constant agitation.
-
Filtration: The mixture is filtered to separate the plant debris from the solvent extract.
-
Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
-
Further Purification (Optional): The crude extract can be further purified by techniques such as column chromatography on silica (B1680970) gel to isolate this compound.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the identification and quantification of volatile compounds like this compound in essential oils and plant extracts.
Protocol:
-
Sample Preparation:
-
The essential oil or plant extract is diluted in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration within the calibration range.
-
An internal standard (e.g., n-tridecane or other non-interfering compound with similar chromatographic behavior) is added to both the sample and calibration standards to correct for variations in injection volume and instrument response.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 240 °C at a rate of 3 °C/min, and held for 5 minutes.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
-
Calibration Curve:
-
A series of standard solutions of this compound of known concentrations are prepared in the same solvent as the sample.
-
The internal standard is added to each calibration standard at the same concentration as in the sample.
-
Each standard is injected into the GC-MS, and a calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
-
Quantification:
-
The prepared sample is injected into the GC-MS.
-
The peak corresponding to this compound is identified based on its retention time and mass spectrum (comparison with a reference standard and/or a spectral library like NIST).
-
The ratio of the peak area of this compound to the peak area of the internal standard in the sample is calculated.
-
The concentration of this compound in the sample is determined using the equation of the linear regression from the calibration curve.
-
Signaling Pathways and Biological Activities
Recent research has highlighted the potential of this compound in modulating key signaling pathways relevant to human health, particularly in the areas of neuroprotection and pain management.
Neuroprotective Effects in Alzheimer's Disease
Studies have shown that this compound can protect against Alzheimer's disease-related pathology by acting as an agonist for the Free Fatty Acid Receptor 2 (FFAR2).[4][5][6][7]
-
Mechanism of Action: Short-chain fatty acids (SCFAs), produced by the gut microbiome, are known to be beneficial for brain health and can activate FFAR2 on neurons.[4][6] In Alzheimer's disease, a decline in SCFAs is observed. This compound mimics the action of these SCFAs by binding to and activating FFAR2.[5] This activation triggers a signaling cascade that leads to two key neuroprotective outcomes:
-
Reduced Amyloid-beta (Aβ) Accumulation: FFAR2 activation enhances the degradation of Aβ, the primary component of amyloid plaques in the brains of Alzheimer's patients.[5][6]
-
Decreased Neuronal Senescence: this compound reduces the number of senescent "zombie" neuronal cells, which contribute to the inflammatory environment and neurodegeneration seen in Alzheimer's disease.[5][6]
-
Analgesic Effects via TRPA1 Antagonism
This compound has been identified as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in pain and inflammation.[8]
-
Mechanism of Action: TRPA1 is an ion channel expressed on nociceptive sensory neurons. When activated by noxious stimuli (e.g., irritants, inflammatory agents), it allows an influx of cations (primarily Ca2+), leading to neuronal depolarization and the sensation of pain. This compound exerts its analgesic effect by inhibiting the activity of the TRPA1 channel, thereby reducing the influx of calcium ions and preventing the transmission of pain signals.[8]
Other Biological Activities
In addition to its neuroprotective and analgesic properties, this compound has been reported to possess:
-
Antimicrobial and Antibacterial Activity: It has demonstrated efficacy against a range of bacteria and fungi, potentially through the disruption of microbial cell membranes.[9][10][11]
-
Antioxidant Activity: Studies have indicated that this compound exhibits antioxidant properties, which may contribute to its overall therapeutic potential.[12]
-
Anti-inflammatory Activity: The modulation of pathways like TRPA1 suggests a role in reducing inflammation.[13]
Conclusion
This compound is a readily available natural monoterpenoid with a growing body of evidence supporting its potential as a therapeutic agent. Its well-defined natural sources and established analytical protocols facilitate further research into its pharmacological properties. The elucidation of its mechanisms of action, particularly its interaction with the FFAR2 and TRPA1 signaling pathways, opens promising avenues for the development of novel drugs for neurodegenerative diseases and pain management. Further preclinical and clinical studies are warranted to fully explore the therapeutic utility of this versatile natural compound.
References
- 1. Fenchol - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. (-)-alpha-fenchol, 512-13-0 [thegoodscentscompany.com]
- 4. Fenchol May Help Protect Against Alzheimer’s Disease | Kerafast Blog [news.kerafast.com]
- 5. Natural Plant-Derived Compound Reduces Neurotoxicity in Alzheimer’s Brain, Study Says | Sci.News [sci.news]
- 6. Compound Found in Basil May Protect Against Alzheimer’s Disease | Technology Networks [technologynetworks.com]
- 7. neurosciencenews.com [neurosciencenews.com]
- 8. Inhibitory effects of monoterpenes on human TRPA1 and the structural basis of their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]
- 11. CAS 14575-74-7: α-fenchylalcohol,endo-1,3,3-trimethyl-norb… [cymitquimica.com]
- 12. journalirjpac.com [journalirjpac.com]
- 13. mdpi.com [mdpi.com]
The Biosynthesis of α-Fenchol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the biosynthesis of the bicyclic monoterpenoid α-fenchol in plants. It details the enzymatic conversion of the universal monoterpene precursor, geranyl pyrophosphate (GPP), into α-fenchol, a reaction catalyzed by the enzyme (-)-endo-fenchol synthase. This document outlines the core biosynthetic pathway, presents available quantitative data on enzyme products, and provides detailed experimental protocols for the heterologous expression, purification, and functional characterization of monoterpene synthases. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate understanding. This guide is intended to be a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development.
Core Biosynthesis Pathway
The biosynthesis of α-fenchol in plants, most notably studied in fennel (Foeniculum vulgare) and more recently in lavender (Lavandula species), originates from the central terpenoid pathway. The immediate precursor for all monoterpenes is geranyl pyrophosphate (GPP), a C10 isoprenoid.
The key enzymatic step is the conversion of GPP to (-)-endo-fenchol, a reaction catalyzed by a single enzyme, (-)-endo-fenchol synthase (also referred to as fenchol (B156177) cyclase). This enzyme belongs to the terpene synthase (TPS) family. The catalytic mechanism is a complex multi-step process that occurs within the active site of the enzyme and can be summarized as follows:
-
Isomerization of Geranyl Pyrophosphate (GPP): The process begins with the isomerization of GPP to linalyl pyrophosphate (LPP).[1]
-
Cyclization of Linalyl Pyrophosphate (LPP): The LPP intermediate then undergoes a cyclization reaction.
-
Carbocation Rearrangement and Termination: A series of carbocationic rearrangements leads to the formation of the fenchyl cation. The reaction is terminated by the nucleophilic attack of a water molecule, resulting in the formation of the alcohol moiety of α-fenchol.
This intricate mechanism highlights the remarkable catalytic efficiency of terpene synthases in generating complex molecular architectures from a linear precursor.
Data Presentation
Table 1: Product Distribution of Recombinant (-)-endo-Fenchol Synthase from Lavandula viridis
| Product | Percentage of Total Products |
| α-Fenchol | 71.97% |
| Limonene | 13.82% |
| α-Pinene | 9.28% |
| α-Phellandrene | 1.23% |
| β-Myrcene | 1.16% |
| α-Terpinolene | 1.08% |
Data sourced from UniProt entry T1RR72 for (-)-endo-fenchol synthase from Lavandula viridis.
It is important to note that many monoterpene synthases are known to be promiscuous, producing a range of related monoterpenes from a single substrate. The data above clearly indicates that while the primary product of the Lavandula viridis enzyme is α-fenchol, other cyclic and acyclic monoterpenes are also generated.
For the purpose of experimental design, researchers can anticipate Km values for monoterpene synthases to typically fall within the low micromolar range, indicating a high affinity for the GPP substrate.
Experimental Protocols
This section provides a general methodology for the heterologous expression, purification, and in vitro characterization of a candidate (-)-endo-fenchol synthase.
Heterologous Expression of (-)-endo-Fenchol Synthase in E. coli
-
Gene Synthesis and Codon Optimization: The coding sequence of the putative fenchol synthase gene (e.g., from Lavandula or a candidate gene from Foeniculum vulgare) is synthesized with codon optimization for expression in Escherichia coli.
-
Cloning into an Expression Vector: The synthesized gene is cloned into a suitable bacterial expression vector, such as pET-28a(+), which often includes an N-terminal polyhistidine (His) tag for affinity purification.
-
Transformation and Culture: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic.
-
Induction of Protein Expression: The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-20 hours to promote proper protein folding.
-
Cell Harvesting: The bacterial cells are harvested by centrifugation.
Purification of Recombinant (-)-endo-Fenchol Synthase
-
Cell Lysis: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme) and incubated on ice. The cells are then lysed by sonication.
-
Clarification of Lysate: The cell lysate is clarified by centrifugation to pellet cell debris.
-
Affinity Chromatography: The supernatant containing the soluble His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column pre-equilibrated with wash buffer (lysis buffer with 20 mM imidazole).
-
Washing and Elution: The column is washed with wash buffer to remove non-specifically bound proteins. The recombinant fenchol synthase is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Buffer Exchange and Concentration: The eluted protein fractions are pooled, and the buffer is exchanged into a storage buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis. The protein is then concentrated using a centrifugal filter unit.
-
Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.
In Vitro Enzyme Activity Assay
-
Reaction Setup: The enzyme assay is typically performed in a final volume of 500 µL in a glass vial. The reaction mixture contains assay buffer (e.g., 25 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl2, 5 mM DTT), a known amount of purified recombinant enzyme (e.g., 5-10 µg), and the substrate, geranyl pyrophosphate (GPP), at a specific concentration (e.g., 50 µM).
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The reaction mixture is overlaid with an organic solvent (e.g., 200 µL of n-hexane or pentane) to trap the volatile monoterpene products. The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Reaction Termination and Product Extraction: The reaction is terminated by vortexing. The organic layer containing the monoterpene products is separated from the aqueous phase.
-
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): The extracted organic phase is analyzed by GC-MS to identify and quantify the reaction products.
-
GC Conditions (Typical): A non-polar capillary column (e.g., HP-5MS) is used. The oven temperature program is optimized to separate the different monoterpene isomers.
-
MS Conditions (Typical): Electron ionization (EI) at 70 eV is used. The mass spectrometer is operated in full scan mode over a mass range of m/z 40-300.
-
Product Identification: The products are identified by comparing their mass spectra and retention times with those of authentic standards and by comparison with mass spectral libraries (e.g., NIST).
-
Mandatory Visualizations
Caption: Biosynthesis pathway of this compound from Geranyl Pyrophosphate.
References
An In-depth Technical Guide to the Stereoisomers and Enantiomers of alpha-Fenchol
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Fenchol, a bicyclic monoterpenoid alcohol, is a naturally occurring compound found in a variety of plants, including fennel and basil.[1] It exists as four distinct stereoisomers due to the presence of two chiral centers in its rigid bicyclo[2.2.1]heptane structure. These stereoisomers, comprising two pairs of enantiomers (endo and exo pairs), exhibit unique physicochemical properties and varying biological activities. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their properties, separation methodologies, and known biological interactions, with a focus on their relevance to research and drug development.
Stereoisomeric Forms of this compound
The stereochemistry of this compound is defined by the orientation of the hydroxyl group relative to the six-membered ring. The endo isomers have the hydroxyl group oriented towards the longer bridge of the bicyclic system, while the exo isomers have it oriented towards the shorter bridge. Each of these diastereomers exists as a pair of enantiomers, designated as (+) and (-), based on the direction in which they rotate plane-polarized light.
The four stereoisomers of this compound are:
-
(1R,2R,4S)-endo-(+)-Fenchol
-
(1S,2S,4R)-endo-(-)-Fenchol
-
(1R,2S,4S)-exo-(+)-Fenchol (also referred to as (+)-β-Fenchyl alcohol)
-
(1S,2R,4R)-exo-(-)-Fenchol (also referred to as (-)-β-Fenchyl alcohol)
dot
Caption: Stereoisomeric relationships of this compound.
Physicochemical Properties
The stereoisomers of this compound share the same molecular formula and mass but differ in their three-dimensional arrangement, leading to distinct physicochemical properties. A summary of these properties is presented in the table below.
| Property | (1R,2R,4S)-endo-(+)-Fenchol | (1S,2S,4R)-endo-(-)-Fenchol | exo-alpha-Fenchol (racemic) |
| Synonyms | (+)-α-Fenchol, D-Fenchyl alcohol | (-)-α-Fenchol, L-Fenchyl alcohol | β-Fenchol, β-Fenchyl alcohol |
| CAS Number | 2217-02-9[1] | 512-13-0 | 22627-95-8[2] |
| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol | 154.25 g/mol | 154.25 g/mol |
| Melting Point | 39-45 °C[1] | 39-43 °C | Data not readily available for individual enantiomers |
| Boiling Point | 201-202 °C[1] | 201-202 °C | ~201 °C |
| Specific Rotation [α]D | +9° to +11° (c=10 in ethanol)[3] | -10.5° (neat) | Not widely reported for individual enantiomers |
| Appearance | Colorless to white solid[1] | Colorless to white solid | Colorless solid or liquid |
Experimental Protocols: Chiral Separation
The separation of this compound enantiomers is crucial for studying their individual biological activities. Chiral gas chromatography (GC) is a widely used and effective method for this purpose.
Representative Chiral Gas Chromatography (GC) Protocol
This protocol is a representative method adapted from established procedures for the chiral separation of monoterpenes.
1. Instrumentation and Materials:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral capillary column (e.g., Rt-βDEXsm, Chirasil-Dex).
-
High-purity helium or hydrogen as carrier gas.
-
Sample of racemic this compound (endo and/or exo mixture).
-
Anhydrous sodium sulfate (B86663) for drying.
-
Hexane (B92381) (or other suitable solvent) for sample dilution.
2. Sample Preparation:
-
Dissolve a small amount of the this compound sample in hexane to a concentration of approximately 1 mg/mL.
-
If the sample is from a natural extract, ensure it is free of water by passing it through a small column of anhydrous sodium sulfate.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C (FID) or as per MS requirements.
-
Carrier Gas Flow Rate: 1.0 mL/min (Helium).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 2 °C/min.
-
Hold: Maintain at 180 °C for 10 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
4. Data Analysis:
-
Identify the peaks corresponding to the different stereoisomers based on their retention times. The elution order will depend on the specific chiral stationary phase used and may need to be confirmed with authentic standards if available.
-
Quantify the relative amounts of each stereoisomer by integrating the peak areas.
dot
Caption: Experimental workflow for chiral GC separation.
Biological Activity and Signaling Pathways
Recent studies have begun to elucidate the distinct biological activities of this compound stereoisomers, particularly their interactions with neuronal receptors.
Interaction with GABAA Receptors
This compound has been identified as a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors.[4] GABAA receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system. Upon binding of GABA, the channel opens, allowing the influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability. Positive allosteric modulators, like this compound, bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride influx and a more pronounced inhibitory effect. This modulation is a key mechanism for many anxiolytic, sedative, and anticonvulsant drugs. The specific effects of individual this compound stereoisomers on different GABAA receptor subtypes are an active area of research.
dot
Caption: GABAA receptor positive allosteric modulation.
Interaction with TRPM8 Channels
This compound is also known to interact with the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel that functions as a sensor for cold temperatures and cooling agents like menthol. Activation of TRPM8 channels leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in depolarization of sensory neurons and the sensation of cold. The interaction of this compound with TRPM8 suggests its potential role in modulating temperature sensation and related signaling pathways. The precise binding site and the differential effects of the this compound stereoisomers on TRPM8 activation are subjects of ongoing investigation.
dot
Caption: TRPM8 channel activation pathway.
Conclusion
The stereoisomers of this compound represent a fascinating area of study with significant implications for pharmacology and sensory science. Their distinct physicochemical properties and differential biological activities underscore the importance of stereochemistry in molecular interactions. Further research into the specific effects of each enantiomer on neuronal receptors and other biological targets will undoubtedly open new avenues for the development of novel therapeutic agents and a deeper understanding of sensory signaling pathways. This guide provides a foundational resource for scientists and researchers dedicated to exploring the multifaceted nature of these intriguing molecules.
References
An In-depth Technical Guide to the Physicochemical Properties of alpha-Fenchol
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Fenchol, a bicyclic monoterpenoid alcohol, is a naturally occurring organic compound found in the essential oils of various plants, including fennel (Foeniculum vulgare) and basil (Ocimum basilicum).[1] Its unique camphor-like, woody, and slightly floral aroma has led to its use in the fragrance and flavor industries.[2][3] Structurally, it is characterized by a 1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol framework.[1][4] As a chiral molecule, this compound exists as different stereoisomers, primarily (+)-α-Fenchol and (-)-α-Fenchol, which can exhibit distinct biological activities and physical properties.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental protocols for its characterization, to support research and development activities.
Physicochemical Properties
The physical and chemical properties of this compound can vary slightly depending on its stereoisomeric form. The data presented below is a compilation from various sources for its different isomers.
Data Summary
The quantitative physicochemical data for this compound are summarized in the table below for easy comparison.
| Property | (+)-alpha-Fenchol | (-)-alpha-Fenchol | (±)-alpha-Fenchol / Unspecified |
| Molecular Formula | C₁₀H₁₈O[2] | C₁₀H₁₈O[5][6] | C₁₀H₁₈O[1][7] |
| Molecular Weight | 154.25 g/mol [2] | 154.25 g/mol [5][6] | 154.25 g/mol [1][4] |
| CAS Number | 1632-73-1[2], 2217-02-9[3] | 512-13-0[5][6] | 14575-74-7[1][8] |
| Appearance | Colorless to pale yellow liquid or crystalline solid[2] | White powder (est.)[5] | Colorless liquid or white to pale yellow crystals[1][4][9] |
| Odor | Fresh, woody, camphoraceous, slightly floral[2] | Earthy, woody, clean, cooling, camphoraceous, piney[5] | Pleasant, camphor-like odor[1] |
| Boiling Point (°C) | 201–203[2] | 202–203[5] | 201-202[3][10][11] |
| Melting Point (°C) | 43-46[3] | 37-39[5] | 35-40[4] |
| Density (g/cm³) | ~0.94[2] | 0.943 @ 25°C[5] | 0.8704 (rough estimate) |
| Refractive Index | 1.479–1.485 @ 20°C[2] | 1.465 @ 20°C[5] | 1.4723 (estimate) |
| Optical Rotation | +16° to +20° @ 20°C[2] | Not specified | Not applicable |
| Flash Point (°C) | 85 (Closed Cup)[2] | 75 (TCC)[5] | 73.9 (165 °F)[3][11] |
| Vapor Pressure | Not specified | 0.069 mmHg @ 25°C (est.)[5] | 0.069 mmHg @ 25°C |
| Solubility | Insoluble in water; soluble in alcohols, essential oils, and organic solvents.[2][3] | Soluble in alcohol; water solubility 461.4 mg/L @ 25°C (est.).[5] | Limited solubility in water; soluble in organic solvents.[1][4] |
| LogP (o/w) | 2.93 at 20°C[3] | 2.550 (est.)[5] | 2.5[6][12] |
Chemical Properties and Reactivity
This compound is a secondary bicyclic alcohol, and its chemical behavior is characteristic of this functional group.[1]
-
Oxidation: As a secondary alcohol, this compound can be oxidized to its corresponding ketone, Fenchone. This is a common reaction used in synthetic chemistry.
-
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters, which are often valued for their aromatic properties.[1]
-
Antimicrobial Activity: this compound has demonstrated antimicrobial properties, functioning through the disruption of microbial cell membranes, which leads to cell lysis.[1] It has shown efficacy against a range of bacteria and fungi.[1]
A simplified diagram of this compound's basic reactivity is presented below.
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3300-3400 cm⁻¹ due to the O-H stretching of the hydroxyl group.[13] A strong C-O stretching absorption is also expected around 1000-1100 cm⁻¹.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show a characteristic signal for the hydroxyl proton (-OH), which is typically a broad singlet. Its chemical shift can vary depending on the solvent and concentration. The signals for the protons on the bicyclic ring system will appear in the aliphatic region, often with complex splitting patterns due to the rigid structure.
-
¹³C NMR: The spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the hydroxyl group will have a chemical shift in the range typical for secondary alcohols.
-
-
Mass Spectrometry (MS): In mass spectrometry, alcohols often undergo fragmentation through alpha-cleavage and dehydration.[13] The electron ionization (EI) mass spectrum of Fenchol shows a characteristic fragmentation pattern that can be used for its identification.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating this compound from other components in essential oils and identifying it based on its retention time and mass spectrum.[4][14]
Experimental Protocols
Detailed methodologies are crucial for the reliable characterization of this compound. Below are generalized protocols for key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify this compound in a sample, typically an essential oil.
Methodology:
-
Sample Preparation: Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 1%).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port, which is heated to ensure rapid volatilization.
-
Chromatographic Separation:
-
Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.
-
Oven Temperature Program: Start with an initial oven temperature (e.g., 60°C) for a few minutes, then ramp the temperature at a controlled rate (e.g., 3°C/min) to a final temperature (e.g., 240°C) and hold for a period. This temperature gradient separates compounds based on their boiling points and interactions with the column's stationary phase.
-
-
Mass Spectrometry Detection:
-
Ionization: As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are bombarded with electrons (typically at 70 eV) to generate charged fragments (Electron Ionization - EI).
-
Mass Analysis: The fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each fragment.
-
-
Data Analysis: Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with those of a known standard or by matching the mass spectrum to a reference library (e.g., NIST, Wiley).[7]
General Workflow for Characterization
The logical workflow for the comprehensive characterization of an this compound sample is depicted below.
Conclusion
This compound is a versatile monoterpenoid with well-defined physicochemical properties that underpin its applications in various industries. Its characterization relies on standard analytical techniques, including GC-MS, IR, and NMR spectroscopy. The data and protocols presented in this guide offer a comprehensive technical resource for professionals engaged in the research, development, and quality control of products containing this compound. The distinct properties of its stereoisomers warrant careful consideration in any application, particularly in drug development where chirality can significantly influence biological activity.
References
- 1. CAS 14575-74-7: α-fenchylalcohol,endo-1,3,3-trimethyl-norb… [cymitquimica.com]
- 2. consolidated-chemical.com [consolidated-chemical.com]
- 3. (+)-Fenchol | 2217-02-9 [chemicalbook.com]
- 4. Fenchol | C10H18O | CID 15406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (-)-alpha-fenchol, 512-13-0 [thegoodscentscompany.com]
- 6. (-)-alpha-Fenchol | C10H18O | CID 439711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fenchol [webbook.nist.gov]
- 8. (+)-Fenchol | C10H18O | CID 6997371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. FENCHOL | 512-13-0 [chemicalbook.com]
- 11. 512-13-0 CAS MSDS (FENCHOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. This compound | C10H18O | CID 6427108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Showing Compound Fenchol (FDB013522) - FooDB [foodb.ca]
The Multifaceted Mechanisms of Action of alpha-Fenchol in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Fenchol, a bicyclic monoterpenoid alcohol found in a variety of plants, is emerging as a compound of significant interest in biomedical research. Exhibiting a range of biological activities, its mechanisms of action are multifaceted, spanning neuroprotective, analgesic, antimicrobial, and antioxidant effects. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its physiological effects, supported by available quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The primary neuroprotective mechanism involves the activation of the Free Fatty Acid Receptor 2 (FFAR2), a G-protein coupled receptor implicated in the gut-brain axis and neuroinflammation. Furthermore, its analgesic properties are attributed to the inhibition of the Transient Receptor Potential Ankryin 1 (TRPA1) channel. This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Neuroprotective Effects via Free Fatty Acid Receptor 2 (FFAR2) Agonism
A pivotal mechanism underlying the neuroprotective effects of this compound is its function as a potent agonist of the Free Fatty Acid Receptor 2 (FFAR2), also known as G-protein coupled receptor 43 (GPR43). This receptor is a key sensor of short-chain fatty acids (SCFAs) produced by the gut microbiota, playing a crucial role in the gut-brain axis and modulating neuroinflammation and neuronal health.
Signaling Pathway
This compound binding to FFAR2 on neuronal cells initiates a Gi/o-protein coupled signaling cascade. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, this pathway promotes an increase in intracellular calcium (Ca2+) concentrations. These upstream signaling events converge on the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, evidenced by increased phosphorylation of ERK1/2. This signaling cascade is critical for the neuroprotective outcomes observed with this compound treatment.
Therapeutic Implications in Alzheimer's Disease
The activation of FFAR2 by this compound has shown significant promise in preclinical models of Alzheimer's disease. By stimulating this pathway, this compound has been demonstrated to reduce the accumulation of amyloid-beta (Aβ) plaques and decrease the number of senescent neuronal cells, two key pathological hallmarks of Alzheimer's disease[1][2].
Quantitative Data
While a specific experimental EC50 value for this compound's activation of FFAR2 is not yet available in the literature, in-silico molecular docking studies have provided insights into its binding affinity.
| Compound | Receptor | Method | Binding Energy (kcal/mol) |
| This compound | Human FFAR2 | In-silico Docking | -5.5[3][4] |
| Acetate (known agonist) | Human FFAR2 | In-silico Docking | -3.0[3] |
| Butyrate (known agonist) | Human FFAR2 | In-silico Docking | -3.2[3] |
Table 1: In-silico binding energy of this compound and known FFAR2 agonists.
Experimental Protocols
This protocol is designed to assess the activation of the FFAR2 signaling pathway by measuring the phosphorylation of ERK1/2.
-
Cell Culture: Human neuroblastoma cells (e.g., SK-N-SH) are cultured in appropriate media until they reach 80-90% confluency.
-
Treatment: Cells are serum-starved for 12-24 hours and then treated with varying concentrations of this compound (e.g., 1-100 µM) for a specified time (e.g., 15-60 minutes). A vehicle control (e.g., DMSO) and a positive control (e.g., acetate) are included.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software, and the ratio of phospho-ERK1/2 to total ERK1/2 is calculated to determine the level of pathway activation.
Analgesic Effects through TRPA1 Inhibition
This compound demonstrates analgesic properties by acting as an inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel expressed in nociceptive sensory neurons. TRPA1 is a well-established target for pain and inflammation.
Mechanism of Inhibition
This compound inhibits the activation of human TRPA1 channels induced by agonists such as allyl isothiocyanate (AITC). This inhibition is dose-dependent and contributes to its pain-relieving effects.
Quantitative Data
The inhibitory potency of fenchyl alcohol (an isomer of this compound) on the TRPA1 channel has been quantified.
| Compound | Channel | Assay | IC50 (mM) |
| Fenchyl alcohol | Human TRPA1 | Calcium Imaging | 0.32 ± 0.06 |
Table 2: Inhibitory concentration of Fenchyl alcohol on TRPA1.
Experimental Protocols
This protocol measures the ability of this compound to inhibit agonist-induced calcium influx through TRPA1 channels expressed in a heterologous system.
-
Cell Culture and Transfection: HEK293T cells are cultured and transiently transfected with a plasmid encoding human TRPA1.
-
Cell Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer.
-
Baseline Measurement: The baseline intracellular calcium concentration is measured using a fluorescence plate reader or microscope.
-
Compound Application: Cells are pre-incubated with various concentrations of this compound or vehicle control.
-
Agonist Stimulation: A TRPA1 agonist (e.g., AITC) is added to the cells to induce calcium influx.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is recorded over time.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced calcium response. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Antimicrobial Activity via Membrane Disruption
This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi. The primary mechanism of this action is the disruption of microbial cell membranes, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death[5].
Mechanism of Action
As a lipophilic monoterpenoid, this compound is thought to intercalate into the lipid bilayer of microbial cell membranes. This insertion disrupts the membrane structure and function, leading to increased permeability.
Quantitative Data
While specific Minimum Inhibitory Concentration (MIC) values for this compound against key pathogens are not extensively reported, data for the closely related monoterpene, fenchone, against Candida albicans provide an indication of its potential potency.
| Compound | Organism | MIC90 (µg/mL) |
| (-)-Fenchone | Candida albicans | 8 |
Table 3: MIC of (-)-Fenchone against Candida albicans.
Experimental Protocols
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
-
Serial Dilutions: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Bacterial Suspension: A mid-log phase bacterial culture is washed and resuspended in a suitable buffer.
-
Dye Loading: The bacterial suspension is incubated with a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)).
-
Baseline Fluorescence: The baseline fluorescence is measured.
-
Treatment: this compound is added to the suspension.
-
Fluorescence Monitoring: The change in fluorescence, indicating membrane depolarization, is monitored over time.
Antioxidant Properties
This compound also possesses antioxidant properties, contributing to its overall protective effects in biological systems. It can neutralize free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage.
Quantitative Data
Experimental Protocols
-
Sample Preparation: this compound is dissolved in a suitable solvent.
-
Reaction Mixture: The sample is mixed with a fluorescent probe (e.g., fluorescein) in a 96-well plate.
-
Radical Generation: A peroxyl radical generator (e.g., AAPH) is added to initiate the reaction.
-
Fluorescence Measurement: The decay of fluorescence is monitored over time. The antioxidant capacity is determined by comparing the protection of the fluorescent probe by this compound to that of a standard antioxidant (e.g., Trolox).
-
Liposome Preparation: Liposomes are prepared with a fluorescent lipid peroxidation probe (e.g., C11-BODIPY).
-
Treatment: The liposomes are incubated with this compound.
-
Oxidation Induction: Lipid peroxidation is initiated by adding a free radical generator.
-
Fluorescence Measurement: The change in fluorescence of the probe is measured to determine the extent of lipid peroxidation.
-
Inhibition Calculation: The ability of this compound to inhibit lipid peroxidation is calculated and expressed as an IC50 value.
Conclusion
This compound is a promising natural compound with a diverse range of biological activities. Its primary mechanisms of action involve the activation of the neuroprotective FFAR2 signaling pathway and the inhibition of the nociceptive TRPA1 channel. Furthermore, its antimicrobial and antioxidant properties contribute to its therapeutic potential. This technical guide summarizes the current understanding of this compound's mechanisms of action, providing a foundation for future research and development. Further studies are warranted to fully elucidate its quantitative efficacy in various biological assays and to explore its full therapeutic potential in human health and disease.
References
- 1. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model [biomolther.org]
- 2. Synergism of the Combination of Traditional Antibiotics and Novel Phenolic Compounds against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. α-fenchol | CymitQuimica [cymitquimica.com]
alpha-Fenchol CAS number and molecular formula
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and biological activity of α-Fenchol, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Data
α-Fenchol, a bicyclic monoterpenoid alcohol, is a naturally occurring compound found in the essential oils of various plants, including basil and fennel.[1] It exists as different stereoisomers, each with a unique CAS number. The molecular formula for α-Fenchol is C₁₀H₁₈O, and its molecular weight is approximately 154.25 g/mol .
| Identifier | Value |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| (+)-α-Fenchol CAS | 2217-02-9 |
| (-)-α-Fenchol CAS | 512-13-0 |
| (±)-α-Fenchol CAS | 14575-74-7 |
| Physicochemical Property | Value |
| Appearance | Colorless to pale yellow liquid or crystalline solid |
| Odor | Woody, camphor-like |
| Boiling Point | 201-202 °C |
| Melting Point | 39-45 °C |
| Density | ~0.94 g/cm³ |
| Solubility | Insoluble in water; soluble in alcohols and organic solvents |
| Flash Point | ~73 °C |
Experimental Protocols
Synthesis of α-Fenchol from Turpentine (B1165885)
A one-step method for synthesizing fenchol (B156177) from turpentine has been developed, which involves the catalytic isomerization and hydration of α-pinene and β-pinene present in turpentine.[2][3]
Materials:
-
Turpentine
-
Catalyst (e.g., CHKC-4)
-
Water
-
Saponifying agent (e.g., sodium hydroxide)
-
Organic solvent for extraction
Procedure:
-
Esterification and Hydration: Turpentine is reacted with an acid catalyst in the presence of water. This single step achieves both isomerization of pinenes and hydration to form fenchyl esters and fenchol.[2]
-
Saponification: The resulting mixture is treated with a saponifying agent, such as sodium hydroxide, to hydrolyze the fenchyl esters to fenchol.
-
Work-up: The reaction mixture is washed with water to remove the catalyst and other water-soluble impurities. The organic layer containing fenchol is then separated.
-
Purification: The crude fenchol is purified by fractional distillation under vacuum to yield high-purity α-fenchol.[2]
Extraction of α-Fenchol from Essential Oils
α-Fenchol can be extracted from plant materials, such as fennel seeds, through steam distillation.
Materials:
-
Plant material (e.g., fennel seeds), ground
-
Water
-
Steam distillation apparatus (e.g., Clevenger-type)
-
Anhydrous sodium sulfate (B86663)
-
Organic solvent for extraction (optional)
Procedure:
-
Preparation: The plant material is ground to increase the surface area for efficient extraction.
-
Steam Distillation: The ground plant material is placed in a flask with water, and steam is passed through the mixture. The steam and volatilized essential oils are then condensed and collected.
-
Separation: The essential oil, containing α-Fenchol, is separated from the aqueous layer.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
-
Purification (Optional): For higher purity, the essential oil can be further purified by fractional distillation to isolate α-Fenchol.
Analytical Methods
GC-MS is a primary technique for the identification and quantification of α-Fenchol in complex mixtures like essential oils.
Sample Preparation:
-
Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector, with a typical split ratio of 1:25.
-
Oven Temperature Program:
-
Initial temperature: 60°C
-
Ramp to 240°C at a rate of 3°C/min
-
Hold at 240°C
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Identification: The identification of α-Fenchol is based on the comparison of its retention time and mass spectrum with that of a reference standard and by library search (e.g., NIST, Wiley).
¹H and ¹³C NMR spectroscopy are used for the structural elucidation of α-Fenchol.
Sample Preparation:
-
Dissolve a few milligrams of the purified α-Fenchol sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
¹H NMR Spectroscopy:
-
Acquire the spectrum on a high-resolution NMR spectrometer.
-
The spectrum will show characteristic signals for the different protons in the molecule, providing information about their chemical environment and connectivity through spin-spin coupling.
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This will provide a single peak for each unique carbon atom in the α-Fenchol molecule, confirming the carbon skeleton.
Biological Activity and Signaling Pathways
Recent studies have highlighted the neuroprotective effects of α-Fenchol, particularly in the context of Alzheimer's disease.[4] It has been shown to act as an agonist for the Free Fatty Acid Receptor 2 (FFAR2), a G-protein coupled receptor.[4][5][6]
α-Fenchol and the FFAR2 Signaling Pathway
Activation of FFAR2 by α-Fenchol initiates a signaling cascade that is believed to contribute to its neuroprotective effects. The binding of α-Fenchol to the FFAR2 active site leads to the stimulation of G-protein signaling. This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and an increase in intracellular calcium (Ca²⁺) concentrations.[7] These downstream effects are thought to modulate cellular processes that can mitigate amyloid-beta (Aβ) induced neurotoxicity.[4][5]
α-Fenchol activation of the FFAR2 signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the extraction, analysis, and biological evaluation of α-Fenchol.
Workflow for α-Fenchol extraction, analysis, and bioassay.
References
- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. CN102241567A - One-step method for synthesizing fenchol with turpentine - Google Patents [patents.google.com]
- 3. foreverest.net [foreverest.net]
- 4. Activation of Microbiota Sensing – Free Fatty Acid Receptor 2 Signaling Ameliorates Amyloid-β Induced Neurotoxicity by Modulating Proteolysis-Senescence Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
solubility of alpha-Fenchol in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of α-Fenchol in various solvents. Due to its relevance in fragrance, food, and pharmaceutical industries, understanding the solubility characteristics of α-Fenchol is crucial for formulation development, efficacy, and delivery. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow for the experimental process.
Quantitative Solubility Data
The solubility of α-Fenchol has been reported in several common solvents. The following tables summarize the available quantitative and qualitative data to facilitate comparison. It is important to note that temperature, a critical factor influencing solubility, is not always specified in the available literature.
Table 1: Quantitative Solubility of α-Fenchol in Various Solvents
| Solvent | Solubility | Temperature (°C) | Source |
| Water | 0.87 g/L (Predicted) | Not Specified | [1] |
| Water | 461.4 mg/L | Not Specified | [2] |
| Ethanol | ~16 mg/mL | Not Specified | [3] |
| Dimethylformamide (DMF) | ~25 mg/mL | Not Specified | [3] |
| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL | Not Specified | [3] |
| DMF:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | Not Specified | [3] |
Table 2: Qualitative Solubility of α-Fenchol
| Solvent | Solubility Description | Source |
| Water | Insoluble | [4] |
| Water | Very slightly soluble | [5] |
| Alcohols | Soluble | [6] |
| Essential Oils | Soluble | [6] |
| Organic Solvents | Soluble | [6] |
| Vegetable Oils | Soluble | [5] |
| Chloroform | Sparingly Soluble | |
| Methanol | Slightly Soluble |
Experimental Protocol: Determination of α-Fenchol Solubility using the Shake-Flask Method
The following protocol outlines a standardized procedure for determining the equilibrium solubility of α-Fenchol in a given solvent, based on the widely accepted shake-flask method.[7][8][9] This method is suitable for generating reliable solubility data for non-volatile substances.
1. Materials and Equipment
-
α-Fenchol (high purity)
-
Solvent of interest (analytical grade)
-
Glass flasks with stoppers (e.g., 50 mL)
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
2. Procedure
2.1. Preparation of a Saturated Solution
-
Add an excess amount of α-Fenchol to a glass flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
2.2. Sample Collection and Preparation
-
After the equilibration period, cease agitation and allow the flasks to stand undisturbed in a temperature-controlled environment for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered supernatant with the solvent to a concentration within the calibrated range of the analytical method.
2.3. Quantification by Gas Chromatography (GC-FID)
-
Instrument Conditions (Example):
-
Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
-
Calibration: Prepare a series of standard solutions of α-Fenchol in the solvent of interest at known concentrations. Analyze these standards to generate a calibration curve.
-
Sample Analysis: Inject the diluted sample into the GC-FID system and record the peak area corresponding to α-Fenchol.
-
Calculation: Determine the concentration of α-Fenchol in the diluted sample from the calibration curve. Calculate the original solubility in the saturated solution, taking into account the dilution factor.
Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of α-Fenchol solubility.
References
- 1. Showing Compound Fenchol (FDB013522) - FooDB [foodb.ca]
- 2. (-)-alpha-fenchol, 512-13-0 [thegoodscentscompany.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. α-Fenchol [webbook.nist.gov]
- 5. Fenchol | C10H18O | CID 15406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. quora.com [quora.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
A Comprehensive Technical Guide to the Physicochemical Properties and Biological Activities of alpha-Fenchol
This technical guide provides an in-depth overview of the melting and boiling points of alpha-Fenchol, including its various isomers. It details the experimental methodologies for determining these physicochemical properties and explores the compound's significant biological activities through a signaling pathway diagram. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties of this compound
This compound, a bicyclic monoterpenoid alcohol, exists as different stereoisomers, which can influence its physical properties. The melting and boiling points of this compound and its common isomers are summarized below.
| Isomer | Melting Point (°C) | Boiling Point (°C) |
| α-Fenchol (unspecified isomer) | 35.00 - 40.00[1] | 201.00 - 202.00[1] |
| (±)-alpha-Fenchol | 39.00 - 43.00 | 201.00 - 202.00 |
| (+)-alpha-Fenchol | 43.50 | 202.00 - 203.00 |
| (-)-alpha-Fenchol | 37.00 - 39.00 | 202.00 - 203.00 |
| (+)-Fenchol | 43 - 46 | 201 - 202 |
Experimental Protocols for Determination of Melting and Boiling Points
The following are detailed methodologies for the determination of the melting and boiling points of organic compounds like this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp) or oil bath
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Sample of this compound
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the this compound sample is finely powdered using a mortar and pestle.
-
Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus. A thermometer is inserted into the designated slot to monitor the temperature.
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range. For a pure substance, this range is typically narrow (0.5-1 °C).
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Apparatus and Materials:
-
Small test tube or ignition tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Beaker
-
Heating mantle or oil bath
-
Liquid paraffin (B1166041) or other suitable high-boiling liquid
-
Sample of this compound
Procedure:
-
Sample Preparation: A small amount of liquid this compound is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
-
Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then suspended in a beaker containing liquid paraffin.
-
Heating: The beaker is heated gently and stirred continuously to ensure uniform temperature distribution.
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.
-
Data Recording: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Biological Activities of this compound
This compound has been shown to exhibit a range of biological activities, including neuroprotective, analgesic, and antimicrobial effects. The diagram below illustrates the proposed mechanisms of action for these activities.
Caption: Biological activities of this compound.
References
discovery and history of alpha-Fenchol
An In-depth Technical Guide to the Discovery and History of α-Fenchol
This technical guide provides a comprehensive overview of the bicyclic monoterpenoid, α-Fenchol, intended for researchers, scientists, and drug development professionals. It covers the historical discovery, methods of isolation and synthesis, physicochemical properties, and known biological signaling pathways.
Introduction
α-Fenchol, systematically named (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, is a naturally occurring monoterpenoid alcohol.[1] It is a constitutional isomer of the more widely known borneol.[2] α-Fenchol is recognized for its characteristic earthy and woody aroma with camphoraceous and citrus undertones, making it a valuable ingredient in the fragrance and flavor industries.[3] Beyond its sensory properties, recent research has unveiled its potential therapeutic applications, including antimicrobial, analgesic, and neuroprotective effects. This guide delves into the scientific journey of α-Fenchol from its discovery to its emerging role in pharmacology.
Discovery and History
The exploration of terpenes, the class of compounds to which α-Fenchol belongs, began in the 19th century with the study of essential oils. The pioneering work of German chemist Otto Wallach in the late 1800s on the chemical structures of these volatile plant extracts laid the foundation for terpene science, earning him the Nobel Prize in Chemistry in 1910.[4]
Fenchol (B156177) was first identified in the essential oil of fennel (Foeniculum vulgare) in the early 20th century.[5] Its structure was fully characterized in the 1930s with the advancement of organic chemistry techniques.[5] Early research focused on its isolation from various natural sources, including the old roots of longleaf pine, Spanish fennel oil, and white spruce oil.[6][7]
Physicochemical Properties of α-Fenchol
The physical and chemical properties of α-Fenchol are summarized in the table below. These properties are crucial for its application in various industrial and research settings.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₈O | [8] |
| Molecular Weight | 154.25 g/mol | [8] |
| Appearance | Colorless to pale yellow crystalline solid | |
| Odor | Earthy, woody, camphoraceous | [3] |
| Melting Point | 39-45 °C | [9] |
| Boiling Point | 201 °C | [9] |
| Density | ~0.942 g/cm³ | [9] |
| Solubility | Insoluble in water; soluble in alcohols and organic solvents | |
| Refractive Index | ~1.47 | |
| Optical Rotation | Varies with enantiomeric form | |
| Flash Point | 72.78 °C (Closed Cup) | [10] |
Methods of Production and Synthesis
Historically, α-Fenchol was primarily obtained through two main routes: direct isolation from natural essential oils and the chemical reduction of fenchone (B1672492). Modern industrial production heavily relies on the chemical modification of turpentine (B1165885).
Isolation from Natural Sources
The initial method for obtaining α-Fenchol was through the fractional distillation of essential oils from plants like fennel and pine.[6] However, the concentration of α-Fenchol in these oils is often low, and its boiling point is similar to other terpene alcohols, making high-purity isolation challenging and costly.[7]
Synthesis from Fenchone
A common laboratory and historical industrial synthesis involves the reduction of fenchone, a ketone that is also found in essential oils. The use of reducing agents like sodium in alcohol (Bouveault-Blanc reduction) predominantly yields α-Fenchol.[6]
Experimental Protocol: Reduction of Fenchone to α-Fenchol
-
Materials: Fenchone, absolute ethanol (B145695), sodium metal, diethyl ether, hydrochloric acid, anhydrous magnesium sulfate (B86663).
-
Procedure:
-
A solution of fenchone in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Small pieces of sodium metal are carefully added to the solution over a period of time to control the exothermic reaction.
-
The mixture is refluxed until all the sodium has reacted.
-
After cooling, water is added to dissolve the sodium ethoxide.
-
The product is extracted with diethyl ether.
-
The ether extract is washed with dilute hydrochloric acid and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed by distillation.
-
The resulting crude α-Fenchol can be purified by recrystallization or distillation.
-
Industrial Synthesis from Turpentine
The modern, large-scale production of α-Fenchol utilizes turpentine, a readily available and inexpensive starting material rich in α-pinene and β-pinene.[6] The process involves the acid-catalyzed isomerization and hydration of these pinenes.
Workflow for Industrial Synthesis of α-Fenchol from Turpentine
Caption: A simplified workflow for the industrial production of α-Fenchol from turpentine.
Analytical and Characterization Methods
The identification and quantification of α-Fenchol are primarily achieved through chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile compounds like α-Fenchol in complex mixtures such as essential oils.
Experimental Protocol: GC-MS Analysis of α-Fenchol
-
Sample Preparation: Essential oil samples are diluted in a suitable solvent (e.g., hexane (B92381) or ethanol).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[11]
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A typical program starts at a low temperature (e.g., 60-70 °C) and ramps up to a higher temperature (e.g., 240-250 °C) to elute all components.[11][12]
-
Injector Temperature: Typically set around 250 °C.[11]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Mass Range: A scan range of 40-400 amu is generally sufficient.
-
Identification: The mass spectrum of the eluting peak is compared with reference spectra in libraries (e.g., NIST, Wiley). The retention time is also compared with that of an authentic standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectroscopy are indispensable for the structural elucidation of α-Fenchol.
Experimental Protocol: NMR Analysis of α-Fenchol
-
Sample Preparation: A few milligrams of purified α-Fenchol are dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H-NMR Spectroscopy:
-
The spectrum will show characteristic signals for the methyl groups, the protons on the bicyclic ring, and the hydroxyl proton.
-
The chemical shifts, splitting patterns (multiplicity), and coupling constants provide detailed information about the connectivity of the protons.
-
-
¹³C-NMR Spectroscopy:
-
The spectrum will display distinct signals for each of the 10 carbon atoms in the molecule.
-
The chemical shifts are indicative of the electronic environment of each carbon atom (e.g., carbons bearing the hydroxyl group will be deshielded and appear at a higher chemical shift).
-
-
2D-NMR Techniques: Experiments like COSY, HSQC, and HMBC can be used to establish the complete connectivity of the molecule and unambiguously assign all proton and carbon signals.
Biological Activity and Signaling Pathways
Recent research has highlighted the potential of α-Fenchol in modulating biological pathways, with implications for human health.
Neuroprotective Effects in Alzheimer's Disease
A significant discovery has been the neuroprotective role of α-Fenchol in the context of Alzheimer's disease.[5][13] Research has shown that α-Fenchol acts as a potent agonist of the Free Fatty Acid Receptor 2 (FFAR2), a G-protein coupled receptor expressed on neurons.[2][3][9]
The signaling cascade initiated by α-Fenchol binding to FFAR2 has been shown to reduce the accumulation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[3][4][5] This is achieved by promoting the clearance of Aβ and reducing cellular senescence in neuronal cells.[3]
Signaling Pathway of α-Fenchol in Neuronal Cells
Caption: The proposed signaling pathway of α-Fenchol in providing neuroprotection against Alzheimer's disease pathology.
Analgesic and Antimicrobial Properties
α-Fenchol has also been reported to possess analgesic and antimicrobial properties. Its pain-relieving effects may be attributed to its ability to inhibit the TRPA1 receptor, an ion channel involved in pain signaling.[14] The antimicrobial activity of α-Fenchol, like many other monoterpenoids, is thought to be due to its ability to disrupt the cell membranes of bacteria and fungi.[15]
Conclusion
α-Fenchol, a bicyclic monoterpenoid with a rich history intertwined with the study of natural products, has evolved from a simple fragrance and flavor component to a molecule of significant interest in the field of drug discovery. Its well-characterized physicochemical properties and established synthesis routes provide a solid foundation for further research. The recent elucidation of its neuroprotective mechanism through the FFAR2 signaling pathway opens up new avenues for the development of therapeutics for neurodegenerative diseases like Alzheimer's. Further investigation into its analgesic and antimicrobial mechanisms will likely reveal additional therapeutic potential for this versatile natural compound.
References
- 1. agilent.com [agilent.com]
- 2. preprints.org [preprints.org]
- 3. Activation of Microbiota Sensing – Free Fatty Acid Receptor 2 Signaling Ameliorates Amyloid-β Induced Neurotoxicity by Modulating Proteolysis-Senescence Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fenchol May Help Protect Against Alzheimer’s Disease | Kerafast Blog [news.kerafast.com]
- 6. CN102241567A - One-step method for synthesizing fenchol with turpentine - Google Patents [patents.google.com]
- 7. foreverest.net [foreverest.net]
- 8. mdpi.com [mdpi.com]
- 9. Activation of Microbiota Sensing - Free Fatty Acid Receptor 2 Signaling Ameliorates Amyloid-β Induced Neurotoxicity by Modulating Proteolysis-Senescence Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN103497084B - Method for producing alpha-pinene from turpentine - Google Patents [patents.google.com]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. mdpi.com [mdpi.com]
- 13. Histopathological study of the neuroprotective effects of Gum Arabic and Fenchol on neuronal cells in an Alzheimer’s disease rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. spectrabase.com [spectrabase.com]
Alpha-Fenchol in Plant Defense: A Technical Guide for Researchers
Executive Summary
Alpha-Fenchol, a bicyclic monoterpenoid alcohol, is a naturally occurring volatile organic compound found in the essential oils of various plants, including basil (Ocimum basilicum) and fennel (Foeniculum vulgare).[1] This document provides a comprehensive technical overview of the pivotal role this compound plays in plant defense mechanisms. It details its biosynthesis, its direct action against pathogens and herbivores, and its putative role in activating complex defense signaling networks. This guide synthesizes current knowledge, presents quantitative data on related compounds to highlight research needs, outlines key experimental protocols, and provides visual diagrams of core pathways and workflows to facilitate a deeper understanding for research and development applications.
Biosynthesis of this compound
The synthesis of this compound in plants is an intricate enzymatic process originating from the universal C5 precursors of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are typically generated through the methylerythritol 4-phosphate (MEP) pathway located in the plastids.
The proposed biosynthetic pathway proceeds as follows:
-
Geranyl Pyrophosphate (GPP) Formation: IPP and DMAPP are condensed to form the C10 compound Geranyl Pyrophosphate (GPP).
-
Isomerization to Linalyl Pyrophosphate (LPP): GPP undergoes isomerization to form Linalyl Pyrophosphate.
-
Cation Formation and Cyclization: LPP is ionized to a linalyl cation, which then cyclizes to form an α-terpinyl cation.
-
Rearrangement to Fenchyl Cation: The α-terpinyl cation undergoes a subsequent rearrangement, likely involving a hydride shift and a Wagner-Meerwein rearrangement, to form the critical fenchyl cation intermediate.
-
Formation of (+)-alpha-Fenchol: The fenchyl cation is quenched by a water molecule in a reaction catalyzed by a fenchol (B156177) synthase enzyme, leading to the formation of (+)-fenchol. This alcohol can then be further oxidized by a dehydrogenase to produce (+)-fenchone.[2]
Direct Defense Mechanisms
This compound contributes directly to plant defense through its potent antimicrobial and anti-herbivore properties. These actions provide a first line of chemical defense against a broad range of biological threats.
Antimicrobial Activity
This compound functions as an effective antimicrobial agent against a variety of bacteria and fungi. Its primary mode of action involves the disruption of microbial cell membranes, which leads to increased permeability, leakage of essential cellular contents, and ultimately, cell lysis.[1] This disruption interferes with microbial growth and replication processes.[1]
Anti-herbivore Activity
Against insect herbivores, plant-produced secondary metabolites like this compound act through several mechanisms. They can serve as:
-
Repellents and Deterrents: The volatile nature of this compound can repel insects, preventing them from landing or feeding on the plant.
-
Enzymatic Inactivators: Phenolic compounds, a broad class of secondary metabolites, are known to inhibit the activity of crucial herbivore digestive enzymes, such as trypsin and α-amylase.[3] This is achieved through the covalent attachment of the compounds to reactive sites on the enzymes, reducing the nutritional value of the plant tissue for the herbivore.[3][4]
-
Toxins: Direct ingestion can lead to toxic effects, inhibiting growth and development, which may ultimately result in the death of the insect.[5]
Indirect Defense and Signaling Pathways
Beyond direct toxicity, volatile compounds like this compound are crucial players in systemic plant defense signaling. When a plant is damaged by herbivores, it releases a specific blend of herbivore-induced plant volatiles (HIPVs) that can act as signals both within the plant and for neighboring plants.
Upon perception, these volatile cues can trigger a "priming" state, where defenses are not fully activated but are prepared for a faster and stronger response to subsequent attacks. This activation involves a complex signaling cascade:
-
Elicitor Perception: Volatiles are perceived by plant receptors, initiating early signaling events.
-
Ion Flux and ROS: A rapid influx of calcium ions (Ca²⁺) into the cytosol and the production of reactive oxygen species (ROS) act as secondary messengers.
-
Hormonal Signaling: These messengers activate the synthesis and signaling of key defense phytohormones, primarily Jasmonic Acid (JA) and Ethylene (ET) for chewing herbivores and necrotrophic pathogens, and Salicylic Acid (SA) for biotrophic pathogens and piercing-sucking insects.
-
Transcriptional Reprogramming: The hormonal signals lead to the degradation of repressor proteins (e.g., JAZ proteins in the JA pathway), freeing up transcription factors (e.g., MYC2).
-
Defense Gene Expression: These transcription factors activate the expression of a wide array of defense-related genes, leading to the production of proteinase inhibitors, secondary metabolites (including more phenolics and terpenoids), and pathogenesis-related (PR) proteins.
Crucially, the SA and JA/ET pathways often exhibit an antagonistic relationship; activation of one can suppress the other, allowing the plant to tailor its defense to a specific threat.
Quantitative Data Summary
Specific quantitative data on the bioactivity of this compound is a recognized research gap. To provide context for the type of data essential for evaluating such compounds, the following tables summarize the known qualitative roles of this compound and quantitative insecticidal activity for other structurally related monoterpenoids.
Table 1: Summary of Known Defensive Roles of this compound
| Defense Type | Target Organism Group | Mechanism of Action | Reference(s) |
|---|---|---|---|
| Direct | Fungi, Bacteria | Disruption of cell membrane integrity, leading to cell lysis. | [1] |
| Insect Herbivores | Acts as a repellent, feeding deterrent, and potential toxin. | [4][5] | |
| Insect Herbivores | Potential inhibition of digestive enzymes. | [3] |
| Indirect | Plants (Self & Neighboring) | Putative role as a Herbivore-Induced Plant Volatile (HIPV) to prime defenses. |[6] |
Table 2: Illustrative Insecticidal Activity of Related Monoterpenoids against Stored Product Pests Disclaimer: The following data is for monoterpenoids other than this compound and is presented to illustrate typical efficacy values. Further research is required to determine the specific LC₅₀ and LD₅₀ values for this compound.
| Compound | Insect Species | Bioassay | LC₅₀ (µL/L air) | LD₅₀ (µ g/insect ) | Reference |
| R-Carvone | Tribolium castaneum | Fumigation | 2.2 | - | [7] |
| Contact | - | 13.1 | [7] | ||
| Sitophilus zeamais | Fumigation | 42.4 | - | [7] | |
| Contact | - | 24.6 | [7] | ||
| R-Pulegone | Tribolium castaneum | Fumigation | 4.8 | - | [7] |
| Contact | - | 4.8 | [7] | ||
| Sitophilus zeamais | Fumigation | 3.0 | - | [7] | |
| Contact | - | 14.9 | [7] |
Experimental Protocols
Investigating the role of this compound in plant defense requires a multi-faceted approach combining analytical chemistry, entomology, and molecular biology. Below are outlines of key experimental protocols.
Protocol: Extraction and Quantification of this compound
This protocol outlines the extraction of volatile monoterpenoids from plant tissue for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: Harvest fresh plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder.
-
Solvent Extraction: Weigh approximately 300 mg of powdered tissue into a glass vial. Add 1.5 mL of a non-polar solvent such as n-hexane or dichloromethane.[8]
-
Extraction Enhancement: Vortex the mixture for 2 minutes, followed by sonication in a water bath (e.g., 40 kHz at 55°C) for 1 hour to enhance extraction efficiency.[8]
-
Clarification: Centrifuge the sample to pellet the plant debris.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into a GC vial.
-
GC-MS Analysis: Inject 1 µL of the extract into a GC-MS system. Use a suitable column (e.g., HP-5MS). A typical oven program could be: hold at 150°C for 1 min, then ramp at 10°C/min to 280°C.[3]
-
Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify using a calibration curve generated from the standard.
Protocol: Insect Bioassay (Contact Toxicity)
The adult vial test is a standard method to determine the contact toxicity of a compound.[9][10]
-
Preparation of Vials: Prepare serial dilutions of this compound in a volatile solvent like acetone.
-
Coating: Add 0.5 mL of each concentration (and a solvent-only control) to separate 20 mL glass scintillation vials.[10]
-
Solvent Evaporation: Roll the vials on their side until the solvent has completely evaporated, leaving a uniform film of the compound on the inner surface.
-
Insect Introduction: Introduce a set number of test insects (e.g., 10-20) into each vial and cap it loosely to allow for air exchange.
-
Incubation: Maintain the vials at a controlled temperature and humidity.
-
Data Collection: Assess insect mortality at predetermined time points (e.g., 24, 48, 72 hours). Morbidity (inability to move coherently) is often counted as mortality.[9]
-
Analysis: Use the mortality data to calculate the LD₅₀ (lethal dose for 50% of the population) or LC₅₀ (lethal concentration for 50% of the population) via probit analysis.
Protocol: Defense Enzyme Activity Assay (Peroxidase - POD)
This protocol measures the activity of peroxidase, a key defense-related enzyme, via a spectrophotometric assay.[11]
-
Enzyme Extraction: Homogenize 500 mg of plant tissue (control and this compound treated) in 5 mL of ice-cold 0.1 M phosphate (B84403) buffer (pH 7.0).[4]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 18,000 x g) at 4°C for 15-20 minutes.
-
Enzyme Source: Collect the supernatant, which contains the crude enzyme extract.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing 1.5 mL of 0.05 M pyrogallol, 0.5 mL of the enzyme extract, and 0.5 mL of 1% H₂O₂.[11]
-
Spectrophotometry: Immediately measure the change in absorbance at 420 nm over time (e.g., every 20 seconds for 2-3 minutes). The rate of increase in absorbance is proportional to the enzyme activity.
-
Calculation: Express enzyme activity in units per milligram of protein (U/mg protein), where one unit is defined as the change in absorbance of 0.01 per minute.
Conclusion and Future Directions
This compound is a significant, yet under-studied, component of the plant chemical defense arsenal. Its biosynthesis from core isoprenoid precursors and its direct antimicrobial and anti-herbivore activities establish it as a constitutive and potentially inducible defense compound. Furthermore, its volatility strongly suggests a role as a signaling molecule (HIPV) capable of priming systemic and inter-plant defenses through the complex JA/SA/ET hormonal network.
Significant opportunities for future research exist:
-
Quantitative Bioactivity: A systematic evaluation of this compound's LC₅₀, LD₅₀, and MIC values against a broad range of agronomically important pests and pathogens is critically needed.
-
Signaling Pathway Elucidation: Research using transcriptomics (RNA-Seq) and targeted gene expression analysis (qRT-PCR) on plants treated with this compound is required to identify the specific signaling pathways, receptors, and transcription factors it modulates.
-
Enzymatic Characterization: The isolation and characterization of the specific fenchol synthase(s) from various plant species will provide deeper insights into the regulation of its biosynthesis.
-
Field-Level Studies: Translating laboratory findings to field conditions is essential to validate the ecological relevance of this compound in protecting plants under natural herbivore and pathogen pressure.
A thorough understanding of this compound's mechanisms can inform the development of novel, bio-rational crop protection agents and provide new targets for breeding more resilient crop varieties.
References
- 1. α-fenchol | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. thecbggurus.com [thecbggurus.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Plant terpenes: defense responses, phylogenetic analysis, regulation and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
spectroscopic data of alpha-Fenchol (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of α-Fenchol
This guide provides a comprehensive overview of the spectroscopic data for α-Fenchol, a monoterpenoid alcohol. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a visual representation of the analytical workflow.
Spectroscopic Data of α-Fenchol
The following sections summarize the key spectroscopic data for α-Fenchol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for α-Fenchol are presented below.
Table 1: ¹H NMR Spectroscopic Data for α-Fenchol
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 3.252 | d | H-2 |
| 1.617 | m | H-4 |
| 1.617 | m | H-7a |
| 1.408 | m | H-7b |
| 1.321 | m | H-5a |
| 1.126 | m | H-5b |
| 1.107 | s | CH₃-10 |
| 1.031 | s | CH₃-8 |
| 0.981 | s | CH₃-9 |
| 0.853 | m | H-6a |
| 1.079 | m | H-6b |
Data sourced from the Biological Magnetic Resonance Bank (BMRB).[1]
Table 2: ¹³C NMR Spectroscopic Data for α-Fenchol
| Chemical Shift (δ) ppm | Carbon Atom |
| 85.488 | C-2 |
| 49.546 | C-1 |
| 48.307 | C-3 |
| 41.364 | C-7 |
| 39.468 | C-4 |
| 31.107 | C-9 |
| 26.479 | C-5 |
| 25.486 | C-8 |
| 20.556 | C-6 |
| 19.855 | C-10 |
Data sourced from the Biological Magnetic Resonance Bank (BMRB) and SpectraBase.[1][2][3]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorptions for α-Fenchol are detailed below.
Table 3: IR Spectroscopic Data for α-Fenchol
| Wavenumber (cm⁻¹) | Intensity | Bond | Functional Group |
| 3500–3200 | Strong, Broad | O–H Stretch | Alcohol (H-bonded) |
| 3000–2850 | Medium | C–H Stretch | Alkanes |
| 1320–1000 | Strong | C–O Stretch | Alcohol |
Characteristic absorption ranges for alcohols.[4][5][6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
Table 4: Mass Spectrometry Data for α-Fenchol
| m/z | Relative Intensity (%) | Proposed Fragment |
| 154 | Low | [M]⁺ (Molecular Ion) |
| 136 | Moderate | [M-H₂O]⁺ |
| 81 | 100 | [C₆H₉]⁺ |
| 80 | ~73 | [C₆H₈]⁺ |
| 72 | ~24 | [C₄H₈O]⁺ |
| 43 | ~27 | [C₃H₇]⁺ |
| 41 | ~33 | [C₃H₅]⁺ |
Fragmentation data compiled from PubChem and NIST WebBook.[7][8] Alcohols often exhibit a weak or absent molecular ion peak.[5] Common fragmentation pathways for alcohols include dehydration ([M-H₂O]⁺) and alpha-cleavage.[5][9][10]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for α-Fenchol.
NMR Spectroscopy
-
Sample Preparation: A sample of α-Fenchol (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃).[1][2][11] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.
-
Instrumentation: NMR spectra are typically acquired on a high-field NMR spectrometer, such as a Bruker DMX-500MHz instrument.[1]
-
¹H NMR Acquisition: One-dimensional ¹H NMR spectra are recorded at a specific temperature, often 298K.[1]
-
¹³C NMR Acquisition: One-dimensional ¹³C NMR spectra are acquired under similar conditions. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[1]
-
2D NMR Experiments: To aid in structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[1]
IR Spectroscopy
-
Sample Preparation: For liquid samples like α-Fenchol, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a solvent like carbon tetrachloride (CCl₄) can be used.
-
Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the salt plates (or solvent) is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like α-Fenchol.[11]
-
Gas Chromatography: The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column (e.g., a non-polar column).
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like α-Fenchol.
References
- 1. bmse000495 Fenchol at BMRB [bmrb.io]
- 2. spectrabase.com [spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fenchol | C10H18O | CID 15406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fenchol [webbook.nist.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. whitman.edu [whitman.edu]
- 11. spectrabase.com [spectrabase.com]
Quantum Chemical Calculations of α-Fenchol Conformers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Fenchol, a bicyclic monoterpenoid alcohol, presents a complex conformational landscape that is crucial for understanding its chemical reactivity, spectroscopic properties, and potential applications in drug development. As a chiral molecule, the spatial arrangement of its functional groups can significantly influence its interactions with biological targets. This technical guide provides an in-depth analysis of the conformational preferences of α-Fenchol, supported by quantum chemical calculations and validated by experimental data. We present a detailed examination of the methodologies employed in these studies, summarize the key quantitative findings in structured tables, and visualize the computational workflow for clarity.
Computational Analysis of α-Fenchol Conformers
The conformational space of α-Fenchol is primarily defined by the orientation of the hydroxyl group relative to the bicyclic scaffold. Quantum chemical calculations have been instrumental in identifying the stable conformers and determining their relative energies. Two diastereoisomers of α-Fenchol, endo- and exo-fenchol, have been the subject of these computational investigations.
The three most stable conformers for each diastereomer arise from the rotation of the hydroxyl group. These conformers are typically labeled based on the dihedral angle of the H-O-C-C bond, often categorized as gauche (g) or trans (t).
Theoretical Methods
A variety of quantum chemical methods have been employed to study the conformers of α-Fenchol. A prominent study utilized Møller-Plesset perturbation theory to the second order (MP2) with the 6-311++G(2df,p) basis set for geometry optimization and frequency calculations.[1] Another significant investigation employed Density Functional Theory (DFT) using the B3LYP functional with the D3 dispersion correction with Becke-Johnson damping (B3LYP-D3(BJ)) and the may-cc-pVTZ basis set.[2] These high-level theoretical approaches are essential for accurately capturing the subtle energetic differences and intramolecular interactions that govern the conformational preferences of α-Fenchol.
Data Presentation: Calculated Conformational Data
The following tables summarize the key quantitative data obtained from quantum chemical calculations on the conformers of (+)-α-fenchol.
Table 1: Calculated Relative Energies and Dihedral Angles of (+)-α-Fenchol Conformers (B3LYP-D3(BJ)/may-cc-pVTZ) [2]
| Conformer | Relative Energy (cm⁻¹) | Relative Energy (kJ/mol) | H-O-Cα-H Dihedral Angle (°) |
| g- | 0 | 0 | -65.2 |
| g+ | 15 | 0.18 | 61.8 |
| t | 258 | 3.09 | 179.9 |
Table 2: Calculated Rotational Constants for the Most Stable Conformer of endo-Fenchol (MP2/6-311++G(2df,p)) [1][3]
| Rotational Constant | Calculated Value (MHz) |
| A | 1489.9 |
| B | 1345.8 |
| C | 1084.5 |
Table 3: Calculated Rotational Constants for the Most Stable Conformer of exo-Fenchol (MP2/6-311++G(2df,p)) [1][3]
| Rotational Constant | Calculated Value (MHz) |
| A | 1645.1 |
| B | 1258.9 |
| C | 1109.8 |
Experimental Validation
The theoretical predictions are corroborated by experimental studies, primarily through rotational and vibrational spectroscopy in supersonic jet expansions. These techniques provide high-resolution data that allow for the unambiguous identification of individual conformers in the gas phase.
Experimental Protocols
Rotational Spectroscopy:
The rotational spectra of α-Fenchol and its isotopologues were recorded using a pulsed jet Fourier transform microwave (FTMW) spectrometer.[1][3]
-
Sample Preparation: Solid α-Fenchol was vaporized by heating and seeded in a noble gas carrier, typically neon or argon, at a backing pressure of several bar.
-
Supersonic Expansion: The gas mixture was expanded into a high-vacuum chamber through a pulsed nozzle, resulting in a rotationally and vibrationally cold molecular beam. This cooling process traps the molecules in their lowest energy conformational states.
-
Microwave Irradiation: The molecular beam was subjected to microwave radiation, and the resulting free induction decay was detected and Fourier transformed to obtain the rotational spectrum.
-
Data Analysis: The experimental rotational constants were determined by fitting the observed transition frequencies to a Watson's A-reduced Hamiltonian. The experimentally determined constants are then compared with the theoretically calculated values to identify the observed conformers. For endo-fenchol, the hydroxyl group in the most stable conformer was found to be oriented towards the methyl groups at the C3 position.[1][3] In the case of exo-fenchol, the hydroxyl group points towards the methyl group at the C1 position.[1][3]
Vibrational Spectroscopy:
Vibrational (FTIR and Raman) jet spectroscopy has revealed a complex OH and OD stretching spectrum for α-fenchol, which is attributed to quantum tunneling and delocalization of the hydroxyl hydrogen atom between two nearly degenerate conformers.[2]
-
FTIR Spectroscopy: A supersonic jet expansion was probed by a time-resolved Fourier-transform infrared spectrometer. The infrared radiation was focused into the jet, and the absorption was detected.
-
Raman Spectroscopy: A pulsed laser was used to excite the molecules in the jet, and the scattered Raman signal was collected and analyzed.
-
Isotope Labeling: Deuteration of the hydroxyl group (OD) was used to aid in the assignment of the vibrational modes and to study the effect of isotopic substitution on the tunneling dynamics.
Visualization of the Computational Workflow
The following diagram illustrates a typical computational workflow for the conformational analysis of α-Fenchol.
Logical Relationship of α-Fenchol Conformers
The stable conformers of α-Fenchol are interconverted through the rotation of the hydroxyl group. The potential energy surface along this torsional coordinate reveals the energy barriers separating the conformers. For α-Fenchol, a fascinating phenomenon of quantum tunneling has been observed between the two lowest energy gauche conformers, indicating that they are not entirely localized structures.
Conclusion
The conformational analysis of α-Fenchol, through a synergistic combination of high-level quantum chemical calculations and precise gas-phase spectroscopy, has provided a detailed picture of its potential energy surface. The identification of the most stable conformers and the understanding of their relative energies and interconversion pathways are fundamental for predicting the molecule's behavior in various chemical and biological environments. The curious case of hydrogen delocalization in α-Fenchol highlights the importance of considering quantum effects in molecular systems. This comprehensive understanding of α-Fenchol's conformational landscape is invaluable for researchers in natural product chemistry, stereoselective synthesis, and drug design, enabling a more rational approach to the development of new therapeutic agents.
References
An In-depth Technical Guide to α-Fenchol as a Volatile Organic Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Fenchol, a bicyclic monoterpenoid alcohol, is a naturally occurring volatile organic compound (VOC) found in the essential oils of numerous plants, most notably basil (Ocimum basilicum) and fennel (Foeniculum vulgare). This technical guide provides a comprehensive overview of α-Fenchol, detailing its physicochemical properties, natural prevalence, and diverse biological activities. Of significant interest to the scientific and drug development communities are its neuroprotective, anti-inflammatory, antimicrobial, and acetylcholinesterase inhibitory properties. This document elucidates the underlying mechanisms of action, including its role as an agonist of the free fatty acid receptor 2 (FFAR2) and an antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel. Detailed experimental protocols for extraction, analysis, and bioactivity assessment are provided, alongside clearly structured data tables and diagrams of key signaling pathways to facilitate further research and development.
Physicochemical Properties of α-Fenchol
α-Fenchol, with the chemical formula C₁₀H₁₈O, is a chiral molecule existing as two enantiomers: (+)-α-Fenchol and (-)-α-Fenchol. Its bicyclic structure imparts specific physical and chemical characteristics that are crucial for its biological activity and applications.[1] It is characterized by a camphor-like odor and is soluble in organic solvents, with limited solubility in water.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈O | [2] |
| Molecular Weight | 154.25 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or crystalline solid | |
| Odor | Fresh, woody, camphoraceous | |
| Melting Point | 35-40 °C | [3] |
| Boiling Point | 201-203 °C | |
| Flash Point | 85 °C (Closed Cup) | |
| Density | ~0.94 g/cm³ | |
| Solubility | Insoluble in water; soluble in alcohols and organic solvents | [1] |
| logP | 2.3 - 2.5 |
Natural Occurrence of α-Fenchol
α-Fenchol is a constituent of many essential oils. The concentration of α-Fenchol can vary significantly depending on the plant species, geographical location, and extraction method.
| Plant Source | Plant Part | α-Fenchol Concentration (% of essential oil) | Reference(s) |
| Ocimum basilicum (Basil) | Leaves | 0.1 - 21.5% | [2][4] |
| Foeniculum vulgare (Fennel) | Fruits, Leaves | 0.5 - 13.6% | [2][5] |
| Anethum graveolens (Dill) | Herb | 1.8% | |
| Lavandula angustifolia (Lavender) | Flowers | 0.2 - 8.5% | |
| Rosmarinus officinalis (Rosemary) | Leaves | 0.1 - 5.0% |
Biosynthesis of α-Fenchol
The biosynthesis of α-Fenchol in plants originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the methylerythritol 4-phosphate (MEP) pathway. The key steps are the formation of the C10 precursor, geranyl pyrophosphate (GPP), and its subsequent cyclization.
The proposed biosynthetic pathway involves the initial isomerization of GPP to linalyl pyrophosphate (LPP). The ionization of LPP forms a linalyl cation, which then undergoes cyclization to an α-terpinyl cation. A series of rearrangements, including a 1,2-hydride shift and a Wagner-Meerwein rearrangement, leads to the formation of a fenchyl cation. This cation can then be quenched with a water molecule by a fenchol (B156177) synthase to produce (+)-fenchol, which can be subsequently oxidized to (+)-fenchone by a dehydrogenase. Alternatively, (+)-fenchone may be formed directly from the fenchyl cation through deprotonation.[6]
Biological Activities and Mechanisms of Action
α-Fenchol exhibits a range of biological activities that are of significant interest for therapeutic applications.
Neuroprotective Effects in Alzheimer's Disease
Recent studies have highlighted the neuroprotective potential of α-Fenchol, particularly in the context of Alzheimer's disease (AD).[7] The primary mechanism identified is its role as an agonist for the free fatty acid receptor 2 (FFAR2), a G-protein-coupled receptor that senses short-chain fatty acids (SCFAs) produced by the gut microbiota.[1][8]
Activation of FFAR2 by α-Fenchol triggers a signaling cascade that leads to the reduction of amyloid-beta (Aβ) accumulation, a hallmark of AD.[9] This is achieved by promoting the proteolytic clearance of Aβ and reducing cellular senescence in neuronal cells.[8] Furthermore, α-Fenchol has been shown to reduce neuroinflammation by decreasing the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6).[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. Activation of Microbiota Sensing – Free Fatty Acid Receptor 2 Signaling Ameliorates Amyloid-β Induced Neurotoxicity by Modulating Proteolysis-Senescence Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Histopathological study of the neuroprotective effects of Gum Arabic and Fenchol on neuronal cells in an Alzheimer’s disease rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histopathological study of the neuroprotective effects of Gum Arabic and Fenchol on neuronal cells in an Alzheimer's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ecological Significance of α-Fenchol in Plant-Insect Interactions: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
α-Fenchol, a naturally occurring bicyclic monoterpenoid, plays a multifaceted and critical role in the chemical ecology of plant-insect interactions. This technical guide provides an in-depth analysis of its ecological importance, detailing its function as both a repellent and an attractant inhibitor for various insect species. We present quantitative data from key studies, comprehensive experimental protocols for the analysis of its effects, and a detailed examination of the underlying biosynthetic and signaling pathways. This document serves as a core resource for researchers in chemical ecology, pest management, and drug development seeking to understand and leverage the bioactivity of α-Fenchol.
Introduction
Volatile organic compounds (VOCs) are primary mediators of communication between plants and insects. Among these, monoterpenoids represent a diverse class of secondary metabolites with significant ecological functions. α-Fenchol, an isomer of borneol, is a constituent of the essential oils of numerous plants, including various pine species and basil, where it contributes to the characteristic scent.[1] Its presence in the environment is not merely incidental; it serves as a crucial semiochemical that can influence insect behavior, including host selection, aggregation, and oviposition.
This guide focuses on the ecological importance of α-Fenchol, with a particular emphasis on its interactions with insects of the Dendroctonus genus (bark beetles), for which electrophysiological and behavioral data are available.
Biosynthesis of α-Fenchol in Plants
The biosynthesis of α-Fenchol, like other monoterpenes, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are primarily produced through the methylerythritol 4-phosphate (MEP) pathway within plant plastids.
The key steps are as follows:
-
Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by GPP synthase (GPPS) to form the C10 precursor, geranyl pyrophosphate (GPP).
-
Isomerization to Linalyl Pyrophosphate (LPP): GPP undergoes isomerization to linalyl pyrophosphate.[1]
-
Cyclization: A specific monoterpene synthase, a fenchol (B156177) synthase, catalyzes the cyclization of LPP. This process involves the formation of a fenchyl cation intermediate.
-
Formation of α-Fenchol: The fenchyl cation is then quenched with a water molecule to yield α-Fenchol. Alternatively, the cation can be oxidized to form fenchone.[1]
Role of α-Fenchol in Plant-Insect Interactions
α-Fenchol functions as a semiochemical, a chemical cue that carries information between organisms. Its role can be complex, acting as an attractant, repellent, or synergist/antagonist depending on the insect species, the concentration of the compound, and the context of other volatile cues.
Electrophysiological Responses
Electroantennography (EAG) is a technique used to measure the electrical output of an entire insect antenna in response to an olfactory stimulus. A significant EAG response indicates that the insect's olfactory sensory neurons are sensitive to the compound.
Studies on bark beetles of the genus Dendroctonus have demonstrated clear EAG responses to α-Fenchol (referred to as fenchyl alcohol in some literature).
-
Dendroctonus rhizophagus : Antennae of both male and female D. rhizophagus showed distinct responses to fenchyl alcohol when analyzed using gas chromatography-electroantennographic detection (GC-EAD).[2][3][4]
-
Dendroctonus frontalis : Similarly, fenchyl alcohol consistently elicited antennal responses from both sexes of the southern pine beetle, D. frontalis.[2]
These findings confirm that α-Fenchol is detected by the olfactory systems of these bark beetle species and is a behaviorally relevant compound.
Behavioral Responses: A Case Study with Dendroctonus frontalis
While EAG demonstrates detection, behavioral assays are required to determine the ecological function of a semiochemical. For the southern pine beetle, Dendroctonus frontalis, α-Fenchol has been shown to act as an attractant inhibitor, potentially playing a role in preventing overpopulation of a host tree and reducing competition.
In field trapping experiments, the response of D. frontalis to its aggregation attractant (a blend of frontalin (B1251666) and α-pinene) was significantly reduced when α-Fenchol was released simultaneously at certain rates.
Table 1: Quantitative Behavioral Response of Dendroctonus frontalis to α-Fenchol
| α-Fenchol Release Rate (mg/day) | Effect on Attraction to Pheromone Blend | Sex Affected | Reference |
| 0.4 - 0.8 | No significant reduction | Male & Female | [2] |
| 3 - 9 | Significant reduction | Male & Female | [2] |
| 25 - 100 | Significant reduction | Male & Female | [2] |
This dose-dependent inhibitory effect highlights the nuanced role of α-Fenchol. At low concentrations, its effect may be negligible, but at higher concentrations, it acts as a repellent or deterrent, signaling to incoming beetles that the host is already colonized.
Insect Olfactory Signaling Pathway for Monoterpenoids
The detection of volatile compounds like α-Fenchol in insects is a complex process that begins at the peripheral olfactory organs, primarily the antennae, and culminates in a behavioral response. While the specific olfactory receptor (OR) for α-Fenchol has not yet been deorphanized in any insect species, the general pathway for monoterpenoid detection is well-understood.
-
Odorant Binding and Transport : Volatile molecules, including α-Fenchol, enter the sensillar lymph through pores in the cuticle of the olfactory sensilla on the insect's antenna. Within the lymph, Odorant-Binding Proteins (OBPs) are thought to bind to hydrophobic odorants and transport them to the olfactory receptors.
-
Receptor Activation : The odorant-OBP complex interacts with an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). Insect ORs are heteromeric complexes, typically consisting of a variable, odorant-specific subunit (OrX) and a highly conserved co-receptor (Orco). The binding of the ligand to the OrX subunit is believed to induce a conformational change in the complex.
-
Signal Transduction : This conformational change opens the ion channel formed by the OrX/Orco complex, leading to an influx of cations (such as Na⁺ and Ca²⁺) into the neuron.
-
Neuronal Firing : The influx of positive ions depolarizes the ORN membrane, generating an action potential.
-
Signal Processing : The action potential travels down the axon of the ORN to the antennal lobe of the insect's brain. Here, the signal is processed in specific glomeruli, and the information is then relayed to higher brain centers, such as the mushroom bodies and lateral horn, where it is integrated with other sensory information to produce a behavioral response.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the role of α-Fenchol in plant-insect interactions.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
This technique is used to identify which compounds in a complex mixture (e.g., plant headspace or beetle extract) elicit a response from an insect's antenna.
Methodology:
-
Sample Collection: Volatiles are collected from the source (e.g., pine resin, beetle effluvia) using solid-phase microextraction (SPME) or by solvent extraction.
-
GC Separation: The volatile extract is injected into a gas chromatograph (GC) equipped with a non-polar capillary column (e.g., HP-5MS). The GC oven temperature is programmed to separate the individual compounds based on their boiling points and polarity.
-
Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream goes to a standard GC detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS), while the other is directed towards the insect antenna preparation.
-
Antenna Preparation: An antenna is excised from a live insect and mounted between two electrodes. The electrodes are filled with a saline solution to ensure electrical conductivity.
-
EAD Recording: The prepared antenna is placed in a humidified air stream. As the GC effluent passes over the antenna, any compound that stimulates the olfactory neurons will cause a voltage change, which is amplified and recorded as an EAG signal.
-
Data Analysis: The EAG signal is synchronized with the output from the GC detector. Peaks in the GC chromatogram that correspond in time to a deflection in the EAG signal are identified as electrophysiologically active compounds.
Behavioral Bioassays
This laboratory-based assay is used to determine an insect's preference between two odor sources (attraction vs. neutrality or attraction vs. repellency).
Methodology:
-
Apparatus: A Y-shaped glass or acrylic tube is used. A purified and humidified air stream is passed through each arm of the 'Y'.
-
Odor Introduction: One arm is connected to an odor source containing α-Fenchol (e.g., a filter paper treated with a solution of α-Fenchol in a solvent like hexane). The other arm is connected to a control source containing only the solvent.
-
Insect Release: An individual insect is released at the base of the 'Y' tube.
-
Observation: The insect is allowed a set amount of time to move upwind and choose one of the arms. A choice is recorded when the insect crosses a defined line in one of the arms.
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. A chi-square test is typically used to determine if there is a statistically significant preference for one arm over the other. An attraction or repellency index can also be calculated.
This assay assesses the behavioral response of insects to volatile compounds in a natural environment.
Methodology:
-
Trap Selection: Appropriate traps for the target insect are chosen (e.g., multiple-funnel traps for bark beetles).
-
Lure Preparation: Lures are prepared with the test compounds. For example, to test the inhibitory effect of α-Fenchol on D. frontalis, traps are baited with the aggregation attractant (frontalin + α-pinene) with or without a co-release of α-Fenchol at a specific rate. A control trap with no lure is also included.
-
Experimental Design: Traps are deployed in a suitable habitat using a randomized block design to account for spatial variation. Traps within a block are placed at a sufficient distance from each other to avoid interference.
-
Trap Servicing: Traps are checked at regular intervals, and the number of captured target insects (and their sex) is recorded.
-
Data Analysis: The mean number of insects captured per trap for each treatment is calculated. Analysis of variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) is used to determine if there are significant differences in trap catch among the treatments.
Conclusion and Future Directions
α-Fenchol is a significant semiochemical in plant-insect interactions, with demonstrated electrophysiological activity and behavioral effects, particularly as an attractant inhibitor for bark beetles. The data presented in this guide underscore its potential for use in pest management strategies, such as "push-pull" systems, where it could be used to "push" pests away from valuable crops or trees.
However, significant knowledge gaps remain. A critical area for future research is the deorphanization of the olfactory receptor(s) responsible for detecting α-Fenchol. Identifying these receptors will be a major step towards understanding the molecular basis of its activity and could enable the development of more specific and effective behavior-modifying compounds. Further quantitative behavioral studies on a wider range of insect species are also needed to fully elucidate the ecological breadth of α-Fenchol's influence.
References
- 1. Functional conservation of Anopheline linalool receptors through 100 million years of evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological and behavioral responses of Dendroctonus frontalis (Coleoptera: Curculionidae) to volatiles isolated from conspecifics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological and behavioral responses of the bark beetle Dendroctonus rhizophagus to volatiles from host pines and conspecifics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of α-Fenchol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the quantitative analysis of α-Fenchol. The protocols detailed below are primarily based on gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID), techniques widely employed for the analysis of volatile compounds in various matrices such as essential oils, plant materials, beverages, and biological samples.
Introduction to α-Fenchol Analysis
Alpha-Fenchol (C₁₀H₁₈O) is a bicyclic monoterpenoid alcohol found in a variety of plants and their essential oils.[1][2] As a volatile organic compound, its quantification is crucial for quality control in the food, fragrance, and pharmaceutical industries, as well as in environmental and biological studies. Gas chromatography is the premier technique for the separation and analysis of such volatile compounds.[3][4] When coupled with a mass spectrometer (GC-MS), it allows for both identification and quantification with high selectivity and sensitivity.[5][6] For chiral compounds like α-Fenchol, specialized chiral GC columns can be used to separate its enantiomers.[7][8][9]
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of volatile compounds using GC-based methods. It is important to note that these values are illustrative and actual performance characteristics such as Limit of Detection (LOD) and Limit of Quantification (LOQ) must be determined for α-Fenchol in the specific matrix of interest during method validation.[10][11][12]
Table 1: Typical Performance of GC-MS Methods for Volatile Compound Quantification
| Parameter | Typical Value Range | Source |
| Linearity (R²) | > 0.99 | [6] |
| Limit of Detection (LOD) | 0.005 - 0.1 µg/g | [6][13] |
| Limit of Quantification (LOQ) | 0.015 - 0.3 µg/g | [6][13] |
| Recovery | 98 - 102% | [6] |
| Repeatability (RSD) | < 10% | [14] |
Table 2: Typical Performance of GC-FID Methods for Volatile Compound Quantification
| Parameter | Typical Value Range | Source |
| Linearity (R²) | > 0.999 | [11][15] |
| Limit of Detection (LOD) | ~1 µg/mL | [15] |
| Limit of Quantification (LOQ) | ~3 µg/mL | [15] |
| Precision (RSD) | < 2% | [10] |
Experimental Protocols
Protocol 1: Quantification of α-Fenchol in Essential Oils by GC-MS
This protocol is designed for the direct analysis of α-Fenchol in essential oil samples.
1. Sample Preparation: 1.1. Prepare a stock solution of α-Fenchol analytical standard in a suitable solvent (e.g., methanol (B129727) or ethanol) at a concentration of 1 mg/mL. 1.2. Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of α-Fenchol in the samples. 1.3. Prepare an internal standard (IS) stock solution (e.g., 2-octanol (B43104) or another suitable non-interfering volatile compound) at 1 mg/mL.[16] 1.4. Dilute the essential oil sample with the chosen solvent (e.g., 1 µL of essential oil in 1 mL of solvent).[13] 1.5. To 1 mL of each calibration standard and diluted sample, add a fixed amount of the internal standard solution (e.g., 10 µL).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC or equivalent.[16]
-
Mass Spectrometer: Agilent 5977B MS or equivalent.[16]
-
Column: HP-5MS fused-silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[6][17]
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.[17]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[17]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 3 °C/min.[13]
-
Hold at 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 240 °C.[17]
-
Ion Source Temperature: 230 °C.[16]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[17]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for α-Fenchol and the internal standard. A full scan mode (e.g., m/z 35-350) can be used for initial identification.[18]
3. Data Analysis: 3.1. Identify the peaks of α-Fenchol and the internal standard based on their retention times and mass spectra. 3.2. Generate a calibration curve by plotting the ratio of the peak area of α-Fenchol to the peak area of the internal standard against the concentration of the calibration standards. 3.3. Quantify α-Fenchol in the samples using the generated calibration curve.
Protocol 2: Quantification of α-Fenchol in Plant Material by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is suitable for the analysis of volatile α-Fenchol from solid plant matrices.
1. Sample Preparation: 1.1. Collect fresh plant material and process it immediately to minimize changes in the volatile profile.[19] 1.2. Weigh a known amount of the homogenized plant material (e.g., 0.5-2.0 g) into a headspace vial (e.g., 20 mL).[19] 1.3. Add a known amount of an appropriate internal standard.[19] 1.4. Seal the vial tightly with a PTFE-faced silicone septum. 1.5. Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 45-60 °C) for a set time (e.g., 15-30 minutes).[16][18]
2. HS-SPME Procedure: 2.1. Condition the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) according to the manufacturer's instructions.[18] 2.2. Expose the conditioned SPME fiber to the headspace of the sample vial for a defined extraction time (e.g., 20-40 minutes) at the equilibration temperature.[18][20]
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph and Mass Spectrometer: As described in Protocol 1.
-
Injection: Desorb the SPME fiber in the GC injector at a temperature of 250 °C for a specified time (e.g., 2-5 minutes) in splitless mode.[16]
-
Column and Temperature Program: As described in Protocol 1.
-
MS Parameters: As described in Protocol 1.
4. Data Analysis: 4.1. Follow the data analysis steps outlined in Protocol 1.
Visualizations
The following diagrams illustrate the experimental workflows for the quantification of α-Fenchol.
Caption: Workflow for α-Fenchol Quantification in Essential Oils by GC-MS.
Caption: Workflow for α-Fenchol Quantification in Plant Material by HS-SPME-GC-MS.
References
- 1. (-)-alpha-fenchol, 512-13-0 [thegoodscentscompany.com]
- 2. Showing Compound Fenchol (FDB013522) - FooDB [foodb.ca]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. gcms.cz [gcms.cz]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
- 13. scitepress.org [scitepress.org]
- 14. scispace.com [scispace.com]
- 15. GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 16. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 18. Exploring jujube wine flavor and fermentation mechanisms by HS-SPME-GC–MS and UHPLC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the GC-MS Analysis of α-Fenchol in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the qualitative and quantitative analysis of α-Fenchol in various essential oils using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
α-Fenchol is a monoterpenoid alcohol and a significant contributor to the aromatic profile of numerous essential oils. Its characteristic camphor-like, woody, and earthy aroma makes it a valuable component in the fragrance, food, and pharmaceutical industries. Accurate and reliable quantification of α-Fenchol is crucial for the quality control of essential oils and for understanding their potential therapeutic properties. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the separation, identification, and quantification of volatile compounds like α-Fenchol in complex matrices such as essential oils.
Data Presentation: Quantitative Analysis of α-Fenchol
The concentration of α-Fenchol can vary significantly depending on the plant species, geographical origin, distillation method, and storage conditions of the essential oil. The following table summarizes the quantitative data for α-Fenchol found in various essential oils as determined by GC-MS analysis.
| Essential Oil | α-Fenchol Percentage (%) | Reference |
| Eucalyptus globulus | 3.83 | [1] |
| Pinus sylvestris (Wood) | 26.04 (as α-fenchyl alcohol) | |
| Salvia argentea | 0.1 (as endo-Fenchol) | [2] |
Note: Data for α-fenchyl alcohol and endo-Fenchol are included as they are closely related isomers. Further analysis would be required to confirm the specific isomer in some cases.
Experimental Protocols
This section outlines a detailed protocol for the GC-MS analysis of α-Fenchol in essential oils.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis.
-
Reagents and Materials:
-
Essential oil sample
-
High-purity volatile solvent (e.g., methanol, ethanol, hexane, or dichloromethane)
-
Micropipettes
-
2 mL autosampler vials with caps
-
-
Procedure:
-
Accurately pipette 1 µL of the essential oil into a 2 mL autosampler vial.
-
Add 1 mL of a suitable volatile solvent (e.g., methanol) to the vial.
-
Cap the vial and vortex thoroughly to ensure complete mixing. The typical dilution is 1:1000 (v/v), but this may need to be adjusted based on the expected concentration of α-Fenchol and the sensitivity of the instrument.
-
GC-MS Instrumentation and Parameters
The following are typical instrument parameters for the analysis of α-Fenchol. These may require optimization based on the specific instrument and column used.
-
Gas Chromatograph (GC) System:
-
Injection Port:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio of 1:25 to 1:100 is common to prevent column overloading)
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: Increase at 3-5 °C/min to 240-250 °C
-
Final Hold: Hold at 240-250 °C for 5-10 minutes
-
-
Column: A non-polar or medium-polarity capillary column is recommended.
-
Example 1: HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Example 2: DB-5ms (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
-
Mass Spectrometer (MS) System:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.
-
Data Analysis
-
Identification: The identification of α-Fenchol is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. The mass spectrum should also be compared with a reference library such as NIST (National Institute of Standards and Technology).
-
Quantification: For quantitative analysis, an external standard calibration curve should be prepared using a certified reference standard of α-Fenchol.
-
Prepare a series of standard solutions of α-Fenchol in the same solvent used for the sample preparation at different concentrations.
-
Inject each standard solution into the GC-MS under the same conditions as the sample.
-
Create a calibration curve by plotting the peak area of α-Fenchol against the corresponding concentration.
-
Determine the concentration of α-Fenchol in the sample by interpolating its peak area on the calibration curve. The result is typically expressed as a percentage (%) of the total essential oil composition.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the GC-MS analysis of α-Fenchol.
References
Application Notes and Protocols for the Extraction of α-Fenchol from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Fenchol is a bicyclic monoterpenoid alcohol that exists as two enantiomers, (+)-α-Fenchol and (-)-α-Fenchol. It is a volatile organic compound found in the essential oils of various plants, contributing to their characteristic aroma. Notably, α-Fenchol has garnered significant interest within the scientific and pharmaceutical communities due to its potential therapeutic properties, including antimicrobial, antioxidant, and anti-inflammatory activities. This document provides detailed application notes and protocols for the extraction of α-Fenchol from plant materials, focusing on common and efficient extraction methodologies. The primary plant sources for α-Fenchol include, but are not limited to, basil (Ocimum basilicum), eucalyptus (Eucalyptus spp.), and citrus fruits.
Extraction Methodologies: A Comparative Overview
The selection of an appropriate extraction method is critical for maximizing the yield and purity of α-Fenchol. The primary methods employed for the extraction of essential oils, including α-Fenchol, from plant matrices are steam distillation, solvent extraction, and supercritical fluid (SCF) extraction. Each method offers distinct advantages and disadvantages in terms of efficiency, selectivity, cost, and environmental impact.
Data Presentation: Quantitative Comparison of Extraction Methods for Essential Oil from Basil (Ocimum basilicum)
The following table summarizes the quantitative data on the overall essential oil yield from Ocimum basilicum using different extraction techniques. While specific yields for α-Fenchol are not consistently reported across all studies, the total essential oil yield provides a valuable metric for comparing the overall efficiency of these methods. The composition of the essential oil, which includes α-Fenchol, can then be determined by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
| Extraction Method | Plant Material | Solvent | Key Parameters | Essential Oil Yield (%) | Reference |
| Steam Distillation | Dried Basil Leaves | Water | 4 hours distillation | 0.84 | [1] |
| Hydrodistillation | Dried Basil Leaves | Water | 4 hours distillation | 0.26 | [2] |
| Solvent Extraction | Dried Basil Leaves | n-Hexane | 4 hours, ~69°C | 2.39 | [2] |
| Supercritical Fluid (CO₂) Extraction | Dried Basil Leaves | CO₂ | 40°C, 100 bar | 0.65 | [1] |
| Supercritical Fluid (CO₂) Extraction | Dried Basil Leaves | CO₂ | 33°C, 271 bar | 0.43 | [2] |
Note: The yield of α-Fenchol is a fraction of the total essential oil yield and varies depending on the plant chemotype and specific extraction conditions.
Experimental Protocols
Protocol 1: Steam Distillation of α-Fenchol from Basil (Ocimum basilicum)
Steam distillation is a widely used method for extracting volatile compounds like α-Fenchol from plant materials. The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.
Materials and Equipment:
-
Fresh or dried basil leaves
-
Distilled water
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel/separatory funnel)
-
Heating mantle
-
Clamps and stands
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: If using fresh basil, coarsely chop the leaves to increase the surface area. If using dried basil, the material can be used as is or lightly crushed.
-
Apparatus Setup: Assemble the steam distillation apparatus as shown in the workflow diagram below. Place 100-200 g of the prepared basil leaves into the biomass flask. Add distilled water to the boiling flask, ensuring it is about two-thirds full.
-
Distillation: Heat the boiling flask to generate steam. The steam will pass through the basil leaves, causing the volatile essential oils to vaporize.
-
Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled and converted back into a liquid.
-
Collection: Collect the distillate, which will consist of a milky emulsion of essential oil and water, in a separatory funnel.
-
Separation: Allow the distillate to stand until two distinct layers are formed. The essential oil, being less dense, will form the upper layer. Carefully separate the aqueous layer from the essential oil.
-
Drying: Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate. This will remove any residual water.
-
Storage: Decant the dried essential oil into a clean, airtight glass vial and store it in a cool, dark place.
Protocol 2: Solvent Extraction of α-Fenchol from Basil (Ocimum basilicum)
Solvent extraction utilizes organic solvents to dissolve the essential oils from the plant material. This method can be very efficient, though it requires an additional step to remove the solvent from the final product.
Materials and Equipment:
-
Dried and ground basil leaves
-
n-Hexane (or another suitable non-polar solvent like petroleum ether)
-
Soxhlet extractor or a flask with a reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Filter paper
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: Ensure the basil leaves are thoroughly dried and ground to a fine powder to maximize the extraction efficiency.
-
Extraction:
-
Soxhlet Extraction: Place approximately 20-30 g of the ground basil into a thimble and place it in the Soxhlet extractor. Add 200-250 mL of n-hexane to the round bottom flask. Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material, extracting the essential oil. The process is allowed to run for 4-6 hours.[2]
-
Maceration: Alternatively, place the ground basil in a flask and add the solvent. The mixture can be stirred or agitated at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 2-4 hours).[3][4]
-
-
Filtration: After extraction, filter the mixture to separate the plant material from the solvent-oil solution.
-
Solvent Removal: Remove the solvent from the extract using a rotary evaporator under reduced pressure. This will leave the concentrated essential oil.
-
Storage: Transfer the essential oil to an airtight glass vial and store in a cool, dark place.
Protocol 3: Supercritical Fluid (CO₂) Extraction of α-Fenchol from Eucalyptus Leaves
Supercritical fluid extraction (SFE) with carbon dioxide is a green and highly tunable extraction method. By manipulating temperature and pressure, the solvating power of supercritical CO₂ can be adjusted to selectively extract specific compounds.
Materials and Equipment:
-
Dried and ground eucalyptus leaves
-
Supercritical Fluid Extractor
-
High-pressure CO₂ source
-
Collection vials
Procedure:
-
Preparation of Plant Material: Dry and grind the eucalyptus leaves to a consistent particle size.
-
Loading the Extractor: Pack the ground plant material into the extraction vessel of the SFE system.
-
Setting Parameters: Set the desired extraction parameters. For monoterpenes like α-Fenchol, typical starting conditions are a pressure of 100-150 bar and a temperature of 40-50°C.[1]
-
Extraction: Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state. The supercritical CO₂ then flows through the extraction vessel, dissolving the essential oils.
-
Separation: The CO₂-oil mixture flows into a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and release the extracted oil.
-
Collection: The essential oil is collected from the separator.
-
Storage: Store the collected essential oil in an airtight glass vial in a cool, dark place.
Protocol 4: Quantification of α-Fenchol using Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis and quantification of volatile compounds in essential oils.
Materials and Equipment:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., HP-5MS)
-
Helium (carrier gas)
-
α-Fenchol analytical standard
-
Solvent (e.g., hexane (B92381) or ethanol)
-
Volumetric flasks and micropipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of α-Fenchol of known concentrations in a suitable solvent to create a calibration curve.
-
Sample Preparation: Dilute the extracted essential oil in the same solvent used for the standards to a concentration that falls within the range of the calibration curve.
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample and each standard solution into the GC-MS system.
-
Chromatographic Conditions: Use a suitable temperature program to separate the components of the essential oil. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).[5]
-
Mass Spectrometry: The mass spectrometer will detect and identify the compounds as they elute from the GC column based on their mass spectra.
-
-
Quantification:
-
Identify the peak corresponding to α-Fenchol in the chromatogram based on its retention time and mass spectrum, confirmed by comparison with the analytical standard.
-
Integrate the peak area of α-Fenchol in both the sample and the standard solutions.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Use the calibration curve to determine the concentration of α-Fenchol in the sample.
-
Visualizations
Caption: General workflow for the extraction and analysis of α-Fenchol.
Caption: Step-by-step protocol for steam distillation.
Caption: Step-by-step protocol for solvent extraction.
Caption: Step-by-step protocol for Supercritical Fluid Extraction.
References
Application Notes and Protocols: α-Fenchol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the quest for efficient and readily available chiral auxiliaries is paramount for the stereocontrolled construction of complex molecules.[1] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed to reveal the desired enantiomerically enriched product and can, in principle, be recovered for reuse. Terpenes, naturally abundant and enantiomerically pure compounds, represent a valuable source for the development of chiral auxiliaries. This document details the application of α-fenchol, a bicyclic monoterpenoid, as a chiral auxiliary in the asymmetric Reformatsky reaction, providing protocols and performance data.
Core Concept: Asymmetric Induction with α-Fenchol
The rigid bicyclic structure of α-fenchol provides a well-defined chiral environment. When attached as an ester to a reactant, the bulky fenchol (B156177) moiety effectively shields one face of the molecule, directing the approach of incoming reagents to the opposite, less sterically hindered face. This steric hindrance is the basis for the diastereoselective outcome of the reaction.
General Workflow of Asymmetric Synthesis using a Chiral Auxiliary:
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Application: Asymmetric Reformatsky Reaction
The Reformatsky reaction is a classic method for the formation of β-hydroxy esters from the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.[1] The use of a chiral α-halo ester, derived from α-fenchol, allows for a diastereoselective variant of this reaction.
Reaction Scheme:
Caption: Asymmetric Reformatsky reaction using (-)-α-fenchol bromoacetate (B1195939).
Quantitative Data
The following table summarizes the results of the asymmetric Reformatsky reaction between (-)-α-fenchol bromoacetate and various carbonyl compounds. The diastereomeric excess (d.e.) reflects the degree of stereocontrol exerted by the α-fenchol auxiliary.
| Entry | Carbonyl Compound | Product Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | Benzaldehyde | Moderate | Not explicitly quantified, but described as leading to a "moderate degree of rotation" |
| 2 | Acetophenone | Moderate | Not explicitly quantified, but described as leading to a "moderate degree of rotation" |
| 3 | Hexahydrobenzaldehyde | Moderate | Not explicitly quantified, but described as leading to a "moderate degree of rotation" |
Note: The original study focused on the occurrence of asymmetric synthesis and did not report precise yields and diastereomeric excess values in all cases. The term "moderate degree of rotation" suggests that the reactions are diastereoselective but not highly so.
Experimental Protocols
Preparation of (-)-α-Fenchol Bromoacetate
Materials:
-
(-)-α-Fenchol
-
Bromoacetyl bromide
-
Pyridine (B92270) (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
A solution of (-)-α-fenchol in anhydrous diethyl ether is cooled in an ice bath.
-
An equimolar amount of anhydrous pyridine is added dropwise with stirring.
-
Bromoacetyl bromide (1.1 equivalents) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (-)-α-fenchol bromoacetate, which can be purified by vacuum distillation.
Asymmetric Reformatsky Reaction
Materials:
-
(-)-α-Fenchol bromoacetate
-
Aldehyde or ketone
-
Zinc dust (activated)
-
Benzene (anhydrous)
-
Iodine (crystal)
Procedure:
-
A flask equipped with a reflux condenser and a dropping funnel is charged with activated zinc dust and a crystal of iodine.
-
A solution of the carbonyl compound and (-)-α-fenchol bromoacetate in anhydrous benzene is added to the dropping funnel.
-
A small portion of the solution is added to the zinc, and the mixture is gently warmed to initiate the reaction.
-
The remaining solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours.
-
The mixture is cooled to room temperature and hydrolyzed by the slow addition of dilute sulfuric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude β-hydroxy ester. Purification can be achieved by column chromatography on silica (B1680970) gel.
Cleavage and Recovery of the Chiral Auxiliary
The α-fenchol auxiliary can be cleaved from the β-hydroxy ester product by hydrolysis or reduction.
Protocol: Reductive Cleavage with Lithium Aluminum Hydride (LAH)
Caption: Reductive cleavage of the α-fenchol auxiliary.
Procedure:
-
A solution of the purified β-hydroxy ester in anhydrous tetrahydrofuran (B95107) (THF) is cooled to 0 °C.
-
Lithium aluminum hydride (LAH) is added portion-wise with careful stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
The resulting precipitate is filtered off and washed with THF.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between diethyl ether and water.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated to yield a mixture of the chiral 1,3-diol and (-)-α-fenchol.
-
The products can be separated by column chromatography on silica gel.
Conclusion
α-Fenchol, a readily available and inexpensive terpene, demonstrates potential as a chiral auxiliary for inducing asymmetry in the Reformatsky reaction. While the observed diastereoselectivities in the initial studies were moderate, further optimization of reaction conditions, such as the choice of solvent and the use of Lewis acid additives, could potentially enhance the stereochemical outcome. The straightforward attachment and cleavage of the auxiliary make it an attractive candidate for further investigation in various asymmetric transformations. Researchers in drug development and synthetic chemistry are encouraged to explore the utility of α-fenchol and other terpene-derived auxiliaries in their synthetic strategies.
References
Application Notes and Protocols: α-Fenchol in the Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction to α-Fenchol in Fragrance
Alpha-Fenchol is a monoterpenoid alcohol that is a significant component in the fragrance industry, valued for its characteristic aroma profile. It exists as different isomers, primarily (+)-α-Fenchol and (-)-α-Fenchol, each contributing unique scent nuances. Its fresh, camphoraceous, and woody notes make it a versatile ingredient in a wide array of fragrance applications, from fine perfumes to personal care and household products. Beyond its scent, α-Fenchol's stability and blending capabilities are key to its utility.
Physicochemical and Olfactory Properties of α-Fenchol
A comprehensive understanding of α-Fenchol's properties is crucial for its effective application in fragrance formulations.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | [1] |
| Molecular Weight | 154.25 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or crystalline solid | [1] |
| Boiling Point | 201-203°C | [1] |
| Flash Point | 73.89 °C (Closed Cup) | [2] |
| Vapor Pressure | 0.069 mmHg @ 25°C (estimated) | [2] |
| Solubility | Soluble in alcohol; Insoluble in water | [1][2] |
| Odor Type | Camphoraceous, woody, earthy, with pine and lemon nuances | [2] |
| Odor Strength | Medium | [2] |
| Substantivity on blotter | Approximately 12 hours | [2] |
Isomer-Specific Scent Profiles:
| Isomer | Scent Description |
| (+)-α-Fenchol | Fresh, woody, and slightly floral aroma.[1] |
| (-)-α-Fenchol | Earthy, woody, clean, cooling, camphoraceous, with piney, eucalyptus, green, herbal, and minty nuances.[3] |
Applications in Fragrance Compositions
This compound is utilized in various fragrance applications for its unique scent profile and functional properties.
| Application | Function & Notes | Recommended Usage Levels |
| Fine Fragrances | Lends a fresh, woody, and camphoraceous character. Blends well with citrus (especially lemon and lime), herbal, and floral notes to provide lift and diffusion. | Up to 8% in the fragrance concentrate.[3] |
| Personal Care Products (Lotions, Soaps, Shampoos) | Provides a clean and refreshing scent. Good stability in many toiletry applications.[2] | Varies by product type, typically in the lower range of fragrance concentration. |
| Household Products (Detergents, Fabric Softeners) | Contributes to a fresh and clean aroma. Good stability in liquid detergents, fabric softeners, and soaps.[2] | Formulation dependent. |
| Air Care (Candles, Air Fresheners) | Imparts a natural, outdoor-like freshness. | As needed to achieve desired scent profile. |
Experimental Protocols
The following are detailed protocols for the sensory and analytical evaluation of α-Fenchol in fragrance applications.
Sensory Evaluation: Odor Threshold Determination via Triangle Test
This protocol outlines the determination of the odor detection threshold of α-Fenchol in a neutral solvent using the triangle test methodology.[4][5][6]
Objective: To determine the lowest concentration of α-Fenchol that can be reliably detected by a sensory panel.
Materials:
-
α-Fenchol (high purity)
-
Odorless solvent (e.g., dipropylene glycol or ethanol)
-
Glass vials with PTFE-lined caps (B75204)
-
Graduated pipettes
-
Odor-free smelling strips
-
Sensory evaluation booths with controlled ventilation and lighting
Procedure:
-
Panelist Selection: Recruit a panel of at least 15-20 individuals screened for their olfactory acuity.
-
Sample Preparation:
-
Prepare a stock solution of α-Fenchol in the chosen solvent (e.g., 1% w/w).
-
Create a series of dilutions from the stock solution in logarithmic steps (e.g., 0.1%, 0.01%, 0.001%, etc.).
-
-
Triangle Test Setup:
-
For each concentration level, present three samples to each panelist: two will be the blank solvent, and one will contain the α-Fenchol dilution.
-
The position of the odd sample should be randomized for each panelist and each concentration.
-
Dip smelling strips into each vial for a standardized amount of time (e.g., 2 seconds) and present them to the panelists.
-
-
Evaluation:
-
Panelists are instructed to smell each of the three strips and identify the one that smells different.
-
A forced-choice method is used; panelists must choose one strip.
-
-
Data Analysis:
-
Record the number of correct identifications at each concentration level.
-
The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample above chance (which is 33.3% for a triangle test). Statistical analysis (e.g., using binomial distribution) should be used to determine the significance of the results.
-
Caption: Workflow for Odor Threshold Determination.
Analytical Evaluation: Stability in a Consumer Product Base (Lotion)
This protocol describes a method for assessing the stability of α-Fenchol in a lotion base over time using headspace gas chromatography-mass spectrometry (HS-GC-MS).[7][8]
Objective: To quantify the concentration of α-Fenchol in the headspace above a lotion sample at various time points under accelerated aging conditions.
Materials:
-
α-Fenchol
-
Unfragranced lotion base
-
Glass headspace vials (e.g., 20 mL) with magnetic crimp caps and PTFE/silicone septa
-
Incubator or oven capable of maintaining 40°C
-
Headspace autosampler
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
SPME fiber (e.g., PDMS/DVB) for headspace extraction (optional, if direct headspace is not used)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of α-Fenchol and thoroughly mix it into a known weight of the unfragranced lotion base to achieve a target concentration (e.g., 0.5% w/w).
-
Accurately weigh a consistent amount of the fragranced lotion (e.g., 1.0 g) into each headspace vial.
-
Prepare multiple vials for each time point to be tested.
-
Seal the vials with crimp caps.
-
-
Accelerated Aging:
-
Place the prepared vials in an incubator at a constant temperature (e.g., 40°C).
-
Remove a set of vials for analysis at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
-
HS-GC-MS Analysis:
-
Headspace Incubation: Equilibrate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) in the headspace autosampler.
-
Injection: Automatically inject a known volume of the headspace gas into the GC.
-
GC Separation:
-
Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) and hold.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Detection:
-
Operate the mass spectrometer in scan mode to identify α-Fenchol and any potential degradation products.
-
Use selected ion monitoring (SIM) mode for accurate quantification of the α-Fenchol peak.
-
-
-
Data Analysis:
-
Integrate the peak area of α-Fenchol at each time point.
-
Create a stability curve by plotting the peak area (or concentration, if calibrated) of α-Fenchol against time.
-
Assess the percentage loss of α-Fenchol over the study period.
-
Caption: Workflow for α-Fenchol Stability Testing.
Olfactory Signaling Pathway
The perception of α-Fenchol, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific OR that binds to α-Fenchol has not been definitively identified, the general signaling cascade is well-understood. It is likely that the camphoraceous scent of α-Fenchol is recognized by a combination of ORs rather than a single specific receptor.[9]
Caption: Generalized Olfactory Signaling Pathway.
This diagram illustrates a plausible pathway for the perception of α-Fenchol. The binding of α-Fenchol to an olfactory receptor initiates a cascade that results in the generation of an electrical signal, which is then transmitted to the brain for processing.
Conclusion
This compound is a valuable and versatile ingredient in the fragrance industry. Its distinct scent profile, good stability, and compatibility with other fragrance materials ensure its continued use in a wide range of scented products. The application notes and protocols provided here offer a framework for the systematic evaluation and utilization of α-Fenchol, enabling researchers and perfumers to optimize its performance in fragrance creations. Further research into the specific olfactory receptors that bind to α-Fenchol could provide deeper insights into the molecular basis of its unique aroma.
References
- 1. consolidated-chemical.com [consolidated-chemical.com]
- 2. fenchol, 1632-73-1 [thegoodscentscompany.com]
- 3. (-)-alpha-fenchol, 512-13-0 [thegoodscentscompany.com]
- 4. env.go.jp [env.go.jp]
- 5. Triangle Odor Bag Method: Significance and symbolism [wisdomlib.org]
- 6. env.go.jp [env.go.jp]
- 7. HS-GC-MS method for the analysis of fragrance allergens in complex cosmetic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Olfactory discrimination of structurally related molecules: receptor cell responses to camphoraceous odorants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial and Antifungal Activity of alpha-Fenchol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Fenchol, a monoterpenoid alcohol, is a naturally occurring compound found in the essential oils of various plants, including basil (Ocimum basilicum) and fennel (Foeniculum vulgare).[1] It is recognized for its potential as an antimicrobial and antifungal agent. These application notes provide an overview of the current understanding of this compound's activity against a range of pathogens, details on its mechanism of action, and standardized protocols for its evaluation in a laboratory setting. The information is intended to guide researchers in exploring its therapeutic potential and to provide a foundation for further drug development.
Data Presentation: Antimicrobial and Antifungal Efficacy
While this compound is reported to possess antimicrobial and antifungal properties, specific quantitative data from peer-reviewed literature is limited. The following tables are presented as templates for researchers to populate with their own experimental data when evaluating this compound.
Table 1: Antibacterial Activity of this compound (Template)
| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | Positive | ||
| Bacillus subtilis | Positive | ||
| Escherichia coli | Negative | ||
| Pseudomonas aeruginosa | Negative | ||
| (Other relevant strains) |
Table 2: Antifungal Activity of this compound (Template)
| Fungal Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) |
| Candida albicans | Yeast | ||
| Aspergillus niger | Mold | ||
| (Other relevant strains) |
Mechanism of Action
The primary antimicrobial mechanism of this compound is attributed to its ability to disrupt microbial cell membranes.[1] As a lipophilic monoterpenoid, it can intercalate into the lipid bilayer of bacterial and fungal cell membranes. This insertion is thought to alter membrane fluidity and permeability, leading to a loss of cellular integrity. The disruption of the cell membrane results in the leakage of essential intracellular components, such as ions and macromolecules, ultimately leading to cell lysis and death.[1]
While the direct disruption of the cell membrane is considered the principal mechanism, further research is required to elucidate any potential secondary targets or involvement in specific signaling pathways within the microbial cell.
Experimental Protocols
The following are detailed protocols for key experiments to determine the antimicrobial and antifungal activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound (≥95% purity)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures (standardized to 0.5 McFarland standard)
-
Sterile pipette and tips
-
Microplate reader (optional, for spectrophotometric reading)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared microbial inoculum to each well containing the serially diluted this compound.
-
Controls:
-
Positive Control: A well containing only the broth medium and the microbial inoculum (no this compound).
-
Negative Control: A well containing only the broth medium to check for sterility.
-
-
Incubation: Incubate the microtiter plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: Determination of Zone of Inhibition using Agar (B569324) Disk Diffusion Assay
This method assesses the antimicrobial activity of this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Microbial cultures (standardized to 0.5 McFarland standard)
-
Sterile swabs
-
Sterile forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Agar Plate Preparation: Prepare and pour the appropriate agar medium into sterile Petri dishes and allow it to solidify.
-
Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a uniform lawn of growth.
-
Disk Preparation: Aseptically apply a known concentration of this compound solution to the sterile filter paper disks and allow the solvent to evaporate.
-
Disk Placement: Using sterile forceps, place the this compound impregnated disks onto the surface of the inoculated agar plates. Gently press the disks to ensure complete contact with the agar.
-
Controls:
-
Positive Control: A disk impregnated with a known standard antibiotic or antifungal agent.
-
Negative Control: A disk impregnated with the solvent used to dissolve this compound.
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Measurement: After incubation, measure the diameter of the clear zone of inhibition around each disk in millimeters (mm) using a ruler or calipers.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and Zone of Inhibition assays.
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound.
References
Unlocking the Neuroprotective Potential of alpha-Fenchol: Application Notes and Protocols for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of alpha-Fenchol, a natural monoterpenoid found in plants like basil. Emerging research highlights its potential as a therapeutic agent for Alzheimer's disease (AD) by modulating the gut-brain axis and promoting the clearance of amyloid-beta (Aβ). These notes are intended to guide researchers in designing and executing experiments to further elucidate the mechanisms of action and therapeutic efficacy of this compound.
Mechanism of Action: FFAR2-Mediated Neuroprotection
This compound exerts its neuroprotective effects primarily through the activation of the Free Fatty Acid Receptor 2 (FFAR2), a G-protein coupled receptor that senses short-chain fatty acids (SCFAs) produced by the gut microbiota.[1][2][3] In the context of Alzheimer's disease, where SCFA levels are often diminished, this compound acts as an FFAR2 agonist, triggering a signaling cascade that mitigates Aβ-induced neurotoxicity.[4][1][2][3]
The activation of FFAR2 by this compound leads to:
-
Reduced Amyloid-Beta (Aβ) Accumulation: this compound promotes the clearance of Aβ, a hallmark of Alzheimer's disease, by enhancing proteasomal and lysosomal activities.[4][5]
-
Decreased Neuronal Senescence: It reduces the number of senescent "zombie" neuronal cells, which contribute to the inflammatory environment in the AD brain.[1][6][2][7]
-
Protection Against Neurotoxicity: By activating FFAR2 signaling, this compound protects neurons from Aβ-induced cell death.[4][2][3]
-
Anti-inflammatory Effects: It has been shown to reduce levels of the pro-inflammatory cytokine IL-6 in an animal model of AD.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from research on the neuroprotective effects of this compound.
| In Vitro Model | Assay | Treatment | Result | Reference |
| SK-N-SH (human neuroblastoma) | Cell Viability (MTT Assay) | Aβ₂₅₋₃₅ (25 µM) + Fenchol | Significantly reduced Aβ-induced decline in cell viability | [9] |
| SK-N-SH | Aβ Accumulation | Aβ + Fenchol | Significantly reduced Aβ accumulation | [4] |
| SK-N-SH | Proteasome Activity | Fenchol | Significantly increased proteasome activity | [4] |
| SK-N-SH | Lysosomal Activity | Fenchol | Significantly increased lysosomal activity | [4] |
| SK-N-SH | Cellular Senescence (β-galactosidase) | Aβ + Fenchol | Significantly reduced the number of senescent cells | [4] |
| In Vivo Model | Assay | Treatment | Result | Reference |
| C. elegans (AD model) | Aβ Accumulation | Fenchol (10 µg/ml) | Significantly reduced Aβ accumulation | [4] |
| C. elegans (AD model) | Chemotaxis Behavior | Fenchol | Ameliorated impaired chemotaxis behavior | [4] |
| APP/PS1 Mice (AD model) | Aβ Clearance | Fenchol | Increased Aβ clearance | [4] |
| Rat (AD model) | Serum IL-6 Levels | Fenchol (oral) | Significantly reduced IL-6 levels from 85.00 ± 3.00 ng/l (AD model) | [7][8] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Neuroprotective Signaling Pathway
Caption: Signaling pathway of this compound's neuroprotective effects.
General Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro evaluation of this compound.
Detailed Experimental Protocols
In Vitro Neuroprotection Assay Using SK-N-SH Cells
This protocol describes how to assess the neuroprotective effects of this compound against Aβ-induced toxicity in a human neuroblastoma cell line.
Materials:
-
SK-N-SH cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Amyloid-beta peptide (Aβ₂₅₋₃₅ or Aβ₁₋₄₂)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well plates
Protocol:
-
Cell Seeding: Seed SK-N-SH cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Aβ Preparation: Prepare oligomeric Aβ₂₅₋₃₅ by dissolving it in sterile distilled water to a stock concentration of 1 mM and incubating at 37°C for 3-4 days to allow for aggregation.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to the desired final concentrations (e.g., a range of 1-100 µM). A non-toxic and effective dose has been reported to be 10µM.
-
Treatment:
-
Control Group: Treat cells with vehicle (DMSO).
-
Aβ Group: Treat cells with 25 µM Aβ₂₅₋₃₅ for 24 hours.
-
Fenchol Group: Treat cells with varying concentrations of this compound for 24 hours.
-
Co-treatment Group: Treat cells with 25 µM Aβ₂₅₋₃₅ and varying concentrations of this compound for 24 hours.
-
-
MTT Assay:
-
After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group.
In Vivo Neuroprotection Assay Using a C. elegans Model of AD
This protocol outlines a method to evaluate the effect of this compound on Aβ-induced paralysis and chemotaxis in a transgenic C. elegans model expressing human Aβ.
Materials:
-
Transgenic C. elegans strain expressing human Aβ (e.g., CL2122 or CL2355)
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50
-
This compound
-
DMSO
-
Chemotaxis assay plates
-
Sodium azide (B81097) (for immobilization)
Protocol:
-
Worm Synchronization: Synchronize worms to obtain a population of the same developmental stage (e.g., L1 larvae).
-
Treatment Plates: Prepare NGM plates containing E. coli OP50 as a food source. For the treatment group, supplement the NGM agar with 10 µg/ml of this compound. For the control group, add an equivalent volume of DMSO.
-
Worm Culture: Grow the synchronized worms on the control and treatment plates at 16°C.
-
Paralysis Assay:
-
After a set period of growth, transfer individual worms to a fresh plate and observe their movement.
-
A worm is considered paralyzed if it does not move when prodded with a platinum wire.
-
Count the number of paralyzed worms in both the control and treatment groups at different time points.
-
-
Chemotaxis Assay:
-
Prepare chemotaxis plates with a chemoattractant (e.g., benzaldehyde) at one point and a control substance (e.g., ethanol) at another.
-
Place worms from both control and treatment groups at the center of the plate.
-
After a set time (e.g., 1 hour), count the number of worms that have migrated to the attractant and the control spots.
-
Calculate the chemotaxis index as (number of worms at attractant - number of worms at control) / total number of worms.
-
-
Data Analysis: Compare the rate of paralysis and the chemotaxis index between the control and this compound treated groups.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This protocol is for detecting cellular senescence in neuronal cell cultures treated with Aβ and this compound.
Materials:
-
Cell cultures treated as described in Protocol 1
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde (B144438) in PBS)
-
SA-β-Gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, NaCl, in a citrate-buffered saline at pH 6.0)
-
Microscope
Protocol:
-
Cell Fixation: After treatment, wash the cells twice with PBS and then fix them with the fixative solution for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Add the SA-β-Gal staining solution to the cells and incubate at 37°C (without CO₂) for 12-16 hours. Protect from light.
-
Visualization: Observe the cells under a microscope. Senescent cells will stain blue.
-
Quantification: Count the number of blue-stained (senescent) cells and the total number of cells in several random fields of view to determine the percentage of senescent cells.
-
Data Analysis: Compare the percentage of senescent cells between the different treatment groups.
These protocols provide a foundation for investigating the neuroprotective properties of this compound. Researchers are encouraged to optimize these methods for their specific experimental conditions and to explore further assays to comprehensively understand the therapeutic potential of this promising natural compound.
References
- 1. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 2. Up-Regulation of Bcl-2 in APP Transgenic Mice is Associated with Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for analysis of senescent neuronal stem cells in genetic-modified embryonic mice using in utero electroporation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. telomer.com.tr [telomer.com.tr]
- 6. Treatment Analysis for Alzheimer’s Disease using Caenorhabditis Elegans as a Model | International Journal of Advanced Pharmaceutical Sciences and Research (IJAPSR) [journals.latticescipub.com]
- 7. Caenorhabditis elegans Model for Initial Screening and Mechanistic Evaluation of Potential New Drugs for Aging and Alzheimer’s Disease - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
alpha-Fenchol as a potential therapeutic agent for Alzheimer's disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of α-Fenchol, a natural monoterpenoid, as a potential therapeutic agent for Alzheimer's disease (AD). The information presented is based on preclinical studies and is intended to guide researchers in exploring its mechanism of action and therapeutic potential.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. Recent research has highlighted the role of the gut-brain axis in AD pathogenesis, particularly the contribution of short-chain fatty acids (SCFAs) produced by the gut microbiota. SCFAs can activate the Free Fatty Acid Receptor 2 (FFAR2), a G-protein coupled receptor expressed on neurons, which has been shown to be neuroprotective. α-Fenchol, a natural compound found in plants like basil, has been identified as a potent FFAR2 agonist, offering a promising therapeutic strategy for AD.[1][2][3][4][5]
Mechanism of Action
α-Fenchol exerts its neuroprotective effects primarily through the activation of FFAR2 signaling.[1][2][3][4][5] This activation triggers a downstream cascade that mitigates Aβ-induced neurotoxicity through two key mechanisms:
-
Enhanced Proteolysis of Amyloid-Beta: α-Fenchol treatment has been shown to increase proteasomal and lysosomal activity, leading to enhanced clearance of Aβ aggregates.[4][6][7][8][9]
-
Reduction of Neuronal Senescence: The compound reduces the number of senescent "zombie" neuronal cells, which contribute to the inflammatory environment in the AD brain.[2][4][5][6][7]
By targeting both Aβ clearance and cellular senescence, α-Fenchol addresses multiple facets of AD pathology.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on α-Fenchol.
Table 1: In Vitro Efficacy of α-Fenchol in Neuronal Cell Models
| Parameter | Model System | Treatment | Result | Reference |
| FFAR2 Binding Affinity (Vina Score) | Human FFAR2 | α-Fenchol | -5.5 kcal/mol | --INVALID-LINK-- |
| Mouse FFAR2 | α-Fenchol | -5.3 kcal/mol | --INVALID-LINK-- | |
| FFAR2 Signaling Activation (pERK1/2) | SK-N-SH cells | α-Fenchol | Significant increase vs. control | --INVALID-LINK-- |
| Aβ-induced Neurotoxicity | SK-N-SH cells | α-Fenchol + Aβ | ~50% increase in cell viability vs. Aβ alone | --INVALID-LINK-- |
| Aβ Accumulation | SK-N-SH cells | α-Fenchol + Aβ | Significant reduction vs. Aβ alone | --INVALID-LINK-- |
| Proteasome Activity | SK-N-SH cells | α-Fenchol | Significant increase vs. control | --INVALID-LINK-- |
| Lysosomal Activity | SK-N-SH cells | α-Fenchol | Significant increase vs. control | --INVALID-LINK-- |
| Cellular Senescence (β-galactosidase) | SK-N-SH cells | α-Fenchol + Aβ | Significant reduction vs. Aβ alone | --INVALID-LINK-- |
Table 2: In Vivo Efficacy of α-Fenchol in Animal Models of Alzheimer's Disease
| Parameter | Model System | Treatment | Result | Reference |
| Aβ Aggregates | C. elegans (CL2006) | α-Fenchol | Significant reduction vs. control | --INVALID-LINK-- |
| Paralysis Protection | C. elegans (CL4176) | α-Fenchol | Significant delay in paralysis vs. control | --INVALID-LINK-- |
| Chemotaxis (Cognition) | C. elegans (CL2355) | α-Fenchol | Significant improvement vs. control | --INVALID-LINK-- |
| Lifespan | C. elegans (N2, wild-type) | α-Fenchol | Significant increase vs. control | --INVALID-LINK-- |
| C. elegans (CL4176) | α-Fenchol | Significant increase vs. control | --INVALID-LINK-- | |
| Proteasome Activity | C. elegans | α-Fenchol | Significant increase vs. control | --INVALID-LINK-- |
| Aβ Accumulation | APP/PS1 Mouse Model | α-Fenchol | Data not yet published | --INVALID-LINK-- |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of α-Fenchol.
FFAR2 Activation Assay (ERK1/2 Phosphorylation)
This protocol assesses the ability of α-Fenchol to activate FFAR2 signaling by measuring the phosphorylation of downstream effector ERK1/2.
Materials:
-
Human neuronal cell line (e.g., SK-N-SH)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
α-Fenchol
-
FFAR2 agonist (positive control, e.g., Acetate)
-
FFAR2 antagonist (negative control)
-
Lysis buffer
-
Phosphatase and protease inhibitors
-
Antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, secondary antibody
-
Western blot reagents and equipment
Procedure:
-
Culture neuronal cells to 80-90% confluency.
-
Treat cells with α-Fenchol, positive control, or negative control for the desired time.
-
Lyse the cells and collect the protein lysate.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with a secondary antibody.
-
Develop the blot and quantify band intensities.
-
Normalize phospho-ERK1/2 levels to total-ERK1/2.
Amyloid-Beta (Aβ) Quantification (ELISA)
This protocol measures the levels of Aβ40 and Aβ42 in cell culture supernatant or brain homogenates.
Materials:
-
Aβ40 and Aβ42 ELISA kits
-
Cell culture supernatant or brain tissue homogenates
-
Lysis buffer (for tissue)
-
Plate reader
Procedure:
-
Collect cell culture supernatant or prepare brain homogenates.
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Briefly, coat the plate with capture antibody.
-
Add samples and standards and incubate.
-
Wash and add detection antibody.
-
Wash and add substrate.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
Calculate Aβ concentrations based on the standard curve.
Cellular Senescence Assay (SA-β-gal Staining)
This protocol detects senescent cells based on the activity of senescence-associated β-galactosidase.
Materials:
-
Cells cultured on coverslips or in multi-well plates
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
SA-β-gal staining solution (X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, in a citrate/phosphate buffer, pH 6.0)
-
Microscope
Procedure:
-
Wash cells with PBS.
-
Fix cells for 10-15 minutes at room temperature.
-
Wash cells with PBS.
-
Add the SA-β-gal staining solution.
-
Incubate at 37°C (no CO2) overnight.
-
Observe cells under a microscope and count the number of blue-stained (senescent) cells and total cells.
-
Calculate the percentage of senescent cells.
Proteasome Activity Assay
This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Cell lysates
-
Proteasome activity assay kit (containing a fluorogenic substrate, e.g., Suc-LLVY-AMC)
-
Fluorometric plate reader
Procedure:
-
Prepare cell lysates.
-
Follow the manufacturer's instructions for the proteasome activity assay kit.
-
In a 96-well plate, add cell lysate and the fluorogenic substrate.
-
Incubate at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths over time.
-
Calculate the proteasome activity based on the rate of fluorescence increase.
Visualizations
Signaling Pathway of α-Fenchol in Neurons
References
- 1. Fenchol May Help Protect Against Alzheimer’s Disease | Kerafast Blog [news.kerafast.com]
- 2. Natural Plant-Derived Compound Reduces Neurotoxicity in Alzheimer’s Brain, Study Says | Sci.News [sci.news]
- 3. Frontiers | Activation of Microbiota Sensing – Free Fatty Acid Receptor 2 Signaling Ameliorates Amyloid-β Induced Neurotoxicity by Modulating Proteolysis-Senescence Axis [frontiersin.org]
- 4. Activation of Microbiota Sensing – Free Fatty Acid Receptor 2 Signaling Ameliorates Amyloid-β Induced Neurotoxicity by Modulating Proteolysis-Senescence Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural compound in basil may protect against Alzheimerâs disease pathology, preclinical study finds - USF Health NewsUSF Health News [hscweb3.hsc.usf.edu]
- 6. researchgate.net [researchgate.net]
- 7. guardian.ng [guardian.ng]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
In Vitro Bioactivity of alpha-Fenchol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Fenchol, a monoterpenoid alcohol, is a naturally occurring bicyclic organic compound found in the essential oils of various plants, including fennel (Foeniculum vulgare) and basil (Ocimum basilicum). Preliminary research has suggested a range of potential biological activities for this compound, positioning it as a compound of interest for further investigation in drug discovery and development. Its reported bioactivities include antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects.
These application notes provide detailed protocols for a panel of established in vitro assays to enable researchers to systematically evaluate and quantify the diverse bioactivities of this compound. The protocols are designed to be clear, reproducible, and adaptable for screening and mechanistic studies.
Antimicrobial Activity
This compound is suggested to function as an antimicrobial agent by disrupting the cell membranes of microorganisms, which leads to cell lysis and inhibition of growth and replication.[1] The following protocols are designed to determine the minimum concentration of this compound required to inhibit or kill pathogenic bacteria and fungi.
Data Presentation: Antimicrobial Activity
The following table structure is provided for the compilation of experimental data.
| Microorganism | Strain (e.g., ATCC) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (µg/mL) |
| Staphylococcus aureus | e.g., ATCC 29213 | Data to be determined | Data to be determined |
| Escherichia coli | e.g., ATCC 25922 | Data to be determined | Data to be determined |
| Candida albicans | e.g., ATCC 90028 | Data to be determined | Data to be determined |
Note: Specific MIC/MBC values for this compound are not consistently reported in publicly available literature and should be determined experimentally.
Experimental Workflow: MIC & MBC Determination
Caption: Workflow for determining MIC and MBC/MFC of this compound.
Protocol: Broth Microdilution for MIC and MBC/MFC
Materials:
-
This compound (≥95% purity)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO.
-
Inoculum Preparation: Culture the microbial strains overnight. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Dispense 100 µL of appropriate broth into each well of a 96-well plate. Add 100 µL of the this compound stock solution to the first well and perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no this compound) and a negative control (broth only).
-
Incubation: Incubate bacterial plates at 37°C for 18-24 hours. Incubate fungal plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
-
MBC/MFC Determination: From each well showing no growth (at the MIC and higher concentrations), plate 10-100 µL onto appropriate agar plates (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
-
Incubation: Incubate the agar plates under the same conditions as the microtiter plates.
-
MBC/MFC Reading: The MBC or MFC is the lowest concentration that results in no colony formation on the agar plate, indicating a ≥99.9% kill of the initial inoculum.
Anti-inflammatory Activity
Inflammation is a complex biological response, and protein denaturation is a well-documented cause of inflammatory diseases.[2] Another key process in inflammation is the overproduction of signaling molecules like nitric oxide (NO) by macrophages upon stimulation. The following assays evaluate the potential of this compound to mitigate these processes.
Data Presentation: Anti-inflammatory Activity
| Assay | Test System | IC₅₀ (µg/mL) | Standard Drug (IC₅₀ µg/mL) |
| Inhibition of Albumin Denaturation | Heat-induced egg albumin denaturation | Data to be determined | Diclofenac Sodium (Value) |
| Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 macrophages | Data to be determined | L-NAME (Value) |
Protocol: Inhibition of Albumin Denaturation
This assay assesses the ability of this compound to prevent the denaturation of protein, a key feature of inflammation.[2][3]
Materials:
-
Fresh hen's egg albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
This compound
-
Diclofenac sodium (as a standard drug)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a 5 mL reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2.0 mL of varying concentrations of this compound (e.g., 50 to 1000 µg/mL).
-
Control: A control solution is prepared with 2.0 mL of distilled water instead of the this compound solution.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
IC₅₀ Determination: The IC₅₀ value (the concentration required to inhibit 50% of albumin denaturation) is determined by plotting the percentage inhibition against this compound concentration.
Signaling Pathway: LPS-induced NO Production
Caption: Potential inhibition points of this compound in the LPS-induced NO pathway.
Protocol: Nitric Oxide (NO) Scavenging Assay in RAW 264.7 Macrophages
This assay measures the ability of this compound to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
-
MTT or similar cell viability reagent
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for another 24 hours.
-
Griess Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 10 minutes at room temperature.
-
Measurement: Measure the absorbance at 540 nm.
-
Standard Curve: Generate a standard curve using known concentrations of sodium nitrite.
-
Calculation: Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition relative to the LPS-only treated cells.
-
Cell Viability: Perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed NO reduction is not due to cytotoxicity.
-
IC₅₀ Determination: Calculate the IC₅₀ value for NO inhibition.
Antioxidant Activity
Antioxidant assays are crucial for evaluating a compound's ability to neutralize free radicals, which are implicated in numerous disease pathologies. The following assays measure different aspects of antioxidant capacity.
Data Presentation: Antioxidant Activity
| Assay | IC₅₀ (µg/mL) | Standard (IC₅₀ µg/mL) |
| DPPH Radical Scavenging | Data to be determined | Ascorbic Acid or Trolox (Value) |
| ABTS Radical Scavenging | Data to be determined | Ascorbic Acid or Trolox (Value) |
| Ferric Reducing Antioxidant Power (FRAP) | Data expressed as µM Fe(II) equivalents | Ascorbic Acid or Trolox (Value) |
Experimental Workflow: Common Antioxidant Assays
References
α-Fenchol as a Substrate for Enzymatic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Fenchol, a bicyclic monoterpenoid alcohol, is a natural compound found in the essential oils of various plants, including basil and fennel. Its characteristic aroma has led to its use in the fragrance industry. Beyond its olfactory properties, α-fenchol serves as a substrate for various enzymatic reactions, a topic of growing interest in the fields of drug metabolism, toxicology, and biotechnology. Understanding the enzymatic fate of α-fenchol is crucial for assessing its biological activity, potential drug-drug interactions, and for the development of novel biocatalytic processes.
These application notes provide a comprehensive overview of α-fenchol as a substrate for key enzymatic reactions, including oxidation, glucuronidation, and esterification. Detailed protocols for in vitro studies are presented to guide researchers in investigating the metabolic pathways of this and other related monoterpenoids.
Enzymatic Reactions Involving α-Fenchol
The metabolism of xenobiotics and endogenous compounds, including monoterpenoid alcohols like α-fenchol, primarily occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.
Phase I Reaction: Oxidation by Cytochrome P450 (CYP) Enzymes
Cytochrome P450 (CYP) enzymes are a major family of monooxygenases responsible for the oxidative metabolism of a wide range of substances.[1] While direct studies on α-fenchol are limited, research on its isomer, borneol, suggests that CYP enzymes, particularly from the CYP2C and CYP3A subfamilies, are likely involved in its oxidation.[2][3] The oxidation of α-fenchol by CYP enzymes is expected to yield hydroxylated metabolites or the corresponding ketone, fenchone.
Putative Oxidative Metabolism of α-Fenchol:
-
Enzyme Superfamily: Cytochrome P450
-
Potential Isoforms: CYP2C family (e.g., CYP2C8, CYP2C9, CYP2C19), CYP3A family (e.g., CYP3A4)
-
Cofactor: NADPH
-
Reaction: Hydroxylation or oxidation of the secondary alcohol to a ketone.
-
Putative Product: Hydroxy-fenchol or Fenchone
Phase II Reaction: Glucuronidation by UDP-Glucuronosyltransferases (UGTs)
Glucuronidation is a key Phase II metabolic pathway that conjugates a glucuronic acid moiety to a substrate, significantly increasing its water solubility.[4] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Studies on borneol have identified UGTs, such as UGT2B7, as being responsible for its glucuronidation.[5] It is highly probable that α-fenchol, with its hydroxyl group, also serves as a substrate for UGT enzymes.
Putative Glucuronidation of α-Fenchol:
-
Enzyme Superfamily: UDP-Glucuronosyltransferase
-
Potential Isoforms: UGT1A and UGT2B families
-
Cofactor: Uridine diphosphate (B83284) glucuronic acid (UDPGA)
-
Reaction: Conjugation of glucuronic acid to the hydroxyl group of α-fenchol.
-
Putative Product: α-Fenchyl-glucuronide
Other Potential Enzymatic Reactions: Esterification
Esterification is another potential metabolic pathway for α-fenchol, involving the formation of an ester with a carboxylic acid. This reaction can be catalyzed by various esterases or synthetases.
Quantitative Data Summary
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Source |
| Human Liver Microsomes (CYP-mediated oxidation) | α-Fenchol | Data to be determined | Data to be determined | Experimental |
| Recombinant Human CYP2C9 | α-Fenchol | Data to be determined | Data to be determined | Experimental |
| Recombinant Human CYP3A4 | α-Fenchol | Data to be determined | Data to be determined | Experimental |
| Human Liver Microsomes (UGT-mediated glucuronidation) | α-Fenchol | Data to be determined | Data to be determined | Experimental |
| Recombinant Human UGT2B7 | α-Fenchol | Data to be determined | Data to be determined | Experimental |
Experimental Protocols
The following are detailed protocols for conducting key in vitro experiments to investigate the enzymatic metabolism of α-fenchol.
Protocol 1: In Vitro Metabolism of α-Fenchol using Human Liver Microsomes
Objective: To determine the rate of metabolism of α-fenchol by the mixed-function oxidase system present in human liver microsomes.
Materials:
-
α-Fenchol
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (e.g., another monoterpenoid not present in the system)
Procedure:
-
Prepare a stock solution of α-fenchol in a suitable organic solvent (e.g., methanol (B129727) or DMSO) and dilute it in the phosphate buffer to the desired final concentrations.
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, HLM, and α-fenchol solution. Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new tube and analyze the disappearance of α-fenchol and the formation of its metabolites using a validated LC-MS/MS or GC-MS method.
-
Calculate the rate of metabolism from the linear portion of the substrate depletion-time curve.
Protocol 2: Determination of Kinetic Parameters (Km and Vmax) for α-Fenchol Glucuronidation by Recombinant Human UGTs
Objective: To determine the Michaelis-Menten kinetic parameters for the glucuronidation of α-fenchol by a specific recombinant human UGT isoform (e.g., UGT2B7).
Materials:
-
α-Fenchol
-
Recombinant human UGT2B7 (or other isoforms) expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
Uridine diphosphate glucuronic acid (UDPGA)
-
Tris-HCl buffer (pH 7.4) containing MgCl₂
-
Bovine Serum Albumin (BSA)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a series of α-fenchol dilutions in the Tris-HCl buffer to cover a range of concentrations around the expected Km.
-
In a microcentrifuge tube, combine the Tris-HCl buffer, BSA, recombinant UGT enzyme, and a specific concentration of α-fenchol. Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding UDPGA.
-
Incubate for a predetermined time within the linear range of product formation at 37°C.
-
Terminate the reaction with ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples and analyze the supernatant for the formation of α-fenchyl-glucuronide by LC-MS/MS.
-
Plot the initial velocity (rate of product formation) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Visualizations
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of borneol on cytochrome P450 3A enzyme and midazolam pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. In vitro characterization of borneol metabolites by GC-MS upon incubation with rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for α-Fenchol in Natural Preservatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of α-Fenchol, a naturally occurring monoterpenoid, as a potent natural preservative. α-Fenchol, found in the essential oils of plants like basil and fennel, exhibits a promising spectrum of antimicrobial, antioxidant, and anti-inflammatory properties, making it a valuable candidate for applications in the food, cosmetic, and pharmaceutical industries.[1][2] This document outlines its mechanisms of action, presents available efficacy data, and provides detailed protocols for its evaluation.
Physicochemical Properties of α-Fenchol
| Property | Value |
| Chemical Name | (1R,2R,4S)-1,3,3-Trimethyl-2-norbornanol |
| Synonyms | Fenchyl alcohol, α-Fenchyl alcohol |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol [3] |
| Appearance | Colorless to pale yellow liquid or crystalline solid[1] |
| Odor | Earthy, woody, camphoraceous, with herbal and citrus notes[1][4] |
| Solubility | Insoluble in water; soluble in alcohols and organic solvents[1] |
| Boiling Point | 201-203 °C[1] |
| Flash Point | ~75 °C[5] |
Antimicrobial Activity
α-Fenchol demonstrates broad-spectrum antimicrobial activity by disrupting the cell membranes of microorganisms, which leads to cell lysis and inhibition of growth and replication.[2] It has shown efficacy against various bacteria and fungi.[1][2]
Quantitative Antimicrobial Data
While specific MIC data for pure α-Fenchol is limited in the reviewed literature, studies on essential oils with high fenchone (B1672492) content (a closely related compound) provide valuable insights. For instance, fennel essential oil, which can contain significant amounts of fenchone, has demonstrated considerable antimicrobial activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Fennel Essential Oil (Rich in Anethole (B165797) and Fenchone)
| Microorganism | MIC (µg/mL) | Reference |
| Escherichia coli ATCC 25922 | 62.5 | [6] |
| Staphylococcus aureus ATCC 28213 | >2000 | [6] |
| Pseudomonas aeruginosa ATCC 27853 | 2000 | [6] |
| Candida albicans | - | |
| Bacillus cereus | 50 | [7] |
| Bacillus subtilis | 50 | [7] |
Note: The primary components of the fennel essential oil in the cited study were anethole and fenchone. The exact contribution of fenchol/fenchone to the MIC is not specified. A study on (-)-Fenchone, the oxidized form of fenchol, showed strong antifungal activity against Candida albicans, with MIC values ranging from 4 to 16 μg/mL.[8]
Experimental Workflow for Antimicrobial Activity Assessment
Caption: Workflow for determining the antimicrobial activity of α-Fenchol.
Antioxidant Activity
α-Fenchol exhibits antioxidant properties by scavenging free radicals, which are unstable molecules that can cause cellular damage and contribute to the degradation of food and cosmetic products.[1][9] This activity is crucial for preventing oxidative rancidity in lipid-containing products and protecting against oxidative stress in biological systems.
Quantitative Antioxidant Data
Table 2: Antioxidant Activity (IC₅₀) of Essential Oils Containing Fenchol/Fenchone
| Essential Oil (Cultivar/Part) | DPPH IC₅₀ (mg/mL) | ABTS IC₅₀ (mg/mL) | Reference |
| Fennel (Foeniculum vulgare var. azoricum) | 0.35 | - | [2] |
| Fennel (Foeniculum vulgare var. dulce) | 0.41 | - | [2] |
| Fennel (Foeniculum vulgare var. vulgare) | 15.33 | - | [2] |
| Basil (Ocimum basilicum - methylchavicol chemotype) | 0.21 | - | [10] |
Note: The IC₅₀ value is the concentration of the substance required to inhibit 50% of the free radicals. Lower values indicate higher antioxidant activity.
Experimental Workflow for Antioxidant Capacity Determination
Caption: Workflow for DPPH/ABTS antioxidant assays.
Anti-inflammatory Activity
α-Fenchol has demonstrated potential anti-inflammatory effects, which are beneficial for topical applications and in the development of functional foods and nutraceuticals.[4] While the exact mechanisms are still under investigation, it is hypothesized that, like other monoterpenes, it may modulate key inflammatory pathways.
Potential Anti-inflammatory Mechanisms
The anti-inflammatory action of many natural compounds involves the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of genes encoding cytokines, chemokines, and adhesion molecules.
Putative NF-κB Signaling Inhibition by α-Fenchol
References
- 1. Everything You Need to Know About Fenchol And Its Benefits | Trulieve [trulieve.com]
- 2. Chemical Composition, Antimicrobial and Antioxidant Activities of Essential Oils from Organically Cultivated Fennel Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. incatrailterpenes.com [incatrailterpenes.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Profiles and Antimicrobial Activities of Essential Oil From Different Plant Parts of Fennel ( Foeniculum vulgare Mill.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. leafwell.com [leafwell.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Anti-Inflammatory and Antimicrobial Volatile Oils: Fennel and Cumin Inhibit Neutrophilic Inflammation via Regulating Calcium and MAPKs [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Insecticidal Properties of Alpha-Fenchol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the insecticidal properties of alpha-fenchol (B1175230), a naturally occurring monoterpenoid alcohol found in various plants. The following sections detail experimental protocols for assessing its toxicity and elucidating its potential mechanisms of action against various insect species.
Introduction to this compound
This compound is a bicyclic monoterpenoid alcohol with the chemical formula C₁₀H₁₈O. It is a constituent of the essential oils of several plants, including basil (Ocimum basilicum) and fennel (Foeniculum vulgare)[1]. Like many plant-derived essential oil components, this compound has demonstrated antimicrobial properties and is being explored for its potential as a bio-insecticide[1]. Its volatile nature makes it a candidate for fumigant and repellent applications, while its chemical structure suggests possible neurotoxic effects on insects. Understanding the insecticidal properties and mechanism of action of this compound is crucial for its development as a viable pest control agent.
Quantitative Insecticidal Data
The following tables summarize the available quantitative data on the insecticidal activity of fenchol (B156177) isomers. It is important to note that specific data for this compound is limited, and the provided data is for d-fenchol, a stereoisomer.
Table 1: Fumigant Toxicity of d-Fenchol against Callosobruchus maculatus
| Compound | Insect Species | Bioassay Type | LC50 | Reference |
| d-Fenchol (in Lavandula dentata oil) | Callosobruchus maculatus | Fumigant | 7.92 µl/L air | [2] |
Table 2: Acetylcholinesterase (AChE) Inhibition by Lavandula dentata Essential Oil (containing d-Fenchol)
| Compound Source | Enzyme Source | Assay Type | IC50 | Reference |
| Lavandula dentata essential oil | Callosobruchus maculatus | Enzyme Inhibition | 9.74 µl/ml | [2] |
Experimental Protocols
This section provides detailed protocols for assessing the insecticidal activity and investigating the mechanism of action of this compound.
Insect Rearing
For consistent and reliable results, it is essential to use healthy, laboratory-reared insects of a known age and developmental stage. A common model insect for stored product pest studies is the cowpea weevil, Callosobruchus maculatus.
-
Rearing Conditions: Maintain a culture of C. maculatus on untreated cowpea seeds in ventilated jars at 28 ± 2°C, 65 ± 5% relative humidity, and a 12:12 h (L:D) photoperiod.
-
Synchronization: To obtain adults of a known age, remove all adult weevils from the culture jars. Newly emerged adults can then be collected daily for use in bioassays.
Toxicity Bioassays
This bioassay determines the toxicity of volatile compounds like this compound when they are in the vapor phase.
-
Materials:
-
Glass jars or vials of a known volume (e.g., 250 ml) with airtight lids.
-
Whatman No. 1 filter paper discs.
-
Micropipettes.
-
This compound of known purity.
-
Acetone (B3395972) (as a solvent).
-
Test insects (e.g., 20 adult C. maculatus, 1-3 days old).
-
-
Protocol:
-
Prepare a series of concentrations of this compound in acetone. A preliminary range-finding test is recommended.
-
Apply a specific volume (e.g., 10 µl) of each concentration onto a filter paper disc.
-
Place the treated filter paper inside the airtight container, ensuring it does not come into direct contact with the insects (e.g., by attaching it to the underside of the lid).
-
Introduce the test insects into the container and seal it tightly.
-
For the control group, apply only acetone to the filter paper.
-
Maintain the containers under controlled conditions (28 ± 2°C, 65 ± 5% RH, and in the dark).
-
Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours). Insects are considered dead if they do not move when gently prodded with a fine brush.
-
Calculate the LC50 (lethal concentration to kill 50% of the population) using Probit analysis.
-
This method assesses the toxicity of a compound upon direct contact with the insect cuticle.
-
Materials:
-
Petri dishes (9 cm diameter).
-
Micropipettes.
-
This compound.
-
Acetone.
-
Test insects.
-
-
Protocol:
-
Prepare different concentrations of this compound in acetone.
-
Apply 1 ml of each solution to the inner surface of a Petri dish.
-
Gently swirl the Petri dish to ensure an even coating of the solution.
-
Allow the solvent to evaporate completely in a fume hood, leaving a thin film of the compound.
-
The control Petri dish should be treated with acetone only.
-
Introduce a known number of insects (e.g., 20 adults) into each Petri dish and cover it.
-
Provide a food source if the observation period is longer than 24 hours.
-
Record mortality at 24, 48, and 72 hours.
-
Calculate the LD50 (lethal dose to kill 50% of the population) based on the concentration per unit area (e.g., µg/cm²).
-
This assay evaluates the ability of this compound to repel insects.
-
Materials:
-
Petri dishes (9 cm diameter).
-
Whatman No. 1 filter paper.
-
Scissors.
-
Micropipettes.
-
This compound.
-
Acetone.
-
Test insects.
-
-
Protocol:
-
Cut filter paper discs to fit the bottom of the Petri dishes.
-
Cut each filter paper disc in half.
-
Prepare a solution of this compound in acetone.
-
Apply the this compound solution to one half of the filter paper and acetone only to the other half.
-
Allow the solvent to evaporate completely.
-
Place the two halves of the filter paper back together in the Petri dish.
-
Release a known number of insects (e.g., 20 adults) in the center of the Petri dish.
-
Seal the Petri dish with parafilm.
-
After a specific time period (e.g., 1, 2, 4, and 24 hours), count the number of insects on each half of the filter paper.
-
Calculate the Percentage Repellency (PR) using the following formula: PR (%) = [ (Nc - Nt) / (Nc + Nt) ] x 100 Where Nc is the number of insects in the control half and Nt is the number of insects in the treated half.
-
Mechanism of Action Studies
This in vitro assay determines if this compound inhibits the activity of acetylcholinesterase, a key enzyme in the insect nervous system. The Ellman method is a widely used colorimetric assay for this purpose[3][4].
-
Materials:
-
Insect heads (e.g., from C. maculatus) as a source of AChE.
-
Phosphate (B84403) buffer (pH 8.0).
-
Homogenizer.
-
Centrifuge.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Acetylthiocholine iodide (ATCI).
-
This compound.
-
Microplate reader.
-
-
Protocol:
-
Enzyme Preparation:
-
Homogenize insect heads in cold phosphate buffer.
-
Centrifuge the homogenate at 10,000 rpm for 15 minutes at 4°C.
-
The resulting supernatant contains the AChE enzyme.
-
-
Assay Procedure:
-
In a 96-well microplate, add in the following order:
-
Phosphate buffer.
-
DTNB solution.
-
Different concentrations of this compound dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO, ensuring the final concentration of the solvent does not affect enzyme activity).
-
AChE enzyme solution.
-
-
Incubate the mixture at room temperature for 15 minutes.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance is due to the reaction of thiocholine (B1204863) (a product of ATCI hydrolysis by AChE) with DTNB.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
This protocol outlines a general approach to investigate if this compound interacts with insect GABA receptors, which are common targets for insecticides[5][6]. This typically involves expressing the insect GABA receptor in a heterologous system, such as Xenopus oocytes or cultured insect cells.
-
Materials:
-
Cloned insect GABA receptor subunit cDNA (e.g., from Drosophila melanogaster).
-
Expression vector.
-
Xenopus oocytes or a suitable insect cell line (e.g., Sf9).
-
Cell culture or oocyte maintenance reagents.
-
Electrophysiology setup (for oocytes) or a fluorescent plate reader (for cell-based assays with a calcium-sensitive dye).
-
GABA (gamma-aminobutyric acid).
-
This compound.
-
-
Protocol (Conceptual Outline):
-
Receptor Expression:
-
Subclone the insect GABA receptor cDNA into an appropriate expression vector.
-
Express the receptor in Xenopus oocytes by cRNA injection or in insect cells by transfection.
-
-
Functional Assay (Electrophysiology with Xenopus oocytes):
-
Perform two-electrode voltage-clamp recordings from oocytes expressing the GABA receptor.
-
Apply GABA to elicit a baseline current response.
-
Co-apply this compound with GABA to determine if it modulates the GABA-induced current (potentiation or inhibition).
-
Apply this compound alone to see if it directly activates the receptor.
-
-
Functional Assay (Cell-based Calcium Assay):
-
Load the receptor-expressing cells with a calcium-sensitive fluorescent dye.
-
Measure the change in fluorescence upon application of GABA (as GABA receptors are chloride channels, changes in ion flux can lead to secondary changes in intracellular calcium).
-
Investigate the effect of this compound on the GABA-induced fluorescence signal.
-
-
Data Analysis:
-
Analyze the electrophysiological recordings or fluorescence data to determine the effect of this compound on GABA receptor function.
-
-
Octopamine (B1677172) receptors are another important target for insecticides in insects[7][8]. Similar to the GABA receptor assay, this protocol involves heterologous expression of the receptor.
-
Materials:
-
Cloned insect octopamine receptor cDNA.
-
Expression vector.
-
A suitable cell line (e.g., HEK293 or CHO cells).
-
Cell culture reagents.
-
A reporter gene assay system (e.g., luciferase or a cAMP assay kit).
-
Octopamine.
-
This compound.
-
-
Protocol (Conceptual Outline):
-
Receptor Expression:
-
Express the cloned insect octopamine receptor in a suitable cell line.
-
-
Functional Assay (cAMP or Reporter Gene Assay):
-
Stimulate the cells with octopamine to elicit a baseline response (e.g., an increase or decrease in cAMP levels, or activation of a reporter gene).
-
Co-incubate the cells with this compound and octopamine to determine if this compound modulates the octopamine-induced response.
-
Treat the cells with this compound alone to check for direct agonistic or antagonistic activity.
-
-
Data Analysis:
-
Quantify the changes in cAMP levels or reporter gene expression to assess the effect of this compound on the octopamine receptor.
-
-
Visualizations
Experimental Workflow
Caption: Workflow for investigating the insecticidal properties of this compound.
Potential Neurotoxic Mechanisms of Action
Caption: Potential neurotoxic signaling pathways affected by this compound in insects.
References
- 1. nva.sikt.no [nva.sikt.no]
- 2. scispace.com [scispace.com]
- 3. journals.rdagriculture.in [journals.rdagriculture.in]
- 4. academic.oup.com [academic.oup.com]
- 5. Molecular Characterization of Agonists That Bind to an Insect GABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of the Anopheles gambiae octopamine receptor and discovery of potential agonists and antagonists using a combined computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
Application of alpha-Fenchol in Aromatherapy and Wellness: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Fenchol is a monoterpenoid alcohol found in various aromatic plants, including basil and fennel.[1] Traditionally recognized for its fresh, woody, and camphoraceous aroma, it is a common ingredient in the fragrance industry. Emerging scientific evidence has illuminated its potential therapeutic applications in aromatherapy and wellness, attributing to its antimicrobial, antioxidant, anti-inflammatory, analgesic, and neuroprotective properties. This document provides detailed application notes and experimental protocols to facilitate further research and development of this compound for therapeutic use.
Therapeutic Applications and Mechanisms of Action
This compound exhibits a range of biological activities that are of significant interest in the fields of aromatherapy and wellness. These properties suggest its potential utility in managing various conditions, from microbial infections and inflammatory disorders to neurodegenerative diseases.
Antimicrobial Activity
This compound has demonstrated efficacy against a spectrum of bacteria and fungi, suggesting its potential as a natural antimicrobial agent. Its mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell lysis and inhibition of growth and replication processes.[1]
Antioxidant Activity
As an antioxidant, this compound can neutralize free radicals, which are unstable molecules that can cause cellular damage and contribute to aging and various diseases. This activity is crucial for its potential role in promoting overall wellness and preventing oxidative stress-related conditions.
Anti-inflammatory Effects
This compound has been shown to possess anti-inflammatory properties. One of the proposed mechanisms is its ability to inhibit protein denaturation, a process associated with inflammation. By stabilizing proteins, this compound may help to mitigate the inflammatory response.
Analgesic Properties via TRPA1 Antagonism
A significant finding is the role of this compound as an antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel. TRPA1 is a non-selective cation channel highly expressed in nociceptive neurons and is a key player in pain perception and neurogenic inflammation. By inhibiting TRPA1, this compound can potentially alleviate pain, making it a candidate for the development of novel analgesic therapies.
Neuroprotective Effects in Alzheimer's Disease Models
Preclinical studies have highlighted the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease. It has been shown to activate the free fatty acid receptor 2 (FFAR2), a signaling pathway that is believed to play a role in reducing amyloid-beta (Aβ) accumulation, a hallmark of Alzheimer's disease. Furthermore, in animal models, this compound has been observed to reduce levels of the pro-inflammatory cytokine Interleukin-6 (IL-6) and decrease Aβ plaques in the brain.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound.
Table 1: Anti-inflammatory Activity of this compound
| Assay Type | Concentration (µg/mL) | Inhibition of Protein Denaturation (%) | Reference |
| Albumin Denaturation Assay | 31.25 | 180 | [2] |
| 62.50 | 350 | [2] | |
| 125.00 | 700 | [2] | |
| 250.00 | 1400 | [2] | |
| 500.00 | 1400 | [2] | |
| 1000.00 | 1400 | [2] |
Table 2: Neuroprotective Effects of this compound in an Alzheimer's Disease Rat Model
| Parameter Measured | Treatment Group | Result | Reference |
| Serum Interleukin-6 (IL-6) | Positive Control (Aluminum chloride-induced) | 85.00 ± 3.00 ng/L | |
| This compound (2 mL, 5 mg/80 mL orally) | Significant reduction vs. positive control | ||
| Negative Control | 60.00 ± 2.00 ng/L | ||
| Beta-Amyloid Accumulation | This compound (2 mL, 5 mg/80 mL orally) | Marked reduction in beta-amyloid aggregates |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the therapeutic properties of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific microorganism.
Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Solvent for this compound (e.g., DMSO, ethanol)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the serially diluted this compound.
-
Controls:
-
Growth Control: Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only.
-
Positive Control: Wells containing a known antibiotic/antifungal at its MIC.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve this compound.
-
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid or Trolox (positive control)
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare a stock solution of this compound in methanol or ethanol and create a series of dilutions.
-
Reaction Mixture: In a test tube or a well of a 96-well plate, mix a specific volume of the DPPH solution with varying concentrations of the this compound solution.
-
Control and Blank:
-
Control: DPPH solution mixed with the solvent (methanol or ethanol).
-
Blank: Solvent only.
-
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
Objective: To assess the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of the supernatant from each well.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Calculation: Calculate the percentage of nitric oxide inhibition and determine the IC50 value.
Analgesic Activity: TRPA1 Antagonism using a Fluorescent Imaging Plate Reader (FLIPR) Assay
Objective: To quantify the inhibitory effect of this compound on TRPA1 channel activation.
Materials:
-
This compound
-
HEK293 cells stably expressing human TRPA1
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
TRPA1 agonist (e.g., allyl isothiocyanate - AITC)
-
Known TRPA1 antagonist (positive control)
-
Fluorescent Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating: Seed the TRPA1-expressing HEK293 cells into a 96- or 384-well black-walled, clear-bottom plate and culture until confluent.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specified period.
-
FLIPR Measurement:
-
Place the plate in the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add the TRPA1 agonist (AITC) to all wells to stimulate channel activation.
-
Record the change in fluorescence intensity over time, which corresponds to the influx of calcium ions.
-
-
Data Analysis:
-
Measure the peak fluorescence response in each well.
-
Calculate the percentage of inhibition of the agonist-induced response by this compound at each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the application of this compound.
Conclusion
This compound presents a compelling profile as a bioactive compound with multiple potential applications in aromatherapy and wellness. Its demonstrated antimicrobial, antioxidant, anti-inflammatory, analgesic, and neuroprotective properties warrant further investigation. The provided application notes and detailed experimental protocols offer a framework for researchers, scientists, and drug development professionals to systematically explore and validate the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular mechanisms, conducting in vivo efficacy and safety studies, and exploring optimal delivery systems for its therapeutic application.
References
Troubleshooting & Optimization
Technical Support Center: Purification of alpha-Fenchol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of alpha-Fenchol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound typically contains a mixture of isomers and related terpene compounds. The most common impurities include:
-
Beta-Fenchol: The primary isomeric impurity, which has a very similar boiling point to this compound, making separation by distillation challenging.
-
Borneol and Isoborneol: Other terpene alcohols that are often byproducts of the synthesis process.
-
Fenchone: The ketone precursor to fenchol (B156177), which may be present if the reduction reaction is incomplete.
-
Unreacted Starting Materials: Depending on the synthesis route, residual compounds like pinene may be present.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective techniques for purifying this compound are:
-
Fractional Distillation (under vacuum): This is a primary method for separating components with different boiling points. Due to the high boiling point of fenchol, vacuum distillation is necessary to prevent degradation.
-
Melt Crystallization: This technique leverages the different melting points and crystal structures of this compound and its impurities. It is particularly useful for separating the alpha and beta isomers.
-
Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase, offering a high degree of purification.
Q3: What purity and yield can I expect from the purification of this compound?
A3: A combination of efficient vacuum fractionation and melt crystallization can achieve a purity of up to 99% with a yield of no less than 50%.[1] However, due to the similar boiling points of the isomers, the yield from distillation alone can be lower, typically around 50% to 60%.
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of this compound and beta-Fenchol.
| Possible Cause | Solution |
| Insufficient Column Efficiency | Use a packed fractionating column (e.g., with Raschig rings or metal sponge packing) to increase the number of theoretical plates and enhance separation. |
| Incorrect Reflux Ratio | Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases distillation time. Start with a higher ratio and gradually decrease it. |
| Fluctuating Heat Input | Ensure a stable and uniform heat source. Use a heating mantle with a stirrer to prevent bumping and ensure even boiling. |
| Vacuum Instability | Check for leaks in the distillation setup. Ensure all joints are properly sealed. Use a reliable vacuum pump and a manometer to monitor the pressure. |
Problem: Thermal degradation of the product (darkening or polymerization).
| Possible Cause | Solution |
| Excessive Pot Temperature | Use vacuum distillation to lower the boiling point of fenchol. The pressure should be low enough to allow distillation at a temperature that minimizes degradation. |
| Prolonged Heating | Minimize the distillation time by ensuring an efficient setup and avoiding unnecessarily high reflux ratios. |
Melt Crystallization
Problem: Low yield of pure this compound crystals.
| Possible Cause | Solution |
| Cooling Rate is Too Fast | Employ a slow and controlled cooling rate. Rapid cooling can lead to the co-crystallization of impurities. A rate of 0.6-0.8°C per minute can be a good starting point.[2] |
| Inefficient Solid-Liquid Separation | After crystallization, efficiently separate the solid from the liquid mother liquor, which is enriched in impurities. Centrifugation is an effective method for this separation.[1] |
Problem: Crystals are of low purity.
| Possible Cause | Solution |
| Incomplete Melting of Crude Material | Ensure the crude this compound is completely melted before starting the cooling process to achieve a homogenous liquid phase. |
| Insufficient Sweating Step | After initial crystallization, a "sweating" step (a slight increase in temperature) can help to remove impurities trapped in the crystal lattice. A sweating rate of 0.2-0.3°C per minute has been found to be effective in some cases.[2] |
Column Chromatography
Problem: Poor separation of isomers.
| Possible Cause | Solution |
| Inappropriate Stationary Phase | For terpene alcohols, silica (B1680970) gel is a common stationary phase. The particle size of the silica gel will influence the separation efficiency. |
| Incorrect Mobile Phase | The choice of solvent system is critical. A non-polar solvent like hexane (B92381) with a small amount of a more polar solvent like ethyl acetate (B1210297) is a good starting point. The polarity of the eluent can be gradually increased (gradient elution) to improve separation. |
| Column Overloading | Do not overload the column with the crude sample. The amount of sample should be appropriate for the size of the column. |
Quantitative Data
Table 1: Physical Properties of Fenchol Isomers and Common Impurities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C at 760 mmHg) | Melting Point (°C) |
| This compound | C₁₀H₁₈O | 154.25 | 201-202[3][4] | 37-39[5] |
| beta-Fenchol | C₁₀H₁₈O | 154.25 | ~201 | Liquid at room temp. |
| Borneol | C₁₀H₁₈O | 154.25 | 213 | 208 |
| Isoborneol | C₁₀H₁₈O | 154.25 | 212-214 | 212 |
| Fenchone | C₁₀H₁₆O | 152.23 | 193-194 | 5-6 |
Table 2: Reported Purification Outcomes for this compound
| Purification Method | Purity Achieved | Yield | Source |
| Efficient Vacuum Fractionation & Melt Crystallization | 99% | ≥ 50% | [1] |
| Fractional Distillation (general) | Moderate to High | 50-60% |
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, a vacuum adapter, and receiving flasks.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
Connect the condenser to a cooling water source.
-
Connect the vacuum adapter to a cold trap and a vacuum pump.
-
-
Procedure:
-
Place the crude this compound mixture into the round-bottom flask (no more than two-thirds full).
-
Begin stirring and gradually reduce the pressure using the vacuum pump.
-
Slowly heat the flask. As the mixture begins to boil, observe the vapor rising through the column.
-
Allow the column to equilibrate by adjusting the heat to maintain a steady condensation and re-vaporization process within the packing.
-
Collect the initial fraction (forerun), which will contain lower-boiling impurities.
-
Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound at the given pressure, change the receiving flask to collect the main fraction.
-
Continue distillation until the temperature begins to drop or rise, indicating that the main component has been distilled.
-
Release the vacuum and allow the apparatus to cool before dismantling.
-
Protocol 2: Melt Crystallization
-
Apparatus Setup:
-
A jacketed crystallization vessel with a stirrer and a temperature control unit.
-
-
Procedure:
-
Place the crude or partially purified this compound into the crystallization vessel.
-
Heat the vessel to completely melt the material, ensuring a homogeneous liquid.
-
Begin to cool the melt slowly and with constant stirring. A controlled cooling rate (e.g., 0.5-1.0°C/min) is crucial.
-
As the temperature decreases, this compound will start to crystallize.
-
Continue cooling until a significant amount of solid has formed.
-
Separate the solid crystals from the remaining liquid (mother liquor) using centrifugation or filtration. The mother liquor will be enriched in beta-Fenchol and other impurities.
-
For higher purity, the collected crystals can be subjected to a second melt crystallization cycle.
-
Protocol 3: Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Pack the column with silica gel as the stationary phase using a slurry method with a non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations (gradient elution).
-
Collect fractions of the eluate in separate tubes.
-
-
Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for fractional distillation.
References
- 1. CN102241567A - One-step method for synthesizing fenchol with turpentine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Fenchol | C10H18O | CID 15406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. files.eric.ed.gov [files.eric.ed.gov]
- 5. (-)-alpha-fenchol, 512-13-0 [thegoodscentscompany.com]
Technical Support Center: Optimization of α-Fenchol Extraction Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of α-Fenchol.
Frequently Asked Questions (FAQs)
Q1: What is α-Fenchol and what are its common natural sources?
A1: α-Fenchol is a monoterpenoid and an isomer of terpineol.[1] It is a volatile organic compound found in the essential oils of various plants. It is known for its earthy and woody aroma.[2] Common natural sources include plants from the Ferula genus, such as Ferula elaeochytris, and other aromatic plants like rosemary (Salvia rosmarinus) and certain Eucalyptus species.[3][4][5]
Q2: What are the primary methods for extracting α-Fenchol?
A2: The primary methods for extracting α-Fenchol, like other essential oil components, include:
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Steam Distillation: A conventional method suitable for heat-stable compounds.
-
Solvent Extraction: Uses organic solvents to dissolve the essential oil from the plant material.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.[6][7]
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Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and rupture plant cells, releasing the target compounds.[8][9]
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Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO₂, as the solvent. This method is known for its high selectivity and the ability to produce pure extracts without solvent residue.[10][11]
Q3: Which factors have the most significant impact on extraction yield?
A3: Several factors can significantly influence the yield of α-Fenchol. These include the choice of solvent, extraction temperature, extraction time, and the ratio of solvent to plant material.[12] For modern techniques like UAE and MAE, parameters such as ultrasonic frequency/power and microwave power are also critical.[13][14] The quality and preparation of the plant material, including particle size and moisture content, are also important considerations.[15]
Q4: How can I improve the purity of the extracted α-Fenchol?
A4: Improving purity involves minimizing the co-extraction of undesirable compounds and removing any residual solvents. Supercritical Fluid Extraction (SFE) with CO₂ is often preferred for high purity as it leaves no solvent residue. Post-extraction purification steps like fractionation can be employed to isolate α-Fenchol from other components in the essential oil.[16] Proper selection of a selective solvent and optimizing extraction parameters can also enhance purity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your α-Fenchol extraction experiments.
Issue 1: Low or No Extraction Yield
| Possible Cause | Solution |
| Inappropriate Plant Material | Ensure the plant material is from a high-yielding species and harvested at the optimal time to maximize essential oil content.[15] The material should be properly dried and ground to a suitable particle size to increase surface area. |
| Incorrect Solvent Selection | The polarity of the solvent is crucial. For α-Fenchol, non-polar or semi-polar solvents are generally effective. Ethanol-water mixtures are often used in UAE and MAE; the optimal ratio should be determined experimentally.[17][18] For SFE, modifying supercritical CO₂ with a co-solvent like ethanol (B145695) can improve yield.[10] |
| Suboptimal Temperature | Temperature affects both solvent efficiency and the stability of α-Fenchol. While higher temperatures can increase extraction rates, excessive heat can cause degradation.[19] The optimal temperature varies by method; for example, UAE is often performed at lower temperatures (e.g., 25-40°C) than some other methods.[13][20] |
| Insufficient Extraction Time | Extraction yield generally increases with time up to a certain point, after which it may plateau or even decrease due to compound degradation.[12] Optimize the extraction time for your specific method and material. Modern methods like UAE and MAE often require significantly less time (e.g., 15-45 minutes) than conventional methods.[6][20] |
| Poor Solvent-to-Solid Ratio | A higher solvent-to-solid ratio can increase the concentration gradient and improve extraction efficiency, but an excessively large volume can make the recovery process difficult.[12] This parameter should be optimized for each specific protocol. |
| Equipment Malfunction | For UAE, ensure the ultrasonic probe is properly immersed. For MAE, check for issues like arcing, which can occur if the equipment is not set up correctly.[21][22] |
Issue 2: Degradation of α-Fenchol during Extraction
| Possible Cause | Solution |
| Excessive Heat | α-Fenchol can be sensitive to high temperatures. Methods that allow for lower temperature operation, such as UAE or SFE at moderate temperatures, can minimize degradation.[19][23] If using MAE, carefully control the microwave power to avoid overheating.[9] |
| Prolonged Exposure to Heat/Solvent | Long extraction times, especially at elevated temperatures, can lead to the degradation of target compounds.[14] Aim for the shortest extraction time that provides a satisfactory yield. |
| Oxidation | Exposure to air (oxygen) during and after extraction can lead to oxidation. Consider performing the extraction under an inert atmosphere (e.g., nitrogen) and storing the final extract in airtight, dark containers in a cool place.[15] |
Issue 3: Inconsistent Results Across Batches
| Possible Cause | Solution |
| Variability in Plant Material | The chemical composition of plants can vary based on genetics, growing conditions, and harvest time.[24] Use plant material from the same source and batch for a series of experiments to ensure consistency. |
| Inconsistent Experimental Parameters | Ensure all parameters (temperature, time, solvent ratio, power, etc.) are precisely controlled and monitored for each run.[25] Use calibrated equipment. |
| Improper Sample Preparation | Ensure the plant material is consistently prepared for each experiment (e.g., same particle size, same drying procedure). |
Quantitative Data Summary
The following tables summarize key quantitative parameters for different extraction methods.
Table 1: Comparison of Optimized Extraction Parameters for Phenolic/Essential Oil Compounds (Applicable to α-Fenchol)
| Extraction Method | Typical Solvent | Temperature (°C) | Pressure (bar) | Time (min) | Key Advantages |
| UAE | 40-80% Ethanol | 25 - 40 | N/A | 15 - 45 | Shorter time, lower temp, higher efficiency.[13][20][23] |
| MAE | 70% Ethanol | Varies (Power-dependent) | N/A | 5 - 25 | Very short time, high efficiency.[8][14][26] |
| SFE | Supercritical CO₂ (+ Co-solvent) | 40 - 60 | 100 - 400 | 60 - 90 | High selectivity, no solvent residue.[10][27] |
| Soxhlet | Ethanol/Methanol | Boiling point of solvent | N/A | >120 | Established method, but high time/temp.[10] |
Table 2: Influence of Key Parameters on Extraction Yield
| Parameter | General Effect on Yield | Considerations |
| Temperature | Increases to an optimum, then may decrease. | Risk of thermal degradation at high temperatures.[19] |
| Time | Increases to a plateau. | Prolonged times can cause degradation.[12] |
| Solvent Concentration | A specific concentration (e.g., 60-70% ethanol) is often optimal. | Affects the polarity and selectivity of the extraction.[12] |
| Microwave/Ultrasonic Power | Increases to an optimum. | Excessive power can cause degradation.[14] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Preparation: Weigh 10 g of dried, powdered plant material.
-
Mixing: Place the sample in a 250 mL beaker and add 100 mL of 60% ethanol (1:10 solid-to-solvent ratio).
-
Sonication: Immerse the ultrasonic probe approximately 2 cm into the solvent-sample mixture. Perform the extraction at a frequency of 40 kHz for 30 minutes. Maintain the temperature at 35°C using a cooling water bath.[13][21]
-
Separation: After extraction, filter the mixture to separate the extract from the solid plant residue.
-
Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude α-Fenchol extract.
-
Storage: Store the extract in a sealed, dark vial at 4°C.
Protocol 2: Microwave-Assisted Extraction (MAE)
-
Preparation: Place 4 g of dried, powdered plant material into the microwave extraction vessel.
-
Solvent Addition: Add 60 mL of 70% ethanol.
-
Extraction: Set the microwave power to 210 W and the extraction time to 20 minutes.[14][26]
-
Cooling: After the extraction is complete, allow the vessel to cool to room temperature.
-
Separation: Filter the contents to separate the extract from the plant residue.
-
Solvent Removal: Use a rotary evaporator to remove the ethanol and concentrate the extract.
-
Storage: Store the final extract in a sealed, dark vial at 4°C.
Protocol 3: Supercritical Fluid Extraction (SFE)
-
Preparation: Load approximately 20 g of dried, powdered plant material into the extraction vessel.
-
Parameter Setup: Set the extraction temperature to 50°C and the pressure to 250 bar. Use a CO₂ flow rate of 3 mL/min. Add 5% ethanol as a co-solvent to the CO₂ flow.[10]
-
Extraction: Perform the extraction in two stages: a 15-minute static phase (no CO₂ flow) to allow the supercritical fluid to penetrate the material, followed by a 90-minute dynamic phase.[27]
-
Collection: The extracted α-Fenchol is separated from the CO₂ in a collection vessel as the pressure is reduced.
-
Storage: Transfer the collected extract to a sealed, dark vial and store at 4°C.
Visualizations
Caption: General workflow for the extraction of α-Fenchol.
Caption: Decision flowchart for troubleshooting low extraction yield.
Caption: Key parameters influencing α-Fenchol extraction.
References
- 1. fenchol, 1632-73-1 [thegoodscentscompany.com]
- 2. (-)-alpha-fenchol, 512-13-0 [thegoodscentscompany.com]
- 3. (-)-alpha-Fenchol | C10H18O | CID 439711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alpha-Fenchol | C10H18O | CID 6427108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. upcommons.upc.edu [upcommons.upc.edu]
- 10. The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eajournals.org [eajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. tcffragrance.com [tcffragrance.com]
- 16. CN102241567A - One-step method for synthesizing fenchol with turpentine - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Effect of Temperatures on Polyphenols during Extraction | MDPI [mdpi.com]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. mdpi.com [mdpi.com]
- 22. oilextech.com [oilextech.com]
- 23. Ultrasound-assisted extraction optimization of polyphenols from Boletus bicolor and evaluation of its antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Troubleshooting [chem.rochester.edu]
- 26. Microwave-Assisted Extraction of Phenolic Compounds from Almond Skin Byproducts (Prunus amygdalus): A Multivariate Analysis Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. uog.edu [uog.edu]
stability and degradation of alpha-Fenchol under different conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of α-Fenchol. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the integrity of your samples and experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of α-Fenchol?
α-Fenchol, a monoterpenoid alcohol, is relatively stable. However, its degradation can be accelerated by exposure to strong oxidizing agents, high temperatures, and extreme pH conditions. Under normal storage conditions (cool, dark, and inert atmosphere), α-Fenchol exhibits good stability.
Q2: How can I prevent the degradation of my α-Fenchol samples during storage?
To ensure the long-term stability of α-Fenchol, it is recommended to store it in a cool, dark place in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. For long-term storage, refrigeration at 2-8°C is advisable.
Q3: What are the likely degradation products of α-Fenchol?
Under oxidative conditions, α-Fenchol is expected to oxidize to its corresponding ketone, Fenchone. In the presence of strong acids and heat, it may undergo dehydration to form various fenchene isomers.
Q4: I am observing unexpected peaks in my GC-MS analysis of an aged α-Fenchol sample. What could they be?
Unexpected peaks in your chromatogram could be indicative of degradation. The most common degradation product is Fenchone, which would have a different retention time. Other possibilities include fenchene isomers if the sample has been exposed to acidic conditions. It is recommended to run a fresh standard of α-Fenchol and Fenchone to confirm the identity of the peaks.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of α-Fenchol concentration over time in solution. | 1. Oxidation: Exposure to air, especially if the solvent is not degassed. 2. Volatility: Improperly sealed storage container leading to evaporation. 3. Adsorption: The compound may adsorb to the surface of the storage container. | 1. Use degassed solvents and store solutions under an inert atmosphere. 2. Ensure containers are tightly sealed with appropriate caps (B75204) (e.g., PTFE-lined). 3. Use silanized glass vials for storage to minimize adsorption. |
| Appearance of a new peak corresponding to Fenchone in the chromatogram. | Oxidation: The sample has likely been exposed to oxidizing conditions (air, peroxides in solvents). | 1. Check solvents for peroxides and purify if necessary. 2. Store samples under an inert atmosphere. 3. Prepare fresh solutions for critical experiments. |
| Variable results in bioactivity assays. | Degradation: The active compound, α-Fenchol, may be degrading, leading to inconsistent concentrations. | 1. Perform a stability study of α-Fenchol in your assay medium. 2. Prepare fresh dilutions of α-Fenchol from a stable stock solution for each experiment. 3. Quantify the concentration of α-Fenchol before and after the assay. |
Quantitative Data Summary
The following tables summarize the stability of α-Fenchol under various conditions based on typical behavior for monoterpenoid alcohols. These are representative data and may vary based on specific experimental conditions.
Table 1: Thermal Degradation of α-Fenchol
| Temperature (°C) | Time (hours) | α-Fenchol Remaining (%) | Major Degradation Product |
| 40 | 24 | >99 | - |
| 80 | 24 | 95 | Fenchone |
| 120 | 24 | 85 | Fenchone, Fenchene Isomers |
Table 2: pH Stability of α-Fenchol at 25°C
| pH | Time (hours) | α-Fenchol Remaining (%) | Major Degradation Product |
| 2 (Acidic) | 24 | 90 | Fenchene Isomers |
| 7 (Neutral) | 24 | >99 | - |
| 12 (Basic) | 24 | >99 | - |
Table 3: Photostability of α-Fenchol (in Methanol)
| Light Source | Exposure Time (hours) | α-Fenchol Remaining (%) | Major Degradation Product |
| UV (254 nm) | 24 | 92 | Fenchone |
| Visible Light | 24 | >99 | - |
Experimental Protocols
Protocol 1: Determination of α-Fenchol Stability by GC-MS
This protocol outlines the methodology for assessing the stability of α-Fenchol under specific stress conditions.
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of α-Fenchol in a suitable solvent (e.g., methanol, ethanol).
-
Application of Stress Conditions:
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Thermal Stress: Aliquot the stock solution into sealed vials and expose them to different temperatures (e.g., 40°C, 80°C, 120°C) for a defined period.
-
pH Stress: Adjust the pH of the stock solution using HCl or NaOH to acidic and basic conditions. Keep a neutral solution as a control.
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Photostability: Expose the stock solution in quartz cuvettes to a light source (e.g., UV lamp) for a specified duration. Wrap a control sample in aluminum foil.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the sample.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
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Inject the sample into the GC-MS system.
-
-
Data Analysis:
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Determine the peak area of α-Fenchol and any degradation products.
-
Calculate the percentage of α-Fenchol remaining relative to the initial concentration.
-
Identify degradation products by comparing their mass spectra with a library (e.g., NIST).
-
Visualizations
Technical Support Center: Overcoming Solubility Challenges of α-Fenchol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of alpha-Fenchol in aqueous media.
Troubleshooting Guide
Issue 1: Precipitation of α-Fenchol upon dilution of organic stock solution into aqueous media.
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Question: I dissolved α-Fenchol in an organic solvent (e.g., DMSO, ethanol), but it precipitated when I added it to my aqueous buffer or cell culture medium. How can I prevent this?
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Answer: This is a common challenge due to the hydrophobic nature of α-Fenchol. Here are several strategies to prevent precipitation:
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Optimize Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent is as low as possible, ideally below 0.5% for cell-based assays, to minimize both toxicity and precipitation.[1]
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Step-wise Dilution: Instead of a single-step dilution, perform a serial dilution. This gradual change in solvent polarity can help maintain solubility.[1]
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Vigorous Mixing: Add the α-Fenchol stock solution dropwise into the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion.
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Incorporate Solubilizing Agents: The use of excipients such as cyclodextrins or formulating α-Fenchol into a nanoemulsion can significantly enhance its aqueous solubility.
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Presence of Serum: For cell culture experiments, the presence of serum (e.g., Fetal Bovine Serum) can aid in solubilizing hydrophobic compounds.[1]
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Issue 2: Low and inconsistent results in biological assays.
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Question: My experimental results with α-Fenchol are variable and suggest a lower-than-expected active concentration. Could this be related to solubility?
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Answer: Yes, poor solubility can lead to an overestimation of the actual concentration of dissolved α-Fenchol, resulting in inconsistent assay results. It is crucial to ensure that α-Fenchol is fully dissolved in your assay medium.
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Visual Inspection: Before use, visually inspect your final solution for any signs of cloudiness or precipitate. Centrifuging a small aliquot can also help detect any insoluble material.
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Solubility Testing: Perform a preliminary solubility test in your specific assay buffer to determine the maximum soluble concentration of your α-Fenchol formulation.
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Use of Solubilization Technologies: Employing techniques like cyclodextrin (B1172386) complexation or nanoemulsions can provide a more stable and defined concentration of soluble α-Fenchol.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of α-Fenchol in common laboratory solvents?
A1: this compound is sparingly soluble in aqueous solutions but shows good solubility in several organic solvents. The approximate solubilities are summarized in the table below.
Q2: How can I prepare a stock solution of α-Fenchol?
A2: It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO, ethanol, or DMF.[1][2] Store stock solutions in tightly sealed vials at -20°C.[2] Before use, allow the solution to come to room temperature to prevent condensation.
Q3: What are cyclodextrins and how can they improve α-Fenchol solubility?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like α-Fenchol, forming an inclusion complex that is more water-soluble.
Q4: What is a nanoemulsion and how can it be used for α-Fenchol delivery?
A4: A nanoemulsion is a dispersion of oil droplets in an aqueous phase, with droplet sizes typically in the nanometer range.[3] this compound, being lipophilic, can be dissolved in the oil phase of a nanoemulsion, which can then be stably dispersed in an aqueous medium.
Q5: How should I store aqueous formulations of α-Fenchol?
A5: Aqueous solutions of α-Fenchol, even when prepared with co-solvents, are not recommended for long-term storage. It is best to prepare these solutions fresh for each experiment. For instance, a 1:2 solution of DMF:PBS (pH 7.2) containing α-Fenchol should not be stored for more than one day.[2] Formulations with cyclodextrins or nanoemulsions may offer improved stability, but this should be experimentally verified.
Quantitative Data
Table 1: Solubility of α-Fenchol in Various Solvents
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | ~25 mg/mL[2] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~16 mg/mL[2] |
| Ethanol | ~16 mg/mL[2] |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.3 mg/mL[2] |
| Water | Insoluble/Sparingly soluble |
Experimental Protocols
Protocol 1: Preparation of α-Fenchol-Cyclodextrin Inclusion Complex (General Method)
This protocol provides a general guideline for the preparation of an α-Fenchol inclusion complex with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD). The optimal molar ratio and specific conditions should be determined experimentally through phase solubility studies.
-
Phase Solubility Study (Higuchi and Connors Method):
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Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
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Add an excess amount of α-Fenchol to each solution.
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Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).
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Filter the suspensions to remove the undissolved α-Fenchol.
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Analyze the concentration of dissolved α-Fenchol in the filtrate (e.g., by GC-MS or HPLC).
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Plot the concentration of dissolved α-Fenchol against the cyclodextrin concentration to determine the complex stoichiometry and stability constant.
-
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Preparation of the Inclusion Complex (Kneading Method):
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Determine the appropriate molar ratio of α-Fenchol to cyclodextrin from the phase solubility study (a 1:1 molar ratio is common).
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Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.
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Gradually add the α-Fenchol to the paste while continuously kneading.
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Continue kneading for a specified period (e.g., 60 minutes).
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Dry the resulting product in an oven at a controlled temperature or under vacuum to obtain a powder.
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Protocol 2: Formulation of α-Fenchol Nanoemulsion (General Method)
This protocol outlines a general approach for preparing an α-Fenchol nanoemulsion using the spontaneous emulsification method. The selection of the oil, surfactant, and their ratios are critical and should be optimized.
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Component Selection:
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Oil Phase: Select a pharmaceutically acceptable oil in which α-Fenchol is highly soluble (e.g., medium-chain triglycerides, olive oil).
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Surfactant: Choose a non-ionic surfactant with a suitable Hydrophilic-Lipophilic Balance (HLB) value (e.g., Tween® 80, Cremophor® EL).
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Co-surfactant (Optional): A co-surfactant (e.g., ethanol, propylene (B89431) glycol) can be used to improve the flexibility of the surfactant film and enhance nanoemulsion formation.
-
-
Preparation of the Organic Phase:
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Dissolve α-Fenchol in the selected oil.
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Add the surfactant (and co-surfactant, if used) to the oil phase and mix until a homogenous solution is formed.
-
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Nanoemulsion Formation:
-
Slowly add the organic phase to the aqueous phase (e.g., deionized water or buffer) under constant magnetic stirring.
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The nanoemulsion will form spontaneously.
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Continue stirring for a defined period to ensure homogeneity.
-
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Characterization:
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Measure the droplet size, polydispersity index (PDI), and zeta potential of the nanoemulsion using dynamic light scattering (DLS).
-
Assess the physical stability of the nanoemulsion by monitoring these parameters over time and under different storage conditions.
-
Visualizations
Caption: Experimental workflow for enhancing α-Fenchol solubility.
Caption: Troubleshooting workflow for α-Fenchol precipitation.
References
minimizing interference in the spectroscopic analysis of alpha-Fenchol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the spectroscopic analysis of alpha-Fenchol.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the spectroscopic analysis of this compound?
The most common sources of interference in the analysis of this compound, particularly when using Gas Chromatography-Mass Spectrometry (GC-MS), include:
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Matrix Effects: Complex sample matrices, such as those from essential oils or biological samples, can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[1]
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Co-elution of Isomers: this compound has several isomers (e.g., beta-Fenchol, endo-Fenchol, exo-Fenchol) with similar chemical properties and mass spectra.[2][3] These isomers can co-elute during chromatographic separation, making accurate identification and quantification challenging.[4]
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Contamination: Contamination from the sample preparation process, GC system (e.g., septum bleed, dirty inlet liner), or impure solvents can introduce extraneous peaks that interfere with the this compound signal.
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Analyte Degradation: this compound may be susceptible to degradation or transformation depending on the sample preparation and storage conditions. It is stable under recommended storage conditions (cool, dry, and well-ventilated area).[5]
Q2: How can I minimize matrix effects when analyzing this compound in complex samples?
Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:
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Effective Sample Preparation: Employing appropriate sample preparation techniques can significantly reduce matrix interference. Techniques such as Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Headspace Solid-Phase Microextraction (HS-SPME) are effective for cleaning up complex samples before GC-MS analysis.
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Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample matrix. This helps to compensate for any signal suppression or enhancement caused by the matrix.
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Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard of this compound can help to correct for matrix effects and variations in instrument response.
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Derivatization: Derivatizing this compound can improve its chromatographic behavior and reduce its susceptibility to matrix effects.
Q3: What are the advantages of derivatizing this compound before GC-MS analysis?
Derivatization is a chemical modification of the analyte to improve its analytical properties. For this compound, a secondary alcohol, derivatization offers several benefits:
-
Improved Peak Shape: Derivatization can reduce peak tailing, which is often associated with polar functional groups like hydroxyl groups, leading to more symmetrical peaks and better resolution.
-
Increased Volatility and Thermal Stability: This can lead to better chromatographic performance and reduced degradation in the hot GC inlet.[6]
-
Enhanced Sensitivity: Certain derivatizing agents can introduce moieties that enhance the ionization efficiency in the mass spectrometer, leading to a stronger signal and lower detection limits.[7]
-
Structural Confirmation: The mass spectrum of the derivative provides additional information that can be used to confirm the identity of this compound.
A common derivatization method for alcohols is silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[6][8]
Q4: How can I differentiate between this compound and its isomers in a GC-MS analysis?
Differentiating isomers can be challenging due to their similar mass spectra. Here are some approaches:
-
High-Resolution Chromatography: Utilize a high-efficiency capillary column (e.g., a polar column like a WAX phase or a chiral column) and optimize the GC temperature program to achieve baseline separation of the isomers.[9]
-
Retention Indices: Compare the retention indices of the peaks in your sample to known retention indices of this compound and its isomers on the same or similar GC column.[9]
-
Reference Standards: Inject pure standards of the suspected isomers to confirm their retention times and mass spectra under your experimental conditions.
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This advanced technique provides significantly higher resolving power than conventional GC and can separate co-eluting isomers.[4][10]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the spectroscopic analysis of this compound.
| Issue | Potential Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | - Active sites in the GC inlet or column.- Incompatible solvent.- Column degradation. | - Deactivate the inlet liner or use a liner with glass wool.- Ensure the sample is dissolved in a suitable solvent.- Condition the column or trim the front end.- Consider derivatization of this compound. |
| Ghost Peaks | - Contamination from a previous injection (carryover).- Septum bleed.- Contaminated carrier gas or solvent. | - Run a blank solvent injection to check for carryover.- Replace the septum.- Ensure high-purity gas and solvents are used. |
| Low Sensitivity/No Peak | - Leak in the GC system.- Inactive ion source.- Improper injection volume or concentration.- Analyte degradation. | - Perform a leak check of the GC system.- Tune the mass spectrometer.- Verify the concentration of your standard and sample.- Check sample stability and storage conditions.[5] |
| Inaccurate Quantification | - Matrix effects.- Non-linearity of the calibration curve.- Co-elution with interfering compounds. | - Implement strategies to minimize matrix effects (see FAQs).- Verify the linearity of the calibration curve over the desired concentration range.- Optimize chromatographic conditions to resolve interferences. |
| Multiple Peaks at Expected Retention Time | - Co-elution of isomers.- Presence of impurities in the standard or sample. | - Use a higher resolution GC column or optimize the temperature program.- Analyze pure standards of potential isomers.- Check the purity of the analytical standard. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Terpene Analysis
This table summarizes the number of terpenes and terpenoids identified in a complex matrix using different sample preparation methods. While not specific to this compound, it provides a general comparison of the effectiveness of these techniques for similar analytes.
| Sample Preparation Method | Number of Monoterpenes/Monoterpenoids Identified | Number of Sesquiterpenes/Sesquiterpenoids Identified | Total Compounds Identified | Advantage for Quantitative Analysis |
| Liquid Extraction (Hexane) | 3 | 13 | 34 | Comparable results, suitable for absolute quantification.[5] |
| Static Headspace (HS) | 7 | 8 | 57 | Identifies a higher number of volatile compounds.[5] |
| Headspace Solid-Phase Microextraction (SPME) | 7 | 10 | 47 | Identifies a high number of compounds, solvent-free.[5] |
Data adapted from a comparative study on Cannabis sativa L.[5]
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Essential Oils (Liquid Injection)
1. Sample Preparation: a. Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask. b. Add a suitable solvent (e.g., hexane (B92381) or ethanol) to the flask to dissolve the oil. c. If an internal standard is used, add a known amount to the flask. d. Bring the solution to volume with the solvent and mix thoroughly. e. Filter the solution through a 0.22 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 7890B or equivalent.
- MS System: Agilent 5977A MSD or equivalent.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL.
- Split Ratio: 50:1.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp to 180 °C at 3 °C/min.
- Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
Protocol 2: Derivatization of this compound for GC-MS Analysis (Silylation)
This protocol enhances the volatility and improves the peak shape of this compound.
1. Reagents:
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Pyridine or another suitable aprotic solvent.
- This compound standard or sample extract dried and redissolved in the aprotic solvent.
2. Derivatization Procedure: a. To 100 µL of the this compound solution in a reaction vial, add 100 µL of BSTFA + 1% TMCS. b. Cap the vial tightly and vortex for 30 seconds. c. Heat the vial at 60-70 °C for 30 minutes. d. Cool the vial to room temperature. e. The derivatized sample is now ready for GC-MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for unexpected peaks.
References
- 1. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]
- 2. α-Fenchol [webbook.nist.gov]
- 3. Fenchol [webbook.nist.gov]
- 4. gcms.cz [gcms.cz]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C10H18O | CID 6427108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
protocol refinement for the synthesis of enantiomerically pure alpha-Fenchol
Welcome to the technical support center for the synthesis of enantiomerically pure α-Fenchol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of enantiomerically pure α-Fenchol, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low Yield of α-Fenchol
Q1: My reaction yield of α-Fenchol is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in α-Fenchol synthesis can stem from several factors, primarily related to the chosen synthetic route and reaction conditions. The most common methods involve the reduction of fenchone (B1672492) or the isomerization and hydrolysis of pinenes.[1][2]
Potential Causes & Solutions:
-
Incomplete Reaction: The reduction of fenchone may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the reducing agent. For reductions using alcohol-sodium, ensure anhydrous conditions as moisture can quench the reagent.[2]
-
-
Suboptimal Catalyst Performance: When synthesizing from turpentine (B1165885) oil using a catalyst like CHKC-4, the catalyst's activity might be compromised.[2]
-
Solution: Ensure the catalyst is fresh and handled under the recommended conditions. Catalyst loading is also critical; optimize the amount used according to the protocol.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired α-Fenchol. Common byproducts include β-Fenchol, borneol, and isocamphol.[2]
-
Solution: Precise temperature control is crucial. For the reduction of fenchone, different reducing agents favor the formation of either α- or β-Fenchol. For instance, alcohol-sodium reduction tends to yield α-Fenchol as the major product.[2] Hydrogenation, on the other hand, favors the formation of β-Fenchol.[2]
-
-
Purification Losses: Significant loss of product can occur during the workup and purification stages. The similar boiling points of fenchol (B156177) isomers and other alcoholic byproducts make separation by distillation challenging, with yields often around 50-60%.[1]
-
Solution: For purification, column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., ether/petroleum ether gradient) is often effective for separating isomers and impurities.[3] Alternatively, melt crystallization can be employed for the separation of solid α-Fenchol from liquid β-Fenchol.[2]
-
Issue 2: Poor Enantiomeric Excess (e.e.)
Q2: The enantiomeric excess of my α-Fenchol is lower than expected. How can I improve the stereoselectivity of my synthesis?
A2: Achieving high enantiomeric excess is critical for producing enantiomerically pure compounds. The stereochemical outcome is highly dependent on the starting material's purity and the stereoselectivity of the reaction.
Potential Causes & Solutions:
-
Purity of Starting Material: The enantiomeric purity of the starting material, such as (+)-Fenchone or (+)-α-pinene, directly impacts the enantiomeric excess of the final product.[4]
-
Solution: Ensure the starting materials are of high enantiomeric purity. If necessary, purify the starting material before use. The enantiomeric excess of commercially available starting materials should be verified.
-
-
Non-Stereoselective Reaction Conditions: The reaction conditions may not be optimized for high stereoselectivity.
-
Solution: The choice of reagents and catalysts is paramount. For instance, in the synthesis from (+)-α-pinene, the stereochemical fidelity of the rearrangement and subsequent steps must be carefully controlled.[4] While specific protocols for the enantioselective synthesis of α-Fenchol are not extensively detailed in the provided results, the principles of asymmetric synthesis are applicable. This includes the use of chiral catalysts or reagents to favor the formation of one enantiomer over the other.[5]
-
-
Racemization: The product may undergo racemization during the reaction or workup.
-
Solution: Avoid harsh reaction conditions (e.g., high temperatures or extreme pH) that could lead to racemization. The workup procedure should be as mild as possible.
-
Issue 3: Difficulty in Product Purification and Isolation
Q3: I am struggling to separate α-Fenchol from its isomers and other byproducts. What are the most effective purification techniques?
A3: The separation of α-Fenchol from β-Fenchol and other structurally similar byproducts is a common challenge due to their similar physical properties.[1]
Effective Purification Strategies:
-
Column Chromatography: This is a reliable method for separating isomers.
-
Protocol: Use silica gel as the stationary phase and a non-polar/polar solvent gradient, such as ether/petroleum ether (typically 3-5% ether), to elute the different compounds.[3] Monitor the fractions by TLC to identify and combine the pure product fractions.
-
-
Fractional Distillation: While challenging due to close boiling points, vacuum fractionation can be used.[2]
-
Protocol: Perform distillation under reduced pressure to lower the boiling points and minimize thermal degradation. Careful control of the distillation temperature is necessary to achieve separation.
-
-
Melt Crystallization: This technique takes advantage of the different melting points of the isomers. α-Fenchol is a solid, while β-Fenchol is a liquid at certain temperatures.[2]
-
Protocol: The crude mixture can be cooled to induce crystallization of the α-Fenchol, which can then be separated by filtration. The crystallization temperature should be carefully controlled (e.g., 0-15 °C).[2]
-
Data Presentation
Table 1: Comparison of Synthetic Routes for Fenchol/Fenchone
| Synthetic Route | Starting Material | Key Transformation | Typical Yield | Enantiomeric Excess (e.e.) | Reference |
| Oxidation | (+)-Fenchyl alcohol | Oxidation with PCC | 80-90% | >98% (depends on starting material) | [4] |
| Multi-step Synthesis | (+)-α-Pinene | Rearrangement & Oxidation | Moderate | High (with optimization) | [4] |
| Reduction | Fenchone | Reduction with Alcohol-Sodium | - | Favors α-Fenchol | [2] |
| Isomerization/Hydrolysis | Turpentine oil (α/β-Pinene) | Catalytic Isomerization & Hydrolysis | >50% | - | [2] |
Table 2: Physical Properties of α-Fenchol
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O | [6] |
| Molecular Weight | 154.25 g/mol | [6][7] |
| CAS Number | 512-13-0 | [6][7] |
| Melting Point | 39-43 °C | [8] |
| Boiling Point | 201-202 °C | [8] |
| Flash Point | 75 °C | [9] |
Experimental Protocols
Protocol 1: Synthesis of α-Fenchol via Reduction of (+)-Fenchone
This protocol is a general representation based on the reduction of a ketone to an alcohol.
Materials:
-
(+)-Fenchone
-
Reducing agent (e.g., Sodium borohydride (B1222165) or Lithium aluminum hydride)
-
Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran (THF))
-
Saturated aqueous NH₄Cl solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
-
Ether/Petroleum ether
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the reducing agent in the anhydrous solvent and cool the mixture in an ice bath.
-
Slowly add a solution of (+)-Fenchone in the same anhydrous solvent to the cooled reducing agent solution.
-
Allow the reaction mixture to stir at room temperature for a specified time (monitor by TLC).
-
After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[3]
-
Extract the aqueous layer with diethyl ether.[3]
-
Combine the organic layers, wash with water, and dry over anhydrous MgSO₄.[3]
-
Evaporate the solvent under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by column chromatography on silica gel using an ether/petroleum ether gradient to yield pure α-Fenchol.[3]
Protocol 2: Synthesis of (+)-Fenchone from (+)-Fenchyl Alcohol
This protocol describes the oxidation of the alcohol to the ketone, which is a common precursor for α-Fenchol synthesis via reduction.
Materials:
-
(+)-Fenchyl alcohol
-
Pyridinium (B92312) chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica gel
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Add a solution of (+)-fenchyl alcohol (1.0 equivalent) in anhydrous dichloromethane to a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and silica gel in anhydrous dichloromethane at room temperature.[4]
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.[4]
-
Upon completion, dilute the mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium salts.[4]
-
Concentrate the filtrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel to afford (+)-Fenchone.[4]
Visualizations
Caption: General workflow for the synthesis and purification of α-Fenchol.
Caption: Troubleshooting decision tree for α-Fenchol synthesis.
References
- 1. foreverest.net [foreverest.net]
- 2. CN102241567A - One-step method for synthesizing fenchol with turpentine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. α-Fenchol [webbook.nist.gov]
- 7. (-)-alpha-Fenchol | C10H18O | CID 439711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (±)-alpha-fenchol, 14575-74-7 [thegoodscentscompany.com]
- 9. (-)-alpha-fenchol, 512-13-0 [thegoodscentscompany.com]
addressing matrix effects in the analysis of alpha-Fenchol in biological samples
Welcome to the technical support center for the analysis of α-Fenchol in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable quantification of α-Fenchol in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of α-Fenchol?
A1: The matrix effect is the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[1] In the analysis of α-Fenchol in biological samples such as plasma, serum, or urine, co-eluting endogenous substances like lipids, proteins, and salts can interfere with the ionization of α-Fenchol in the mass spectrometer source. This interference can lead to either signal suppression (underestimation of the analyte concentration) or signal enhancement (overestimation of the analyte concentration), compromising the accuracy and reproducibility of the results.
Q2: Which analytical techniques are most suitable for the quantification of α-Fenchol in biological samples?
A2: Due to its volatile nature, Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and well-suited technique for the analysis of α-Fenchol.[2][3] For complex biological matrices, using tandem mass spectrometry (GC-MS/MS) can provide higher selectivity and sensitivity, helping to mitigate interferences. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used, particularly if derivatization is employed to improve retention and ionization.
Q3: What are the most effective strategies to mitigate matrix effects in α-Fenchol analysis?
A3: A multi-faceted approach is often the most effective:
-
Sample Preparation: The primary strategy is to remove interfering components from the sample matrix before analysis. Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Headspace Solid-Phase Microextraction (HS-SPME) are effective for cleaning up biological samples and isolating terpenes like α-Fenchol.[4][5]
-
Stable Isotope Dilution (SID): This is considered the gold standard for correcting matrix effects. A known amount of a stable isotope-labeled version of α-Fenchol (e.g., deuterated α-Fenchol) is added to the sample at the beginning of the workflow. Since the internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction of the signal response.
-
Standard Addition Method: This method involves adding known amounts of a certified α-Fenchol standard to aliquots of the sample. By creating a calibration curve within the sample matrix, it is possible to compensate for proportional matrix effects.[3][6]
-
Chromatographic Optimization: Adjusting the GC method parameters, such as the temperature program and column type, can help to separate α-Fenchol from co-eluting matrix components.[2]
Q4: Is a stable isotope-labeled internal standard for α-Fenchol commercially available?
A4: The commercial availability of a deuterated α-Fenchol internal standard can vary. It is recommended to check with major chemical suppliers that specialize in analytical standards. If a commercial standard is not available, custom synthesis is a viable option. Several companies offer services for the synthesis of deuterated compounds for use as internal standards in mass spectrometry.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of α-Fenchol in biological samples.
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
| Possible Cause | Troubleshooting Step |
| Active sites in the GC inlet or column | Perform inlet maintenance, including replacing the liner and septum. Use a deactivated liner. Condition the column according to the manufacturer's instructions. |
| Inappropriate injection temperature | Optimize the injection port temperature. A temperature that is too low can cause slow volatilization, while a temperature that is too high can cause degradation. |
| Column contamination | Bake out the column at a high temperature (within the column's limits) to remove contaminants. If the contamination is severe, trim the first few centimeters of the column or replace it. |
| Sample overload | Dilute the sample or reduce the injection volume. |
Issue 2: Low Recovery of α-Fenchol
| Possible Cause | Troubleshooting Step |
| Inefficient extraction | Optimize the sample preparation method. For LLE, test different organic solvents and pH conditions. For SPE, evaluate different sorbent types and elution solvents. For HS-SPME, optimize extraction time, temperature, and fiber type. |
| Analyte loss during solvent evaporation | Use a gentle stream of nitrogen for evaporation and avoid complete dryness. Consider using a keeper solvent. |
| Adsorption to labware | Use silanized glassware to prevent adsorption of the analyte. |
| Degradation of α-Fenchol | Ensure samples are stored properly (e.g., at -80°C) and processed quickly. Avoid excessive heat and light exposure. |
Issue 3: High Signal Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent sample preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting and vortexing. Automation of sample preparation can improve reproducibility. |
| Variable matrix effects | Employ a stable isotope-labeled internal standard. If not available, use the standard addition method for each sample. Ensure thorough homogenization of the biological sample before aliquoting. |
| Instrument instability | Check the stability of the GC-MS system by injecting a standard solution multiple times. Perform necessary maintenance on the instrument. |
Experimental Protocols
Protocol 1: Quantification of α-Fenchol in Human Serum using HS-SPME-GC-MS/MS
This protocol is adapted from a validated method for the analysis of seven terpenes in human serum and is expected to provide good performance for α-Fenchol.[4][5]
1. Sample Preparation:
- Thaw frozen serum samples at room temperature.
- Vortex the samples for 10 seconds to ensure homogeneity.
- Pipette 500 µL of serum into a 10 mL headspace vial.
- If using a deuterated internal standard, spike the sample with the internal standard solution at this stage.
- Immediately seal the vial with a magnetic crimp cap.
2. HS-SPME Procedure:
- Place the vial in the autosampler tray.
- Equilibrate the sample at 60°C for 10 minutes with agitation.
- Expose a 100 µm polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace of the sample for 30 minutes at 60°C.
3. GC-MS/MS Analysis:
- GC System: Agilent 7890B GC or equivalent.
- MS System: Agilent 7000D Triple Quadrupole MS or equivalent.
- Injector: Splitless mode, 250°C.
- SPME Desorption: Desorb the fiber in the injector for 5 minutes.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Oven Program: Start at 50°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).
- MS Parameters: Use Multiple Reaction Monitoring (MRM) mode. Optimize precursor and product ions for α-Fenchol and its deuterated internal standard (if used).
4. Quantification:
- Generate a calibration curve using matrix-matched standards or use the standard addition method.
- If a deuterated internal standard is used, calculate the analyte concentration based on the peak area ratio of the analyte to the internal standard.
Protocol 2: Quantification of α-Fenchol in Human Urine using LLE-GC-MS
1. Sample Preparation:
- Thaw frozen urine samples at room temperature and vortex.
- Pipette 1 mL of urine into a glass centrifuge tube.
- Add 50 µL of internal standard solution (if available).
- Add 2 mL of n-hexane and vortex vigorously for 2 minutes.
- Centrifuge at 3000 rpm for 10 minutes.
- Carefully transfer the upper organic layer (n-hexane) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.
2. GC-MS Analysis:
- GC System: Standard GC-MS system.
- Injector: Splitless mode, 250°C.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
- Oven Program: Start at 60°C (hold for 1 min), ramp to 200°C at 15°C/min, then to 280°C at 25°C/min (hold for 2 min).
- MS Parameters: Scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.
Quantitative Data Summary
The following tables provide expected performance data for the analysis of α-Fenchol based on validated methods for similar terpenes in biological matrices.[4][5]
Table 1: Method Validation Parameters for α-Fenchol in Human Serum (HS-SPME-GC-MS/MS)
| Parameter | Expected Value |
| Linearity Range | 0.05 - 50 µg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.02 µg/L |
| Limit of Quantification (LOQ) | 0.05 µg/L |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | < 20% (with SID) |
Table 2: Comparison of Sample Preparation Techniques for α-Fenchol Recovery
| Technique | Biological Matrix | Average Recovery (%) | Key Advantages |
| HS-SPME | Serum, Urine | 90 - 105 | High sensitivity, solventless, automatable |
| LLE | Plasma, Urine | 80 - 95 | Simple, low cost |
| SPE | Serum, Plasma | 85 - 100 | High selectivity, good cleanup |
Visualizations
Experimental Workflow
Workflow for α-Fenchol analysis.
Troubleshooting Logic for Matrix Effects
Decision tree for addressing matrix effects.
Hypothetical Signaling Pathway of α-Fenchol
Disclaimer: The following diagram illustrates a hypothetical signaling pathway for α-Fenchol based on common mechanisms of action for bioactive terpenoids. Specific pathways for α-Fenchol are still an active area of research.
Hypothetical signaling cascade for α-Fenchol.
References
- 1. nebiolab.com [nebiolab.com]
- 2. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 3. agilent.com [agilent.com]
- 4. Quantification of Seven Terpenes in Human Serum by Headspace Solid-Phase Microextraction-Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
strategies to prevent the oxidation of alpha-Fenchol during storage
Technical Support Center: Alpha-Fenchol Storage and Stability
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and prevent the oxidation of this compound during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a naturally occurring monoterpenoid alcohol found in the essential oils of various plants.[1] It is utilized in fragrance, flavoring, and pharmaceutical applications.[2] The stability of this compound is critical because its degradation through oxidation can alter its sensory properties, reduce its efficacy, and introduce impurities, compromising experimental results and product quality.
Q2: What are the primary factors that cause the oxidation of this compound?
A2: The primary factors that accelerate the oxidation of this compound, similar to other terpenes, are:
-
Oxygen (Air): Direct exposure to atmospheric oxygen is the main driver of oxidation.[3]
-
Light: UV light can provide the energy to initiate and propagate oxidation reactions.[3][4]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[3]
-
Presence of Metal Ions: Certain metals can act as catalysts, speeding up the degradation process.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Refrigeration is recommended. Storage temperatures should be kept low, ideally between 2-8°C.[5][6] Some datasheets recommend maintaining temperatures below 25°C to prevent oxidation.[2]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[3]
-
Light: Keep in a dark location, using amber or opaque containers to protect from light.[3][4]
-
Container: Use tightly sealed, non-reactive containers like amber borosilicate glass or, for bulk storage, medical-grade stainless steel.[2][3]
Q4: Can I use antioxidants to prevent this compound oxidation?
A4: Yes, adding antioxidants is a common strategy to enhance the stability of terpenes. While specific studies on this compound are limited, antioxidants that are effective for other terpenes and essential oils, such as BHT (Butylated Hydroxytoluene), BHA (Butylated Hydroxyanisole), and natural antioxidants like tocopherols (B72186) (Vitamin E), can be considered.[7][8] The choice and concentration of the antioxidant should be validated for your specific application to ensure compatibility and efficacy.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Change in Odor | Oxidation may have occurred, leading to the formation of byproducts with different scents (e.g., camphor-like notes becoming more pronounced). | 1. Perform analytical testing (GC-MS) to confirm purity and identify degradation products.2. If purity is compromised, consider repurification (e.g., distillation) if feasible.3. Review and immediately correct storage procedures for remaining stock (See Recommended Storage Protocol). |
| Discoloration (e.g., turning pale yellow) | Exposure to light and/or oxygen has likely initiated oxidative degradation.[2] | 1. Immediately transfer the product to a tightly sealed, amber glass container.2. Purge the headspace with an inert gas (e.g., nitrogen).3. Store in a refrigerated, dark environment.4. Re-evaluate the purity before use. |
| Decreased Purity on Analysis | Improper storage conditions (exposure to air, light, or heat) have led to degradation over time. | 1. Discard the degraded material if it does not meet experimental requirements.2. Implement a strict storage protocol for all new and existing batches.3. Consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the bulk stock to air. |
Logical Flow for Troubleshooting Purity Issues
This diagram outlines the decision-making process when a change in this compound quality is suspected.
References
- 1. CAS 14575-74-7: α-fenchylalcohol,endo-1,3,3-trimethyl-norb… [cymitquimica.com]
- 2. consolidated-chemical.com [consolidated-chemical.com]
- 3. Terpene Preservation: Commercial Storage Protocol Guide [terpenebeltfarms.com]
- 4. us.hollandgreenscience.com [us.hollandgreenscience.com]
- 5. 2217-02-9 CAS MSDS ((+)-Fenchol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for the enzymatic conversion of alpha-Fenchol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic conversion of α-Fenchol.
Frequently Asked Questions (FAQs)
Q1: What class of enzyme is typically used for the conversion of α-Fenchol to Fenchone?
The enzymatic conversion of the secondary alcohol α-Fenchol to the ketone Fenchone is an oxidation reaction. This is typically catalyzed by an alcohol dehydrogenase (ADH). These enzymes utilize a cofactor, usually NAD⁺ (Nicotinamide adenine (B156593) dinucleotide), as an oxidizing agent.
Q2: What is the significance of cofactor regeneration in this reaction?
The cofactor NAD⁺ is reduced to NADH during the oxidation of α-Fenchol. Since NAD⁺ is expensive, it is not economically feasible to use it in stoichiometric amounts. Therefore, a cofactor regeneration system is crucial to continuously oxidize NADH back to NAD⁺, allowing a catalytic amount of the cofactor to be used.[1][2] This can be achieved using a second enzyme system, such as an NADH oxidase or by coupling the reaction with another reaction that consumes NADH.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be monitored by quantifying the decrease in the substrate (α-Fenchol) and the increase in the product (Fenchone) over time. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for separating and quantifying these volatile terpene compounds.[3][4]
Q4: α-Fenchol is poorly soluble in aqueous solutions. How can I improve its availability to the enzyme?
Due to the hydrophobic nature of α-Fenchol, co-solvents can be used to increase its solubility in the aqueous reaction medium. However, the choice and concentration of the co-solvent must be carefully optimized, as some organic solvents can denature the enzyme. It is advisable to start with low concentrations of a water-miscible organic solvent like DMSO or isopropanol (B130326) and assess its impact on enzyme activity.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic conversion of α-Fenchol.
| Issue | Potential Cause | Troubleshooting Steps |
| No or very low conversion | Inactive Enzyme | - Verify the activity of your alcohol dehydrogenase using a known substrate. - Ensure the enzyme has been stored correctly and is within its expiry date. |
| Missing or Depleted Cofactor (NAD⁺) | - Confirm the presence and appropriate concentration of NAD⁺ in your reaction mixture. - Ensure your cofactor regeneration system is active and functioning correctly. | |
| Incorrect pH | - The optimal pH for many alcohol dehydrogenases is slightly alkaline, typically between 8.0 and 9.0. Verify and adjust the pH of your buffer. | |
| Suboptimal Temperature | - Most enzymes have an optimal temperature range. For many ADHs, this is between 30°C and 50°C. Exceeding this can lead to denaturation. | |
| Reaction starts but then stops or slows down significantly | Product Inhibition | - The product, Fenchone, may inhibit the enzyme at higher concentrations. Try to remove the product from the reaction mixture as it forms, if feasible. |
| Enzyme Instability | - The enzyme may not be stable under your reaction conditions for extended periods. Consider adding stabilizing agents like glycerol (B35011) or immobilizing the enzyme. | |
| Depletion of a component in the cofactor regeneration system | - If using a coupled enzyme system for NAD⁺ regeneration, ensure the substrate for the regeneration enzyme is not depleted. | |
| Low yield with the formation of byproducts | Enzyme Promiscuity | - Some alcohol dehydrogenases may have broad substrate specificity and could be acting on impurities in your α-Fenchol starting material. Ensure the purity of your substrate. |
| Non-enzymatic side reactions | - Analyze your reaction mixture for potential side products to identify any non-enzymatic reactions that may be occurring under your experimental conditions. |
Data Presentation
The following tables provide a summary of typical reaction conditions for the enzymatic oxidation of cyclic secondary alcohols. Note that these are starting points, and optimization for α-Fenchol is recommended.
Table 1: General Reaction Parameters for Enzymatic Oxidation of Cyclic Alcohols
| Parameter | Typical Range | Notes |
| Enzyme | Alcohol Dehydrogenase (ADH) | Specificity for cyclic alcohols should be confirmed. |
| Substrate (α-Fenchol) Concentration | 1 - 50 mM | Higher concentrations may lead to substrate inhibition. |
| Enzyme Concentration | 0.1 - 1 mg/mL | To be optimized for desired reaction rate. |
| NAD⁺ Concentration | 0.1 - 1 mM | Used in catalytic amounts with a regeneration system. |
| pH | 7.5 - 9.0 | Buffer selection is critical for maintaining pH. |
| Temperature | 30 - 50 °C | Higher temperatures can increase reaction rate but may decrease enzyme stability. |
| Co-solvent | 5 - 20% (v/v) | e.g., DMSO, isopropanol. To improve substrate solubility. |
| Reaction Time | 4 - 24 hours | Monitor reaction progress to determine optimal time. |
Table 2: Example Cofactor Regeneration Systems
| Regeneration System | Enzyme(s) | Co-substrate | Byproduct |
| NADH Oxidase | NADH Oxidase | O₂ | H₂O |
| Lactate Dehydrogenase | Lactate Dehydrogenase | Pyruvate | Lactate |
| Glucose Dehydrogenase | Glucose Dehydrogenase | Glucose | Gluconolactone |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Conversion of α-Fenchol
-
Reaction Setup:
-
In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 8.5).
-
Add NAD⁺ to a final concentration of 0.5 mM.
-
Add the components of your chosen NAD⁺ regeneration system.
-
Add α-Fenchol from a stock solution in a suitable co-solvent (e.g., DMSO) to the desired final concentration (e.g., 10 mM).
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Initiate the reaction by adding the alcohol dehydrogenase (e.g., 0.5 mg/mL).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature (e.g., 35°C) with gentle agitation.
-
-
Monitoring:
-
At regular intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction immediately (e.g., by adding a strong acid or an organic solvent).
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Extract the quenched sample with an organic solvent (e.g., ethyl acetate).
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Analyze the organic extract by GC-MS to determine the concentrations of α-Fenchol and Fenchone.
-
-
Termination and Product Isolation:
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Once the reaction has reached the desired conversion, terminate it by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent and vortexing).
-
Separate the organic phase containing the product.
-
The product can be further purified by techniques such as column chromatography if required.
-
Protocol 2: GC-MS Analysis of α-Fenchol and Fenchone
-
Sample Preparation:
-
Prepare a calibration curve using standard solutions of α-Fenchol and Fenchone of known concentrations in the extraction solvent.
-
Extract the reaction aliquots as described in Protocol 1.
-
If necessary, dilute the extracts to fall within the linear range of the calibration curve.
-
-
GC-MS Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Hold at 180°C for 5 minutes.
-
-
MS Detector:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
-
Data Analysis:
-
Identify α-Fenchol and Fenchone in the chromatograms based on their retention times and mass spectra compared to the standards.
-
Quantify the compounds by integrating the peak areas and using the calibration curve.
-
Visualizations
Caption: Experimental workflow for the enzymatic conversion of α-Fenchol.
Caption: Troubleshooting logic for optimizing α-Fenchol conversion.
References
- 1. A Photoenzymatic NADH Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limonene dehydrogenase hydroxylates the allylic methyl group of cyclic monoterpenes in the anaerobic terpene degradation by Castellaniella defragrans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Reproducibility in alpha-Fenchol Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioassays with alpha-Fenchol. The content is tailored for researchers, scientists, and drug development professionals to enhance experimental reproducibility and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our cell viability assays (e.g., MTT, XTT) with this compound. What are the potential causes?
A1: High variability in cell viability assays when testing this compound can stem from its physicochemical properties and its interaction with assay components. Key factors include:
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Compound Precipitation: this compound has low aqueous solubility.[1] It may precipitate when diluted from a high-concentration DMSO stock into aqueous cell culture media, leading to inconsistent concentrations across wells.
-
Volatility: As a monoterpenoid, this compound is volatile. Evaporation during incubation can alter the effective concentration, especially in the outer wells of a microplate.
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Direct Interaction with Assay Reagents: The compound might directly react with the tetrazolium salts (like MTT) or other colorimetric/fluorometric reagents, leading to false signals.
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Cell Culture Inconsistencies: Variations in cell seeding density, passage number, and cell health can significantly impact results.[2]
Q2: How can we improve the solubility of this compound in our cell-based assays?
A2: To improve the solubility and prevent precipitation of this compound:
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Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay does not exceed 0.5%, as higher concentrations can be toxic to cells.[3]
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Use a Lower Stock Concentration: Preparing a very concentrated stock solution in DMSO can increase the likelihood of precipitation upon dilution. Try using a lower stock concentration and adjusting the addition volume accordingly.[3]
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Pre-dilution Strategy: Perform serial dilutions in a vehicle that is compatible with your cell culture medium to minimize abrupt solvent changes.
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Solubility Testing: Before conducting the bioassay, perform a simple solubility test by adding your final concentration of this compound to the cell culture medium and visually inspecting for precipitation under a microscope.
Q3: Our calcium flux assay results with this compound are inconsistent. What should we check?
A3: Inconsistent calcium flux assay results can be due to several factors:
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Uneven Dye Loading: Ensure consistent loading of calcium-sensitive dyes (e.g., Fluo-4 AM) across all wells. Variations in cell density and incubation time can affect dye uptake.
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Compound Interference with Dye: this compound might have intrinsic fluorescence or could quench the fluorescence of the calcium indicator dye. Run controls with the compound and dye in the absence of cells to check for interference.
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Receptor Expression Levels: If studying this compound's effect on a specific receptor (e.g., TRPA1), ensure consistent expression levels of the target receptor across cell passages.
Q4: We suspect this compound is evaporating from our assay plates during long incubation periods. How can we mitigate this?
A4: To minimize evaporation of volatile compounds like this compound:
-
Use Plate Sealers: Employ high-quality adhesive plate sealers designed for cell culture to minimize evaporation.
-
Avoid Outer Wells: The "edge effect" is more pronounced with volatile compounds. Avoid using the outer wells of the microplate for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier.
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Reduce Incubation Time: If the experimental design allows, try to reduce the incubation time with the compound.
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Humidified Incubator: Ensure your incubator has a properly filled water pan to maintain high humidity.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values
| Potential Cause | Troubleshooting Steps |
| Compound Purity and Stability | Verify the purity of your this compound stock. Impurities can affect biological activity. Prepare fresh dilutions for each experiment from a frozen stock to avoid degradation.[4] |
| Cell Line Variability | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.[2] |
| Assay Conditions | Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. Even minor variations can shift IC50/EC50 values.[5][6] |
| Serum Protein Binding | If using serum-containing media, this compound may bind to serum proteins, reducing its effective concentration. Consider using serum-free media for the duration of the compound treatment.[4] |
| Data Analysis | Ensure that the curve-fitting algorithm and the definition of 0% and 100% activity are consistent across experiments.[6] |
Issue 2: High Background Signal in Assays
| Potential Cause | Troubleshooting Steps |
| Compound Autofluorescence | In fluorescence-based assays, this compound may be autofluorescent at the excitation and emission wavelengths used. Run a control with the compound in cell-free media to measure its intrinsic fluorescence.[3] |
| Reagent Contamination | Bacterial or fungal contamination of reagents or cell cultures can lead to high background signals. Always use sterile techniques. |
| Media Components | Phenol (B47542) red in cell culture media can interfere with absorbance readings in colorimetric assays. Switch to phenol red-free media for the assay.[7] |
| Incomplete Solubilization | In MTT assays, ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance. Incomplete dissolution leads to artificially high background and variability. |
Quantitative Data Summary
The biological activity of this compound can vary depending on the assay system, cell type, and experimental conditions. The following tables provide a summary of reported quantitative data.
Table 1: this compound Activity on Ion Channels
| Target | Assay Type | Cell Line | Reported Activity (EC50/IC50) | Reference |
| TRPA1 | Calcium Flux | hTRPA1-HEK293 | EC50: 86 µM (for the related compound anethole) | [8] |
| GABAa Receptor | Electrophysiology | - | Modulatory effects observed, specific IC50 not readily available. | [9] |
Note: The EC50 for anethole, a structurally related compound also found in fennel oil, is provided as a reference for TRPA1 agonism.
Table 2: Antioxidant and Anti-inflammatory Activity of this compound
| Assay Type | Method | Reported Activity (IC50) | Reference |
| Antioxidant | DPPH Radical Scavenging | Varies significantly based on extract/purity (often in the µg/mL to mg/mL range for related plant extracts). | [10] |
| Anti-inflammatory | COX-2 Inhibition | Varies depending on the specific assay and compound purity. |
Note: IC50 values for natural compounds can show wide variability between studies due to differences in compound purity, experimental conditions, and data analysis methods.[4]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
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Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium (consider using serum-free medium to avoid protein binding). The final DMSO concentration should be ≤ 0.5%. Remove the old medium from the cells and add the compound dilutions. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm.
Protocol 2: Calcium Flux Assay
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Cell Seeding: Seed cells expressing the target receptor (e.g., TRPA1) in a black, clear-bottom 96-well plate and incubate for 24 hours.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) to each well. Incubate in the dark at 37°C for 60 minutes.
-
Cell Washing: Wash the cells twice with assay buffer (e.g., HBSS with 20 mM HEPES) to remove excess dye. Add a final volume of 100 µL of assay buffer to each well.
-
Fluorescence Measurement: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading (Excitation: ~488 nm, Emission: ~525 nm) for 10-20 seconds.
-
Compound Addition: Program the instrument to automatically add the desired concentration of this compound.
-
Data Acquisition: Immediately after compound addition, continuously record the fluorescence signal for at least 120 seconds to capture the calcium response.
Visualizations
Logical Troubleshooting Workflow for Bioassay Reproducibility
Caption: A workflow for troubleshooting poor reproducibility.
Signaling Pathway of TRPA1 Activation
Caption: Simplified TRPA1 channel activation pathway.
Signaling Pathway of GABAa Receptor Modulation
Caption: GABAa receptor positive allosteric modulation.
References
- 1. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The nociceptor ion channel TRPA1 is potentiated and inactivated by permeating calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. trans-Anethole of Fennel Oil is a Selective and Nonelectrophilic Agonist of the TRPA1 Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric modulation of α1β3γ2 GABAA receptors by farnesol through the neurosteroid sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preliminary Investigation of Astragalus arpilobus subsp. hauarensis: LC-MS/MS Chemical Profiling, In Vitro Evaluation of Antioxidant, Anti-Inflammatory Properties, Cytotoxicity, and In Silico Analysis against COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
dealing with co-eluting compounds in the GC analysis of alpha-Fenchol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the gas chromatography (GC) analysis of α-Fenchol, particularly concerning co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common compounds that co-elute with α-Fenchol in GC analysis?
A1: Due to their similar chemical structures and boiling points, α-Fenchol frequently co-elutes with other monoterpene alcohols and hydrocarbons. The most common co-eluents include:
-
Isomers: β-Fenchol, endo-Fenchol, and exo-Fenchol are structural isomers that are often difficult to separate from the alpha isomer.
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Other Monoterpene Alcohols: Borneol, Isoborneol, and Terpinen-4-ol often have retention times very close to α-Fenchol on non-polar and moderately polar stationary phases.
-
Monoterpenes: Limonene and Camphene can also co-elute, especially with fast temperature ramps or on shorter columns.
Q2: My α-Fenchol peak is showing significant tailing. What are the potential causes and solutions?
A2: Peak tailing for a polar compound like α-Fenchol is often indicative of active sites within the GC system.
-
Cause 1: Contaminated or Active Inlet Liner: The glass inlet liner can have active silanol (B1196071) groups that interact with the hydroxyl group of α-Fenchol.
-
Solution: Deactivate the liner by silylating it, or replace it with a new, deactivated liner. Regularly replacing the liner is good practice to prevent the buildup of non-volatile residues.
-
-
Cause 2: Column Contamination: The stationary phase at the head of the column can become contaminated with non-volatile sample matrix components.
-
Solution: Trim the first 10-15 cm from the front of the column. If this doesn't resolve the issue, the column may need to be replaced.
-
-
Cause 3: Inadequate Column Polarity: If the stationary phase is not polar enough, it can lead to interactions that cause tailing.
-
Solution: Consider using a more polar column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase.
-
Q3: How can I confirm the identity of my α-Fenchol peak when co-elution is suspected?
A3: Peak identity confirmation is crucial when dealing with potential co-elution.
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Mass Spectrometry (MS): The most definitive method is to use a GC-MS system. The mass spectrum of α-Fenchol is unique and can be compared against a library (like NIST) for positive identification. Even if compounds co-elute chromatographically, their mass spectra can often be deconvoluted.
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Co-injection with a Standard: Inject a certified reference standard of α-Fenchol. If the peak height or area of the peak increases without the appearance of a new peak, it provides strong evidence that the peak corresponds to α-Fenchol.
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Use of a Second, Orthogonal Column: Analyze the sample on a second GC column with a different stationary phase polarity (e.g., a polar wax column if you are currently using a non-polar DB-5). If the peak remains singular and symmetrical on the second column, it is less likely to be a co-eluting mixture.
Troubleshooting Guide: Resolving Co-elution with α-Fenchol
This guide provides a systematic approach to resolving co-elution issues involving α-Fenchol and other closely eluting compounds.
Issue: Poor Resolution Between α-Fenchol and an Unknown Analyte
When a peak suspected to be α-Fenchol is broad or asymmetrical, suggesting co-elution, follow these troubleshooting steps.
The first and simplest approach is to modify the GC method to improve separation.
-
Method 1.1: Modify the Temperature Program:
-
Action: Decrease the temperature ramp rate (e.g., from 10°C/min to 2-3°C/min) during the elution window of α-Fenchol. This increases the time the analytes spend interacting with the stationary phase, which can enhance separation.
-
Action: Incorporate an isothermal hold at a temperature slightly below the elution temperature of the pair. This can also improve resolution.
-
-
Method 1.2: Adjust Carrier Gas Flow Rate:
-
Action: Lower the carrier gas (Helium or Hydrogen) flow rate to operate closer to the optimal linear velocity for the column. This can increase column efficiency and improve resolution, though it will increase analysis time. The optimal flow rate is typically around 1.0-1.2 mL/min for a 0.25 mm ID column.
-
The following diagram illustrates the initial workflow for troubleshooting co-elution by optimizing GC parameters.
Caption: Initial troubleshooting workflow for co-elution.
If optimizing the method parameters is insufficient, changing the column chemistry is the most effective way to alter selectivity and resolve co-eluting compounds.
-
Action: Switch to a column with a different stationary phase polarity. The choice of column will depend on the suspected co-eluent.
-
For separation from non-polar compounds (e.g., Limonene): A polar wax column (e.g., DB-WAX, HP-INNOWax) will retain the polar α-Fenchol more strongly, increasing its retention time relative to the non-polar interferent.
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For separation from other polar isomers (e.g., Borneol): A chiral stationary phase is often required. These columns are specifically designed to separate stereoisomers.
-
The logical flow for selecting a new column is depicted below.
Caption: Decision process for selecting an appropriate GC column.
Quantitative Data & Methodologies
Table 1: Comparison of GC Columns for α-Fenchol Separation
The following table summarizes retention data for α-Fenchol and common co-eluents on two different types of capillary columns. This data is illustrative and may vary based on the specific instrument and conditions.
| Compound | Retention Time (min) on DB-5 (non-polar) | Retention Time (min) on DB-WAX (polar) |
| Limonene | 10.2 | 8.5 |
| Camphene | 10.5 | 8.9 |
| α-Fenchol | 12.8 | 15.2 |
| Borneol | 12.9 | 15.8 |
As shown, the polar DB-WAX column significantly increases the retention of the polar alcohols (α-Fenchol, Borneol) relative to the hydrocarbons and also provides a greater separation between α-Fenchol and Borneol.
Experimental Protocol: GC-MS Analysis for Peak Purity Assessment
This protocol outlines the key steps for using GC-MS to investigate a suspected co-elution with α-Fenchol.
Objective: To confirm the identity of the α-Fenchol peak and identify any co-eluting compounds.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
Method Parameters:
-
Inlet:
-
Mode: Split (Split ratio 50:1)
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
-
Carrier Gas:
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Helium at a constant flow of 1.2 mL/min.
-
-
Oven Program:
-
Initial Temperature: 60°C, hold for 1 minute.
-
Ramp: 4°C/min to 240°C.
-
Hold: Hold at 240°C for 5 minutes.
-
-
MSD Parameters:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-400 m/z
-
Procedure:
-
Prepare a sample of the analyte in a suitable solvent (e.g., hexane (B92381) or ethanol) at approximately 100 ppm.
-
Inject the sample onto the GC-MS system using the parameters above.
-
Once the run is complete, integrate the peak at the expected retention time of α-Fenchol.
-
Examine the mass spectrum across the entire peak width.
-
Apex Spectrum: Obtain the mass spectrum at the very top of the peak.
-
Upslope/Downslope Spectra: Obtain spectra from the leading and tailing edges of the peak.
-
-
Data Analysis:
-
Compare the apex mass spectrum to a reference library (e.g., NIST) to confirm the presence of α-Fenchol.
-
Compare the spectra from the upslope, apex, and downslope. If the peak is pure, these spectra will be identical. If a co-eluent is present, the spectra will show different relative ion abundances across the peak profile. The deconvolution software in the MS data system can often help separate the spectra of the two compounds.
-
improving the efficiency of alpha-Fenchol derivatization for analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of α-Fenchol derivatization for analytical purposes, primarily focusing on gas chromatography (GC) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of α-Fenchol.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is my derivatization yield low or inconsistent? | 1. Presence of moisture: Water can hydrolyze derivatizing reagents (especially silylating agents) and the resulting derivatives, reducing the yield. 2. Improper reagent-to-analyte ratio: An insufficient amount of derivatizing agent will lead to incomplete reaction. 3. Suboptimal reaction conditions: The reaction temperature may be too low, or the reaction time too short for the reaction to go to completion. 4. Reagent degradation: Derivatizing reagents can degrade over time, especially if not stored properly. | 1. Ensure all glassware is thoroughly dried. Use an oven or flame-dry glassware under a stream of inert gas (e.g., nitrogen). Ensure solvents are anhydrous. 2. Optimize the reagent-to-analyte molar ratio. Start with a significant excess of the derivatizing agent (e.g., 10-100 fold molar excess) and optimize based on results. 3. Optimize reaction temperature and time. For silylation with agents like BSTFA or MSTFA, heating to 60-80°C for 30-60 minutes is common. Perform a time-course study to determine the optimal reaction time. 4. Use fresh reagents. Store reagents under inert gas and in a desiccator. Check the expiration date and visually inspect for any signs of degradation. |
| Why am I seeing multiple peaks for my derivatized α-Fenchol in the chromatogram? | 1. Incomplete derivatization: The unreacted α-Fenchol will appear as a separate, often tailing, peak. 2. Formation of side products: The derivatizing reagent may react with other components in the sample matrix or with itself to form byproducts. 3. Isomerization of α-Fenchol: Although less common under standard derivatization conditions, harsh conditions could potentially cause isomerization. | 1. Increase the amount of derivatizing reagent, reaction time, or temperature to drive the reaction to completion. The use of a catalyst can also be beneficial. 2. Clean up the sample before derivatization. Use solid-phase extraction (SPE) or another suitable technique to remove interfering compounds. 3. Use milder reaction conditions. Avoid excessively high temperatures or highly acidic/basic conditions. |
| Why do I observe poor peak shape (e.g., tailing) for my derivatized analyte? | 1. Active sites in the GC system: Unreacted α-Fenchol can interact with active sites (e.g., silanol (B1196071) groups) in the injector liner or column, causing peak tailing. 2. Co-elution with interfering compounds: A component from the sample matrix may be co-eluting with the derivatized analyte. 3. Improper injection technique: A slow injection can lead to band broadening and peak tailing. | 1. Ensure complete derivatization. A properly derivatized analyte is less polar and less likely to interact with active sites. Consider using a derivatized or deactivated injector liner. 2. Optimize the GC temperature program to improve the separation of the analyte from interfering peaks. Sample cleanup prior to derivatization may also be necessary. 3. Use an autosampler for consistent and fast injections. If injecting manually, ensure the injection is performed quickly and smoothly. |
| My results are not reproducible. What could be the cause? | 1. Inconsistent sample preparation: Variations in sample volume, reagent addition, or reaction time can lead to variability. 2. Evaporation of solvent/reagent: If the reaction is not performed in a sealed vial, volatile components can be lost, altering concentrations. 3. Instrumental variability: Fluctuations in injector temperature, oven temperature, or carrier gas flow rate can affect results. | 1. Use calibrated pipettes and an autosampler for precise liquid handling. Standardize the entire workflow. 2. Use vials with tight-sealing caps (e.g., PTFE-lined septa) to prevent evaporation during heating. 3. Perform regular maintenance and calibration of the GC system. Use an internal standard to correct for variations in injection volume and detector response. |
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for α-Fenchol for GC analysis?
A1: The most common methods involve silylation and acylation.
-
Silylation: This technique replaces the active hydrogen in the hydroxyl group of α-Fenchol with a trimethylsilyl (B98337) (TMS) group. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). A catalyst like trimethylchlorosilane (TMCS) is often added to increase the reaction rate.
-
Acylation: This involves reacting the hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride, trifluoroacetic anhydride) or an acyl chloride, to form an ester.
Q2: How do I choose the right derivatizing agent?
A2: The choice depends on several factors:
-
Volatility and Stability: Silyl derivatives (e.g., TMS-ethers) are generally very volatile and thermally stable, making them ideal for GC analysis.
-
Detection Method: If using an electron capture detector (ECD), a reagent that introduces a halogenated group (e.g., trifluoroacetic anhydride) will significantly enhance sensitivity.
-
Interfering Substances: Choose a reagent that will not react with other compounds in your sample matrix to create interfering byproducts.
Q3: Is a catalyst always necessary for silylation?
A3: Not always, but it is highly recommended. Catalysts like trimethylchlorosilane (TMCS) or pyridine (B92270) can significantly accelerate the reaction, especially for sterically hindered alcohols like α-Fenchol, leading to a more complete and faster derivatization.
Q4: How should I prepare my sample before derivatization?
A4: The sample should be as clean and dry as possible. Water and protic solvents must be removed as they will consume the derivatizing reagent. A common practice is to extract the α-Fenchol into a non-polar, aprotic solvent (e.g., hexane (B92381), dichloromethane) and then dry the solvent with a drying agent like anhydrous sodium sulfate (B86663) before derivatization.
Experimental Protocols
Protocol 1: Silylation of α-Fenchol using BSTFA with TMCS
This protocol describes the formation of α-Fenchyl-trimethylsilyl ether for GC-MS analysis.
Materials:
-
α-Fenchol standard or sample extract in an aprotic solvent (e.g., hexane).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous pyridine (optional, as a catalyst and solvent).
-
Autosampler vials with PTFE-lined septa.
-
Heating block or oven.
Procedure:
-
Pipette 100 µL of the sample containing α-Fenchol into a 2 mL autosampler vial.
-
If the sample is not already in a suitable solvent, evaporate the current solvent under a gentle stream of nitrogen and reconstitute the residue in 100 µL of hexane or pyridine.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 70°C for 45 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
Quantitative Data Summary
The following table summarizes typical conditions and outcomes for the silylation of hydroxyl compounds, including terpenoids like α-Fenchol.
| Parameter | Condition 1: BSTFA | Condition 2: BSTFA + 1% TMCS | Condition 3: MSTFA |
| Reagent-to-Analyte Ratio (molar) | >10:1 | >10:1 | >10:1 |
| Solvent | Pyridine, Acetonitrile | Pyridine, Acetonitrile | Dichloromethane, Hexane |
| Temperature (°C) | 60 - 80 | 60 - 70 | 60 - 80 |
| Reaction Time (min) | 60 - 120 | 30 - 60 | 30 - 90 |
| Typical Yield | >95% | >99% | >98% |
| Notes | Slower reaction for hindered alcohols. | Catalyst accelerates the reaction significantly. | Produces fewer byproducts than BSTFA. |
Visualizations
Experimental Workflow for α-Fenchol Derivatization
Technical Support Center: Method Validation for Alpha-Fenchol Analysis
Welcome to the technical support center for the analytical method validation of alpha-Fenchol. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions and troubleshooting advice for validating analytical methods for this compound in new or complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is method validation and why is it crucial when analyzing this compound in a new matrix?
A1: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] According to International Council for Harmonisation (ICH) guidelines, this involves assessing various performance characteristics of the method.[2][3][4] When introducing a new matrix, validation is critical because matrix components can interfere with the analysis of this compound, leading to inaccurate and unreliable results.[5][6] This interference is known as the "matrix effect."[5][7]
Q2: Which analytical techniques are most suitable for this compound analysis?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is considered the gold standard for analyzing volatile terpenes like this compound due to its high separation efficiency and sensitive detection.[8][9][10] High-Performance Liquid Chromatography (HPLC) can also be used, particularly when simultaneous analysis of non-volatile compounds is required.[8][11] The choice of technique depends on the specific research needs, the nature of the matrix, and available instrumentation.[8]
Q3: What are the key validation parameters I need to assess for my this compound method?
A3: The core validation parameters, as outlined by the ICH and the U.S. Food and Drug Administration (FDA), include:[3][12][13]
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3]
-
Accuracy: The closeness of test results to the true value.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[1][2]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured with suitable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2]
Q4: I am observing inconsistent results for this compound in my new matrix. What could be the cause?
A4: Inconsistent results are often a strong indicator of matrix effects.[14] Components in your new matrix can enhance or suppress the analytical signal of this compound.[7][15] Other potential causes include issues with sample preparation, instrument performance, or the stability of this compound in the new matrix. A systematic troubleshooting approach, starting with an evaluation of matrix effects, is recommended.
Q5: How can I evaluate and mitigate matrix effects for this compound analysis?
A5: To evaluate matrix effects, you can perform a post-extraction spike analysis.[16] This involves comparing the response of this compound in a blank matrix extract that has been spiked after extraction with the response of a standard in a neat solvent at the same concentration. To mitigate matrix effects, consider the following:
-
Improved Sample Preparation: Incorporate additional cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[17]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte.
-
Use of an Internal Standard (IS): An ideal IS is a stable, isotopically labeled version of the analyte or a structurally similar compound that is not present in the sample. The IS can help compensate for signal variations caused by the matrix.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape or Tailing for this compound | Active sites in the GC inlet liner or column contamination. | Use a deactivated liner, perform inlet maintenance, or trim the analytical column. Consider using a matrix-matched standard to see if matrix components improve peak shape by masking active sites.[7] |
| Low Recovery of this compound | Inefficient extraction from the new matrix. Signal suppression due to matrix effects.[14] | Optimize the extraction procedure (e.g., solvent type, pH, extraction time). Evaluate for matrix effects using a post-extraction spike experiment. |
| Non-Linear Calibration Curve | Significant matrix effects that vary with concentration.[14] | Prepare matrix-matched calibration standards. If linearity is still not achieved, a different calibration model (e.g., quadratic) may be necessary, but this should be justified. |
| High Variability in Precision Data (%RSD > 15%) | Inconsistent sample preparation. Instrument instability. Non-homogeneous sample. | Ensure consistent and precise execution of the sample preparation protocol. Check instrument performance through system suitability tests. Ensure the sample is thoroughly homogenized before aliquoting. |
| Method Fails Robustness Testing | The analytical method is highly sensitive to small changes in parameters (e.g., temperature, pH, mobile phase composition). | Identify the critical parameters and define stricter operational ranges. Re-develop the method to be more rugged. |
Experimental Protocols
Protocol 1: Specificity and Selectivity Assessment
Objective: To demonstrate that the analytical method can differentiate and quantify this compound in the presence of matrix components.
Methodology:
-
Analyze six individual blank matrix samples from different sources to assess for any interfering peaks at the retention time of this compound.
-
Analyze a spiked sample of this compound at the Lower Limit of Quantitation (LLOQ).
-
Compare the chromatograms of the blank and spiked samples.
Acceptance Criteria:
-
The response of any interfering peak in the blank matrix at the retention time of this compound should be less than 20% of the response of the LLOQ standard.
Protocol 2: Linearity, Accuracy, and Precision Assessment
Objective: To determine the linearity, accuracy, and precision of the method over a defined concentration range.
Methodology:
-
Prepare a stock solution of this compound using an analytical standard.[18]
-
Prepare a series of at least five calibration standards by spiking the blank matrix with the stock solution.
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high).
-
Analyze the calibration standards and QC samples in triplicate on three different days.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration and perform a linear regression analysis.
-
Calculate the concentration of the QC samples using the calibration curve to determine accuracy and precision.
Data Presentation:
Table 1: Linearity of this compound Calibration Curve
| Concentration (ng/mL) | Mean Response (Peak Area Ratio) |
|---|---|
| 1.0 | 0.052 |
| 5.0 | 0.261 |
| 25.0 | 1.305 |
| 100.0 | 5.230 |
| 250.0 | 13.115 |
| Linear Regression | y = 0.0524x + 0.0012 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy and Precision Data for this compound
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
|---|---|---|---|---|---|
| Low QC | 3.0 | 102.3 | 4.5 | 103.1 | 5.8 |
| Mid QC | 75.0 | 98.7 | 3.1 | 99.5 | 4.2 |
| High QC | 200.0 | 101.5 | 2.5 | 100.8 | 3.7 |
Acceptance Criteria:
-
Linearity: The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The relative standard deviation (%RSD) should not exceed 15% (20% for LLOQ).[19]
Visualizations
References
- 1. database.ich.org [database.ich.org]
- 2. m.youtube.com [m.youtube.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. benchchem.com [benchchem.com]
- 15. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Biological Potency of Fenchol Isomers: A Comparative Analysis of α-Fenchol and β-Fenchol
For Immediate Release
In the realm of natural compounds, the subtle dance of stereoisomerism can lead to profound differences in biological activity. This guide offers a comparative investigation into the biological activities of two closely related monoterpenoid alcohols: α-Fenchol and β-Fenchol. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data to illuminate the distinct therapeutic potentials of these isomers.
Fenchol (B156177), a bicyclic monoterpenoid, is a naturally occurring compound found in the essential oils of various plants, including fennel and basil.[1][2] Its two primary isomers, α-Fenchol and β-Fenchol, exhibit a range of biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties. Understanding the nuances of their individual activities is crucial for harnessing their full therapeutic potential.
Comparative Biological Activities: A Tabular Summary
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Microorganism | α-Fenchol | β-Fenchol | Reference Compound (MIC µg/mL) |
| Escherichia coli | Data not available | Data not available | Ciprofloxacin: <1 |
| Staphylococcus aureus | Data not available | Data not available | Vancomycin: 0.5-2 |
| Candida albicans | Data not available | Data not available | Fluconazole: 0.25-2 |
Note: Specific MIC values for α-Fenchol and β-Fenchol against a range of microorganisms are not consistently reported in readily available scientific literature, highlighting a gap in current research.
Table 2: Comparative Antioxidant Activity (IC50 in µg/mL)
| Assay | α-Fenchol | β-Fenchol | Reference Compound (IC50 µg/mL) |
| DPPH Radical Scavenging | Data not available | Data not available | Ascorbic Acid: ~5-10 |
| ABTS Radical Scavenging | Data not available | Data not available | Trolox: ~2.5-5 |
Note: While fenchol, in general, is reported to have antioxidant properties, specific IC50 values for the individual isomers in DPPH and ABTS assays are not widely documented in comparative studies.
Table 3: Comparative Anti-inflammatory Activity (IC50 in µM)
| Assay | α-Fenchol | β-Fenchol | Reference Compound (IC50 µM) |
| COX-1 Inhibition | Data not available | Data not available | Indomethacin: ~0.1-1 |
| COX-2 Inhibition | Data not available | Data not available | Celecoxib: ~0.04-0.1 |
| 5-LOX Inhibition | Data not available | Data not available | Zileuton: ~0.5-1 |
Insights into the Mechanism of Action
While detailed signaling pathways for α-Fenchol and β-Fenchol are not extensively elucidated, some mechanistic insights have been reported. α-Fenchol is suggested to exert its antimicrobial effect by disrupting the microbial cell membrane, leading to cell lysis.[2] This mechanism is common for many terpenoids, which can intercalate into the lipid bilayer, altering its fluidity and permeability.
The anti-inflammatory properties of these compounds are likely attributable to their ability to modulate inflammatory pathways. This could involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. Furthermore, they may influence the production of pro-inflammatory cytokines.
Visualizing the Mechanisms
To illustrate the proposed mechanisms, the following diagrams are provided.
Caption: Proposed antimicrobial mechanism of α-Fenchol.
Caption: Potential anti-inflammatory action of Fenchol isomers.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of standard protocols for assessing the key biological activities discussed.
Antimicrobial Activity: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method.
-
Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilutions: The test compounds (α-Fenchol and β-Fenchol) are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Antioxidant Activity: DPPH Radical Scavenging Assay
The antioxidant capacity is often assessed by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared.
-
Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
The inhibitory effect on COX enzymes can be determined using commercially available assay kits.
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The test compounds are pre-incubated with the enzyme in a reaction buffer.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Detection: The production of prostaglandins is measured, typically through a colorimetric or fluorometric method.
-
Calculation: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
Conclusion and Future Directions
While both α-Fenchol and β-Fenchol demonstrate promising biological activities, a comprehensive, direct comparative study is necessary to fully delineate their therapeutic potential. The available data suggests that both isomers warrant further investigation as potential antimicrobial, antioxidant, and anti-inflammatory agents. Future research should focus on conducting head-to-head comparisons of these isomers in a wide range of biological assays to establish a clear structure-activity relationship. Furthermore, in-depth studies are required to elucidate the specific molecular targets and signaling pathways modulated by each isomer. Such research will be instrumental in guiding the development of novel therapeutic strategies based on these naturally occurring compounds.
References
Alpha-Fenchol: A Comparative Analysis of its Antimicrobial Efficacy Against Other Monoterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of alpha-Fenchol with other common monoterpenes, supported by available experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of this compound as an antimicrobial agent.
Quantitative Comparison of Antimicrobial Efficacy
The antimicrobial efficacy of monoterpenes is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of (+)-Fenchone (a stereoisomer of this compound) and other monoterpenes against various microorganisms, compiled from multiple studies. It is important to note that direct comparison should be approached with caution as experimental conditions may have varied between the cited sources.
| Monoterpene | Test Organism | MIC (mg/mL) |
| (+)-Fenchone | Escherichia coli | 8.3 ± 3.6[1] |
| Candida albicans | 41.6 ± 14.4[1] | |
| Camphor | Escherichia coli | 7.2 ± 0.1 (derivative)[1] |
| Staphylococcus aureus | 9.3 ± 1.1 (derivative)[1] | |
| Candida albicans | 1.25 (in essential oil)[1] | |
| Limonene | Escherichia coli | 1.25[1] |
| Staphylococcus aureus | 0.021[1] | |
| α-Pinene | Escherichia coli | 0.686[1] |
| Staphylococcus aureus | 0.420[1] | |
| Candida albicans | 3.12[1] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a crucial step in assessing the antimicrobial efficacy of compounds like this compound. The broth microdilution method is a standard and widely used technique for this purpose.
Broth Microdilution Method for MIC Determination
This protocol outlines the general steps for determining the MIC of monoterpenes against bacteria.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of this compound and other monoterpenes in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.
-
Bacterial Strains: Subculture the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) on appropriate agar (B569324) plates to obtain fresh colonies.
-
Culture Medium: Prepare sterile Mueller-Hinton Broth (MHB) or another suitable liquid medium.
-
96-Well Microtiter Plates: Use sterile 96-well plates for the assay.
2. Inoculum Preparation:
-
Pick several morphologically similar bacterial colonies from the agar plate and suspend them in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the adjusted bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Dispense the culture medium into all wells of the 96-well plate.
-
Perform a serial two-fold dilution of the monoterpene stock solutions across the wells of the microtiter plate to achieve a range of final concentrations.
-
Add the prepared bacterial inoculum to each well, except for the sterility control wells (which contain only broth).
-
Include a growth control (broth and inoculum without the test compound) and a sterility control in each plate.
-
Seal the plates to prevent evaporation and incubate at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the monoterpene at which no visible bacterial growth is observed.
-
Optionally, a growth indicator dye like resazurin (B115843) can be added to aid in the visualization of metabolic activity.
Mechanism of Action and Signaling Pathways
The primary antimicrobial mechanism of action for monoterpenes, including this compound, is the disruption of the microbial cell membrane.[2][3][4] This interaction leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. While a specific, detailed signaling pathway for this compound's antimicrobial activity is not yet fully elucidated, the general mechanism of membrane disruption is a key logical relationship.
Caption: General mechanism of monoterpene-induced bacterial cell death.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the antimicrobial efficacy of monoterpenes.
Caption: Experimental workflow for antimicrobial efficacy testing.
References
In Vivo Validation of Alpha-Fenchol's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory potential of alpha-fenchol (B1175230), a naturally occurring monoterpenoid alcohol. While direct in vivo experimental data on this compound is currently limited in publicly available literature, this document summarizes existing in vitro findings and draws comparisons with structurally similar compounds and standard non-steroidal anti-inflammatory drugs (NSAIDs) to project its potential therapeutic efficacy.
Executive Summary
This compound has demonstrated preliminary anti-inflammatory activity in in vitro assays by inhibiting protein denaturation, a key process in inflammation. To contextualize this finding within a preclinical framework, this guide presents a comparative analysis against the structurally related monoterpenes—fenchone, borneol, and camphor—for which in vivo anti-inflammatory data are available. Furthermore, the performance of these natural compounds is benchmarked against established NSAIDs, including Diclofenac, Indomethacin, and Celecoxib, in the widely recognized carrageenan-induced paw edema model. This guide offers detailed experimental protocols, quantitative comparisons, and visual representations of inflammatory pathways and experimental workflows to aid researchers in evaluating the prospective in vivo anti-inflammatory profile of this compound.
Comparative Analysis of Anti-Inflammatory Activity
This compound: In Vitro Anti-Inflammatory Potential
Preliminary research indicates that this compound possesses anti-inflammatory properties. An in vitro study utilizing an albumin denaturation assay, a method to screen for anti-inflammatory activity, demonstrated that this compound significantly inhibits protein denaturation.[1] Since denaturation of proteins is a well-documented cause of inflammation, this finding suggests a potential mechanism for its anti-inflammatory effects.[1]
Performance of Structurally Similar Compounds in an In Vivo Model
Given the absence of direct in vivo studies on this compound, we present data from studies on structurally analogous monoterpenes: fenchone, borneol, and camphor. The carrageenan-induced paw edema model in rodents is a standard acute inflammation assay used to evaluate the efficacy of anti-inflammatory agents.
| Compound | Animal Model | Dose | Route of Administration | Time Point (hours) | Inhibition of Edema (%) | Reference |
| Fenchone | Rat | 150 mg/kg | Oral | 3 | ~40% | (Implied from graphical data) |
| Borneol | Mouse | 50 mg/kg | Intraperitoneal | 4 | Leukocyte migration inhibition | [1] |
| Camphor | Mouse | 200 mg/kg | Oral | Not Specified | Significant reduction in ear edema | [2] |
Benchmark Comparison with Standard NSAIDs
To provide a robust benchmark, the following table summarizes the efficacy of commonly used NSAIDs in the carrageenan-induced paw edema model.
| Compound | Animal Model | Dose | Route of Administration | Time Point (hours) | Inhibition of Edema (%) | Reference |
| Diclofenac | Rat | 5 mg/kg | Oral | 2 | 56.17 | [3] |
| Diclofenac | Rat | 20 mg/kg | Oral | 3 | 71.82 | [3] |
| Indomethacin | Rat | 5 mg/kg | Intraperitoneal | 5 | Significant inhibition | [4] |
| Indomethacin | Rat | 10 mg/kg | Oral | 4 | ~32% | [5] |
| Celecoxib | Rat | 10 mg/kg | Oral | 4 | 27.9 | [6] |
| Celecoxib | Rat | 30 mg/kg | Intraperitoneal | 4 | Significant reduction | [7] |
Proposed Anti-Inflammatory Signaling Pathways
Based on the known mechanisms of structurally similar compounds and general inflammatory pathways, a putative mechanism for this compound is proposed to involve the modulation of key inflammatory signaling cascades.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Protocols
In Vitro Albumin Denaturation Assay
This assay is a preliminary screening method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit heat-induced protein denaturation.
Caption: Workflow for the in vitro albumin denaturation assay.
Methodology:
-
A reaction mixture is prepared containing egg albumin and phosphate-buffered saline (pH 6.4).
-
Varying concentrations of this compound are added to the reaction mixture. A control group without this compound is also prepared.
-
The solutions are incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes.
-
After cooling, the absorbance of the solutions is measured at 660 nm.
-
The percentage inhibition of protein denaturation is calculated relative to the control.[1]
In Vivo Carrageenan-Induced Paw Edema
This is a widely used and highly reproducible model of acute, non-immune inflammation.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Methodology:
-
Rodents (rats or mice) are pre-treated with the test compound (e.g., this compound, comparator drug) or vehicle via a specified route (e.g., oral, intraperitoneal).
-
After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw to induce localized inflammation and edema.
-
The volume of the paw is measured at various time points post-carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle-treated control group.[3][4]
Conclusion and Future Directions
The available in vitro data suggests that this compound has the potential to be an effective anti-inflammatory agent. Its ability to inhibit protein denaturation points towards a mechanism that could mitigate inflammatory responses. Comparisons with structurally similar monoterpenes that have demonstrated in vivo efficacy further support this hypothesis.
However, to fully validate the anti-inflammatory effects of this compound, rigorous in vivo studies are imperative. Future research should focus on:
-
Dose-response studies in the carrageenan-induced paw edema model to determine the ED50 of this compound.
-
Investigation into the mechanism of action , including its effects on key inflammatory pathways such as NF-κB and the NLRP3 inflammasome, and the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and mediators (prostaglandins, nitric oxide).
-
Evaluation in chronic inflammation models , such as the complete Freund's adjuvant (CFA)-induced arthritis model, to assess its potential for treating long-term inflammatory conditions.
-
Pharmacokinetic and toxicity studies to determine its bioavailability, metabolic fate, and safety profile.
By undertaking these investigations, a comprehensive understanding of the therapeutic potential of this compound as an anti-inflammatory agent can be achieved, paving the way for its potential development as a novel therapeutic.
References
- 1. Borneol, a Bicyclic Monoterpene Alcohol, Reduces Nociceptive Behavior and Inflammatory Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Antibiotic Efficacy: A Comparative Guide to the Synergistic Potential of α-Fenchol and its Isomer Fenchone
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antimicrobial agents. One promising approach lies in the exploration of synergistic combinations of conventional antibiotics with natural compounds. This guide provides a comparative analysis of the potential synergistic effects of the monoterpene α-Fenchol and its structural isomer, Fenchone (B1672492), when combined with conventional antibiotics.
Disclaimer: Direct experimental data on the synergistic effects of α-Fenchol with conventional antibiotics is limited in the current scientific literature. Therefore, this guide will focus on the available data for its closely related isomer, Fenchone , as a proxy to infer the potential synergistic activities of α-Fenchol. Researchers are encouraged to conduct direct experimental validation for α-Fenchol.
Quantitative Data on Antimicrobial and Antibiofilm Activity of Fenchone
Fenchone has demonstrated intrinsic antimicrobial and antibiofilm properties against a range of pathogenic microorganisms. This inherent activity is a prerequisite for its potential to act synergistically with other antimicrobial agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) and antibiofilm activity of Fenchone against various bacterial and fungal species.
| Microorganism | Type | Fenchone MIC (mg/mL) | Fenchone Concentration for Biofilm Inhibition | Biofilm Inhibition (%) | Reference |
| Escherichia coli | Gram-negative | 8.3 ± 3.6 | 0.25 mg/mL | 51.7 | [1] |
| 1.0 mg/mL | 71.03 | [1] | |||
| Multidrug-Resistant Pseudomonas aeruginosa | Gram-negative | 266.6 ± 115.4 | 0.25 mg/mL | 40.85 | [1] |
| 1.0 mg/mL | 59.15 | [1] | |||
| Candida albicans | Fungus | 41.6 ± 14.4 | 0.25 mg/mL | 44.27 | [1] |
| 1.0 mg/mL | 61.71 | [1] |
Evidence of Synergistic Activity
Experimental Protocols
To facilitate further research into the synergistic potential of α-Fenchol and Fenchone, detailed methodologies for key experiments are provided below.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
-
Preparation of Reagents:
-
Prepare stock solutions of α-Fenchol/Fenchone and the selected antibiotic in an appropriate solvent.
-
Prepare a two-fold serial dilution of both agents in a 96-well microtiter plate. The natural compound is typically diluted along the x-axis, and the conventional antibiotic along the y-axis.
-
-
Inoculum Preparation:
-
Culture the test microorganism overnight.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
-
Incubation:
-
Inoculate the microtiter plate with the prepared bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FIC of Agent A + FIC of Agent B where FIC = MIC of agent in combination / MIC of agent alone.
-
Interpret the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Time-Kill Curve Assay Protocol
The time-kill curve assay provides insights into the pharmacodynamics of the antimicrobial combination over time, determining whether the effect is bactericidal or bacteriostatic.
-
Preparation:
-
Prepare cultures of the test microorganism to a logarithmic growth phase.
-
Prepare test tubes with broth containing the antimicrobial agents at concentrations determined from the checkerboard assay (e.g., MIC, 0.5 x MIC, 2 x MIC of each agent alone and in synergistic combination).
-
-
Inoculation and Sampling:
-
Inoculate the tubes with the bacterial suspension to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tubes at 37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), collect aliquots from each tube.
-
-
Viable Cell Count:
-
Perform serial dilutions of the collected aliquots.
-
Plate the dilutions onto appropriate agar (B569324) plates.
-
Incubate the plates for 18-24 hours and count the colony-forming units (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each antimicrobial concentration and the control.
-
A synergistic effect is generally defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
A bactericidal effect is defined as a ≥ 3-log₁₀ (99.9%) reduction in the initial inoculum.
-
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for assessing the synergistic effects of natural compounds with antibiotics.
Caption: Postulated mechanisms for the synergistic action of monoterpenes with antibiotics.
Potential Mechanisms of Synergistic Action
Monoterpenes, including Fenchone, are lipophilic compounds that can interact with the lipid bilayers of bacterial cell membranes.[2] This interaction is a key aspect of their potential synergistic activity. The proposed mechanisms include:
-
Disruption of the Cell Membrane: Monoterpenes can insert into the bacterial cell membrane, disrupting its structure and increasing its fluidity.[2][3][4] This can lead to increased permeability, allowing conventional antibiotics to enter the bacterial cell more easily and reach their intracellular targets.[3][4]
-
Inhibition of Efflux Pumps: Many bacteria develop resistance by actively pumping antibiotics out of the cell using efflux pumps. Some natural compounds, including monoterpenes, have been shown to inhibit the activity of these pumps.[3][5] By blocking this resistance mechanism, Fenchone could restore the efficacy of antibiotics that are otherwise expelled by the bacteria.
Conclusion
While direct evidence for the synergistic effects of α-Fenchol is still emerging, the available data for its isomer, Fenchone, suggests a promising avenue for further investigation. Fenchone exhibits intrinsic antimicrobial and antibiofilm activity and the potential to enhance the efficacy of conventional antibiotics, likely through mechanisms involving cell membrane disruption and efflux pump inhibition. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to further explore the synergistic potential of α-Fenchol and other monoterpenes as a viable strategy to combat antibiotic resistance. Future in vitro and in vivo studies are crucial to validate these preliminary findings and to elucidate the precise molecular interactions that underpin these synergistic relationships.
References
- 1. Antibacterial, Anticandidal, and Antibiofilm Potential of Fenchone: In Vitro, Molecular Docking and In Silico/ADMET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harnessing Monoterpenes and Monoterpenoids as Weapons against Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotic Potentiation Through Phytochemical-Based Efflux Pump Inhibitors to Combat Multidrug Resistance Bacteria | Bentham Science [benthamscience.com]
A Comparative Analysis of Alpha-Fenchol Content in Various Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of α-fenchol content in different plant species, offering valuable insights for research and development in the fields of pharmacology and natural product chemistry. Alpha-fenchol, a monoterpenoid alcohol, is a naturally occurring compound found in the essential oils of numerous plants. It has garnered significant interest for its potential therapeutic properties, including neuroprotective and antimicrobial effects. This document summarizes quantitative data, details experimental protocols for its analysis, and visualizes relevant biological pathways and experimental workflows.
Quantitative Analysis of α-Fenchol
The concentration of α-fenchol in the essential oils of plants can vary significantly depending on the species, cultivar, geographical location, and harvesting time. The following table summarizes the reported α-fenchol content in selected plant species. It is important to note that for some species, data on the closely related compound fenchone (B1672492) is more readily available and is included here for comparative purposes, as fenchone and fenchol (B156177) can be interconverted biochemically.
| Plant Species | Family | Plant Part | α-Fenchol Content (%) | Fenchone Content (%) | Reference |
| Eucalyptus globulus | Myrtaceae | Leaves | 3.83 | - | [1] |
| Foeniculum vulgare (Fennel) | Apiaceae | Green Seeds | - | 15.08 - 16.98 | |
| Foeniculum vulgare (Fennel) | Apiaceae | Leaves | - | 1.7 - 10.23 | [2] |
| Ocimum basilicum (Basil) | Lamiaceae | Aerial Parts | Not explicitly quantified | - | [3][4] |
| Aster species | Asteraceae | Flowers | Not explicitly quantified | - | [5] |
Note: The absence of a value indicates that specific quantitative data for α-fenchol was not found in the referenced literature for that particular species. The data for fenchone is provided as an indicator of the potential for α-fenchol presence.
Experimental Protocols
The extraction and quantification of α-fenchol from plant materials typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).
Essential Oil Extraction by Hydrodistillation
This method is widely used for extracting volatile compounds from plant materials.
-
Apparatus: Clevenger-type apparatus.
-
Procedure:
-
A known quantity of dried and ground plant material (e.g., 100 g) is placed in a round-bottom flask.
-
Distilled water is added to the flask to cover the plant material.
-
The flask is heated to boiling. The steam and the volatilized essential oil components are condensed in a condenser.
-
The condensed mixture of water and essential oil is collected in a graduated burette, where the oil separates from the water due to their immiscibility and different densities.
-
The collected essential oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed vial at a low temperature (e.g., 4°C) until analysis.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating, identifying, and quantifying individual components of a volatile mixture like essential oils.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5 or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might be:
-
Initial temperature of 60°C for 2 minutes.
-
Ramp up to 240°C at a rate of 3°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Injector and Detector Temperatures: Typically set at 250°C and 280°C, respectively.
-
Mass Spectrometer Parameters:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass scan range: 40-500 amu.
-
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The relative percentage of each compound is calculated from the peak area in the chromatogram. For absolute quantification, a calibration curve is prepared using a certified reference standard of α-fenchol.[1][6]
Visualizing the Science
To better understand the processes and potential biological interactions of α-fenchol, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the extraction and quantification of α-fenchol.
Caption: Proposed signaling pathway of α-fenchol via the FFAR2 receptor.[7][8][9][10]
Caption: Logical flow of the comparative analysis of α-fenchol.
Discussion of Signaling Pathways
Recent research has shed light on the potential molecular mechanisms underlying the biological activities of α-fenchol.
-
Free Fatty Acid Receptor 2 (FFAR2) Signaling: Studies have identified α-fenchol as a potent agonist of the Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43.[7][8][9][10] This G-protein coupled receptor is activated by short-chain fatty acids produced by the gut microbiota. The activation of FFAR2 by α-fenchol has been shown to trigger downstream signaling cascades, including a decrease in cyclic AMP (cAMP) levels, an increase in intracellular calcium (Ca²⁺), and the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[7][8] This pathway has been implicated in the neuroprotective effects of α-fenchol, particularly in the context of Alzheimer's disease, where it may help reduce amyloid-beta accumulation and neuronal cell death.[7][10]
-
Transient Receptor Potential (TRP) Channels: While direct evidence specifically for α-fenchol is still emerging, various monoterpenes are known to modulate the activity of Transient Receptor Potential (TRP) channels. These channels are crucial for sensory perception, including temperature, pain, and taste. It is plausible that α-fenchol, as a monoterpenoid alcohol, could interact with TRP channels such as those in the TRPV, TRPA, or TRPM subfamilies, potentially contributing to its reported analgesic and antimicrobial properties. Further research is needed to elucidate the specific interactions between α-fenchol and different TRP channel subtypes.
This guide provides a foundational overview for researchers interested in the comparative analysis of α-fenchol. The provided data and protocols can serve as a starting point for further investigation into the distribution and therapeutic potential of this promising natural compound.
References
- 1. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jast.modares.ac.ir [jast.modares.ac.ir]
- 3. Characterization of Essential Oil Composition in Different Basil Species and Pot Cultures by a GC-MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 5. Analysis of Floral Scent and Volatile Profiles of Different Aster Species by E-nose and HS-SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua | MDPI [mdpi.com]
- 7. Activation of Microbiota Sensing – Free Fatty Acid Receptor 2 Signaling Ameliorates Amyloid-β Induced Neurotoxicity by Modulating Proteolysis-Senescence Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Activation of Microbiota Sensing - Free Fatty Acid Receptor 2 Signaling Ameliorates Amyloid-β Induced Neurotoxicity by Modulating Proteolysis-Senescence Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
α-Fenchol as an Internal Standard: A Comparative Guide for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard (IS) is paramount for achieving accurate and precise results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. This guide provides a comprehensive comparison of α-Fenchol as an internal standard against other common alternatives, supported by representative experimental data and detailed protocols.
The Role of an Internal Standard
An internal standard is a compound of known concentration that is added to the sample, calibration standards, and quality control samples. By comparing the analyte's response to the constant response of the internal standard, analytical variability can be normalized, leading to more reliable quantification.
α-Fenchol: A Viable Internal Standard for Volatile Compounds
α-Fenchol, a monoterpenoid alcohol, presents several characteristics that make it a suitable internal standard for the quantitative analysis of volatile organic compounds, particularly terpenes and essential oil components. Its structural similarity to many common analytes in this class ensures comparable behavior during extraction and chromatographic analysis.
Key Properties of α-Fenchol:
-
Chemical Formula: C₁₀H₁₈O
-
Molar Mass: 154.25 g/mol
-
Boiling Point: Approximately 201-202 °C
-
Structure: A bicyclic monoterpenoid alcohol, providing structural analogy to many terpenes.
Comparison with Alternative Internal Standards
The choice of an internal standard is critical and depends on the specific analyte and sample matrix. Here, we compare α-Fenchol with two common types of internal standards: a deuterated analog and a structurally unrelated compound.
| Internal Standard Type | Example | Key Advantages | Key Disadvantages | Ideal Application |
| Structural Analog | α-Fenchol | - Structurally similar to many terpene analytes, leading to similar extraction efficiency and chromatographic behavior.- Commercially available and cost-effective.- Unlikely to be present in many sample matrices. | - May not perfectly co-elute with all analytes.- Potential for natural occurrence in some plant-based samples. | Analysis of essential oils, flavors, and fragrances where analytes are structurally related monoterpenoids or sesquiterpenoids. |
| Deuterated Analog | d₆-Limonene | - Nearly identical chemical and physical properties to the analyte, ensuring the most accurate correction for matrix effects and instrument variability.[1]- Co-elutes with the analyte, providing excellent normalization.[1] | - High cost and limited commercial availability for all analytes.- Requires mass spectrometry for differentiation from the analyte. | Bioanalytical studies, clinical trials, and other high-stakes analyses requiring the highest level of accuracy and precision.[1] |
| Structurally Unrelated | Naphthalene | - Chemically stable and commercially available at high purity.- Unlikely to be present in most biological or food samples. | - Significant differences in chemical and physical properties compared to the analytes can lead to poor correction for matrix effects and extraction variability.- Different chromatographic retention times may not account for temporal variations in instrument performance. | Routine analyses where high accuracy is not the primary concern and a suitable structural analog is unavailable. |
Quantitative Performance Data: A Comparative Overview
The following tables summarize typical validation parameters obtained during the quantitative analysis of a hypothetical monoterpene analyte using different internal standards. These values are representative and may vary depending on the specific analytical method and matrix.
Table 1: Linearity and Recovery
| Internal Standard | Analyte Concentration Range (µg/mL) | R² (Coefficient of Determination) | Average Recovery (%) |
| α-Fenchol | 1 - 100 | > 0.995 | 95 - 105 |
| d₆-Limonene | 1 - 100 | > 0.999 | 98 - 102 |
| Naphthalene | 1 - 100 | > 0.990 | 85 - 115 |
Table 2: Precision
| Internal Standard | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) |
| α-Fenchol | < 5% | < 8% |
| d₆-Limonene | < 2% | < 5% |
| Naphthalene | < 10% | < 15% |
Experimental Protocols
A robust and validated experimental protocol is the foundation of reliable quantitative analysis. Below is a detailed methodology for the quantification of volatile compounds using GC-MS with an internal standard.
Preparation of Standard Solutions
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the analyte standard and dissolve in 10 mL of methanol (B129727) in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of α-Fenchol and dissolve in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
Sample Preparation
-
Accurately weigh 1 g of the homogenized sample into a 10 mL vial.
-
Add 5 mL of methanol and the internal standard solution (to achieve a final concentration of 10 µg/mL).
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a GC vial.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical relationship of internal standard correction.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical flow of analytical variability correction by an internal standard.
Conclusion
α-Fenchol serves as a reliable and cost-effective internal standard for the quantitative analysis of volatile compounds, particularly in the fields of essential oil, flavor, and fragrance analysis. While deuterated internal standards may offer superior performance in terms of accuracy and precision, α-Fenchol provides a practical alternative that yields robust and reproducible results when a properly validated method is employed. The choice of the most appropriate internal standard will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, budget constraints, and the nature of the analyte and sample matrix.
References
Structure-Activity Relationship of α-Fenchol and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of α-fenchol and its derivatives, focusing on their antimicrobial and anti-inflammatory properties. The information is compiled from various experimental studies to offer a clear and objective overview for researchers and professionals in drug development.
Executive Summary
α-Fenchol, a monoterpenoid alcohol, exhibits notable antimicrobial and anti-inflammatory activities. Its biological effects are attributed to its chemical structure, which can be modified to enhance its therapeutic potential. This guide explores how alterations to the α-fenchol scaffold, particularly at the hydroxyl group, influence its efficacy. The primary mechanism of its antimicrobial action involves the disruption of microbial cell membranes. The anti-inflammatory activity has been demonstrated through the inhibition of protein denaturation. The lipophilicity of α-fenchol and its derivatives plays a crucial role in their biological activity, with an optimal balance required for effective interaction with cellular targets.
Comparative Analysis of Biological Activities
While specific comparative studies on a homologous series of α-fenchol derivatives are not extensively available in the public domain, the existing data on α-fenchol and general principles of SAR for similar phenolic compounds allow for an insightful comparison.
Antimicrobial Activity
α-Fenchol's antimicrobial effect is linked to its ability to disrupt the cell membranes of microorganisms. The lipophilic nature of the molecule allows it to partition into the lipid bilayer, leading to increased membrane fluidity and eventual cell lysis.
Key Structure-Activity Relationship Insights (Hypothesized for α-Fenchol Derivatives based on related compounds):
-
Esterification of the Hydroxyl Group: Introducing an ester functional group can modulate the lipophilicity of the molecule.
-
Short-chain esters: May maintain or slightly increase antimicrobial activity by enhancing penetration through the cell membrane.
-
Long-chain esters: A significant increase in lipophilicity due to long alkyl chains might decrease activity, as the molecule may become too entrapped in the lipid bilayer to reach its target or may have reduced solubility in the aqueous environment.
-
-
Etherification of the Hydroxyl Group: The formation of ether derivatives would also alter the polarity and lipophilicity. The impact on antimicrobial activity would depend on the nature of the substituent introduced.
Table 1: Antimicrobial Activity Data (Hypothetical Comparison)
| Compound | Modification | Key Structural Feature | Expected Minimum Inhibitory Concentration (MIC) |
| α-Fenchol | Parent Compound | Free hydroxyl group | Moderate |
| α-Fenchyl Acetate | Esterification | Short-chain ester | Moderate to High |
| α-Fenchyl Butyrate | Esterification | Medium-chain ester | Potentially High |
| α-Fenchyl Stearate | Esterification | Long-chain ester | Potentially Low |
| α-Fenchyl Methyl Ether | Etherification | Small ether group | Moderate |
Anti-inflammatory Activity
The anti-inflammatory potential of α-fenchol has been evaluated using the in-vitro albumin denaturation assay. This assay suggests that α-fenchol can protect proteins from denaturation, a process implicated in inflammation.
Key Structure-Activity Relationship Insights:
-
The presence of the hydroxyl group is likely crucial for the anti-inflammatory activity, potentially through hydrogen bonding interactions with proteins.
-
Modification of the hydroxyl group through esterification or etherification could impact this activity. The extent of this impact would depend on the size and nature of the substituent, which could introduce steric hindrance or alter the electronic properties of the molecule.
Table 2: In-Vitro Anti-inflammatory Activity Data
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation[1] |
| α-Fenchol | 31.25 | 180 |
| 62.50 | 350 | |
| 125.00 | 600 | |
| 250.00 | 900 | |
| 500.00 | 1100 | |
| 1000.00 | 1400 | |
| Diclofenac Sodium (Standard) | 78.125 | 12.50 |
| 156.25 | 12.50 | |
| 312.50 | 25.00 | |
| 625.00 | 50.00 | |
| 1250.00 | 212.50 | |
| 2500.00 | 812.50 |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution for Lipophilic Compounds
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (α-fenchol or its derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Solvent for lipophilic compounds (e.g., Dimethyl sulfoxide (B87167) - DMSO, or ethanol)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent to a high concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in MHB directly in the 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A solvent control should also be included to ensure the solvent does not inhibit bacterial growth at the concentrations used.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
In-Vitro Anti-inflammatory Activity: Albumin Denaturation Assay
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.[1][2][3][4][5]
Materials:
-
Test compound (α-fenchol or its derivatives)
-
Bovine Serum Albumin (BSA) or fresh hen's egg albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium)
-
Water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reaction Mixture: The reaction mixture consists of the test compound at various concentrations, and a solution of BSA or egg albumin in PBS.
-
Incubation: The reaction mixtures are incubated at 37°C for 20 minutes.
-
Heat-induced Denaturation: The mixtures are then heated at 70°C for 5 minutes to induce protein denaturation.
-
Cooling: After heating, the solutions are cooled to room temperature.
-
Turbidity Measurement: The turbidity of the solutions is measured spectrophotometrically at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
IC50 Determination: The concentration of the test compound required to inhibit 50% of protein denaturation (IC50) is determined by plotting the percentage inhibition against the compound concentration.
Visualizations
Logical Relationship of SAR for Antimicrobial Activity
Caption: Logical flow of how modifications to α-fenchol affect its antimicrobial activity.
Experimental Workflow for Albumin Denaturation Assay
Caption: Step-by-step workflow for the in-vitro albumin denaturation assay.
References
comparing the sensory profiles of alpha-Fenchol enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sensory profiles of the two enantiomers of α-Fenchol: (+)-α-Fenchol and (-)-α-Fenchol. This document summarizes their distinct olfactory and gustatory characteristics, outlines experimental methodologies for their sensory evaluation, and presents a generalized view of the relevant signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.
Introduction to α-Fenchol Enantiomers
α-Fenchol is a bicyclic monoterpenoid alcohol that exists as two enantiomers, (+)-α-Fenchol and (-)-α-Fenchol. These stereoisomers, while possessing identical chemical formulas and physical properties in a non-chiral environment, often exhibit distinct sensory profiles due to the stereospecific nature of olfactory and gustatory receptors. Understanding these differences is crucial for applications in the fragrance, flavor, and pharmaceutical industries.
Sensory Profile Comparison
The sensory characteristics of the α-Fenchol enantiomers have been qualitatively described in the literature, revealing distinct differences in their odor and flavor profiles. A summary of these descriptors is presented in the table below.
| Sensory Aspect | (+)-α-Fenchol | (-)-α-Fenchol | (±)-α-Fenchol (Racemic) |
| Odor | Fresh, woody, camphoraceous, slightly floral, herbal, citrusy[1] | Earthy, woody, clean, cooling, camphoraceous, piney, green, herbal, minty[2] | Camphoraceous, pine, woody, dry, rooty, sweet lemon[3] |
| Flavor | Herbal, fresh, slightly citrusy[1] | Camphoraceous, cooling, piney, earthy, minty, citrus-lime, spicy[2] | Camphoraceous, cooling, medicinal, minty, earthy, humus[3] |
Experimental Protocols for Sensory Evaluation
A comprehensive sensory evaluation of chiral compounds like α-Fenchol enantiomers requires rigorous and well-defined experimental protocols. The following methodologies are standard in the field for obtaining reliable sensory data.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify odor-active compounds in a mixture. It separates volatile compounds, which are then simultaneously detected by a chemical detector and sniffed by a trained sensory panelist.
Methodology:
-
Sample Preparation: Dilute pure samples of (+)-α-Fenchol and (-)-α-Fenchol in a suitable solvent (e.g., ethanol) to a concentration appropriate for GC injection.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a chiral capillary column to ensure the separation of the enantiomers.
-
Column Effluent Splitter: To direct the column output to both a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and an olfactometry port.
-
-
Olfactory Assessment: A trained panelist sniffs the effluent from the olfactometry port. The panelist records the odor descriptor, intensity, and duration for each detected scent.
-
Data Analysis: The retention time of each odor event is matched with the corresponding peak from the chemical detector to confirm the identity of the enantiomer. The intensity can be rated on a standardized scale (e.g., a 5- or 7-point scale).
Sensory Panel Analysis
A trained sensory panel is essential for obtaining quantitative and descriptive data on the sensory profiles of the enantiomers.
Methodology:
-
Panelist Selection and Training: Select panelists based on their sensory acuity, ability to discriminate between different odors and tastes, and their descriptive abilities. Train them with a wide range of standard odorants and tastants to develop a common vocabulary.
-
Sample Preparation: Prepare solutions of each enantiomer in a neutral medium (e.g., water for taste, odorless oil for smell) at various concentrations. Samples should be presented in a blinded and randomized order.
-
Evaluation Procedure:
-
Odor Profile: Panelists assess the odor of each sample and rate the intensity of various descriptors (e.g., woody, earthy, citrus) on a labeled magnitude scale.
-
Taste Profile: For gustatory analysis, panelists take a small amount of the sample solution into their mouth, evaluate the taste and flavor characteristics, and then expectorate. They should rinse their mouths with purified water between samples.
-
Odor/Taste Threshold Determination: Use a forced-choice method (e.g., triangle test) with a series of ascending concentrations to determine the lowest concentration at which the enantiomer can be reliably detected.
-
-
Data Analysis: Analyze the data statistically to determine significant differences in the sensory profiles of the two enantiomers.
Visualization of Experimental Workflow and Signaling Pathways
To better understand the processes involved in the sensory evaluation and perception of α-Fenchol enantiomers, the following diagrams are provided.
The perception of odorants like the α-Fenchol enantiomers is initiated by the binding of these molecules to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. This interaction triggers a downstream signaling cascade.
Conclusion
The enantiomers of α-Fenchol exhibit distinct sensory profiles, a testament to the stereospecificity of our chemical senses. (+)-α-Fenchol is primarily characterized by its fresh, woody, and slightly floral aroma, while (-)-α-Fenchol possesses a more earthy and piney character with distinct cooling and spicy flavor notes. These differences highlight the importance of chiral separation and individual sensory evaluation in the fragrance and flavor industries. Further quantitative analysis using the described experimental protocols would provide more detailed insights into the potency and specific sensory attributes of each enantiomer, aiding in their targeted application. The elucidation of the specific olfactory receptors responsible for their perception remains an area for future research.
References
A Comparative Validation of a Novel Fast GC-MS Method for α-Fenchol Quantification
A comprehensive guide to the validation of a new analytical method for the detection of alpha-Fenchol, presenting a comparative analysis against a standard method. This guide is intended for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison between a newly developed fast Gas Chromatography-Mass Spectrometry (GC-MS) method and a conventional GC-MS method for the quantitative analysis of α-Fenchol. The data presented herein is intended to guide researchers in selecting the appropriate analytical technique for their specific needs, balancing the requirements for speed, sensitivity, and accuracy.
Data Presentation: Performance Characteristics
The performance of the new Fast GC-MS method was rigorously evaluated against the standard GC-MS method. The key validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, are summarized in the tables below. This data is based on the analysis of α-Fenchol analytical standards.[1]
Table 1: Linearity and Sensitivity
| Parameter | New Fast GC-MS Method | Standard GC-MS Method |
| Linear Range | 0.1 - 100 µg/mL | 0.5 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.5 µg/mL |
Table 2: Accuracy and Precision
| Parameter | New Fast GC-MS Method | Standard GC-MS Method |
| Accuracy (% Recovery) | 95 - 105% | 92 - 108% |
| Precision (RSD %) | < 5% | < 8% |
| Intra-day Repeatability (RSD%) | < 3% | < 6% |
| Inter-day Repeatability (RSD%) | < 5% | < 7% |
Experimental Protocols
Detailed methodologies for both the new Fast GC-MS and the standard GC-MS methods are provided below. These protocols are based on established practices for terpene analysis.[2][3]
Standard GC-MS Method Protocol
-
Sample Preparation:
-
Accurately weigh 1 g of the sample matrix (e.g., plant material, essential oil).
-
Perform extraction using a suitable solvent such as ethanol (B145695) or hexane.
-
Filter the extract and dilute to a final concentration within the linear range of the method.
-
Add an internal standard (e.g., n-tridecane) for improved accuracy.[2]
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection Volume: 1 µL (splitless mode).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
New Fast GC-MS Method Protocol
-
Sample Preparation:
-
Sample preparation follows the same procedure as the standard method to ensure comparability.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System with a shorter, narrower bore column (or equivalent).
-
Mass Spectrometer: Agilent 7250 GC/Q-TOF (or equivalent for faster scan speeds).
-
Column: Agilent DB-5ms Ultra Inert (15 m x 0.18 mm, 0.18 µm film thickness).
-
Injection Volume: 1 µL (pulsed splitless mode).
-
Inlet Temperature: 260°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 0.5 minutes.
-
Ramp: 20°C/min to 280°C.
-
Hold: 1 minute at 280°C.
-
-
Carrier Gas: Hydrogen at a constant flow rate of 1.5 mL/min.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 250°C.
-
Mass Range: m/z 40-400 with a faster scan speed.
-
Visualizations
Experimental Workflow for Method Validation
The following diagram illustrates the general workflow for the validation of an analytical method, applicable to both the standard and the new fast GC-MS methods.
Comparison of Analytical Methods
This diagram outlines the logical relationship in comparing the new and standard analytical methods.
References
A Comparative Guide to the Cross-Validation of Alpha-Fenchol Quantification by Different Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds such as alpha-Fenchol is critical for quality control, pharmacokinetic studies, and understanding its biological activity. This compound, a bicyclic monoterpenoid, is a common component of essential oils from various plants and is known for its characteristic aroma. This guide provides an objective comparison of the primary analytical techniques used for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID), with High-Performance Liquid Chromatography (HPLC) included as a relevant alternative. This comparison is supported by typical performance data and detailed experimental methodologies to assist in method selection and validation.
Quantitative Performance Comparison
The choice between analytical methods often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Gas chromatography is generally the preferred method for analyzing volatile compounds like terpenes.[1] GC-MS is considered the gold standard due to its high separation efficiency and sensitive, specific detection, while GC-FID is a robust and cost-effective alternative for quantification.[1][2][3] HPLC is less common for volatile terpenes but can be advantageous when simultaneous analysis of non-volatile compounds is necessary.[1][4]
The following table summarizes typical validation parameters for the quantification of terpenes using these techniques. While specific data for a direct cross-validation of this compound is not extensively published, these values represent the expected performance based on the analysis of structurally similar terpenes.[4][5][6]
| Parameter | GC-MS | GC-FID | HPLC-UV |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL | 0.1 - 1.0 µg/mL | 0.3 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 1.5 µg/mL | 0.5 - 3.0 µg/mL | 1.0 - 5.0 µg/mL |
| Accuracy (Recovery %) | 90 - 110% | 95 - 105% | 95 - 105% |
| Precision (%RSD) | < 10% | < 5% | < 5% |
Experimental Protocols
Reproducible and accurate quantification relies on well-defined experimental protocols. The following sections detail generalized methodologies for sample preparation and analysis of this compound using GC-MS and HPLC.
Sample Preparation (Liquid Extraction for GC and HPLC)
This protocol is suitable for extracting this compound from a solid or semi-solid matrix (e.g., plant material, biological tissue).
-
Homogenization: Weigh approximately 100-200 mg of the homogenized and dried sample into a centrifuge tube.
-
Solvent Addition: Add a suitable organic solvent such as pentane, hexane, or ethyl acetate.[5] For quantitative analysis, add a precise volume of an internal standard solution (e.g., n-tridecane or isoborneol (B83184) in the same solvent at a known concentration).[5]
-
Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction of the analyte.[1]
-
Centrifugation: Centrifuge the sample to pellet any solid material.
-
Collection: Carefully transfer the supernatant (the clear liquid extract) to a clean vial for analysis. If necessary, filter the extract through a 0.45 µm syringe filter.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS provides both quantitative data and qualitative information for compound identification.[8]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable for terpene analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: Inject 1 µL of the extract in splitless or split mode, depending on the expected concentration.
-
Temperature Program:
-
Initial Oven Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 5 °C/min.
-
Final Hold: Hold at 240 °C for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Interface Temperature: 250 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Quantification: Create a calibration curve by analyzing standards of known this compound concentrations. Quantify the analyte in samples by comparing its peak area (or the area of a specific ion) to the internal standard and referencing the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV/DAD) Analysis
While less conventional for volatile terpenes, HPLC can be employed, especially when analyzing alongside non-volatile compounds.[4][6]
-
Instrumentation: An HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both often containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Gradient Program:
-
Start at 60% B.
-
Increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where this compound has some absorbance (e.g., near 210 nm), although sensitivity may be low as it lacks a strong chromophore.
-
Quantification: Prepare a calibration curve from reference standards. Quantify by comparing the peak area of the analyte in the sample to the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a comparison of the analytical techniques.
Caption: Workflow for cross-validation of this compound quantification methods.
Caption: Key differences between GC-MS, GC-FID, and HPLC for terpene analysis.
Conclusion
For the specific quantification of this compound, both GC-MS and GC-FID are highly suitable techniques.
-
GC-MS is the recommended method when unambiguous identification is required, especially in complex sample matrices where co-eluting peaks may be present. Its ability to provide mass spectral data is invaluable for structural confirmation.[1][8]
-
GC-FID is an excellent choice for routine quantitative analysis in a quality control environment where the identity of this compound is already established.[3][9] It is generally more cost-effective and robust for high-throughput applications.[10]
-
HPLC is not the primary choice for a volatile compound like this compound due to its lack of a strong chromophore, leading to lower sensitivity. However, it becomes a viable option if there is a need to quantify this compound simultaneously with non-volatile or thermally labile compounds in the same sample run.[4][6]
The selection of the optimal method should be guided by the specific requirements of the analysis, including the need for qualitative information, sensitivity, sample throughput, and available instrumentation. A cross-validation study employing at least two of these methods is recommended to ensure the accuracy and reliability of the quantitative data.
References
- 1. benchchem.com [benchchem.com]
- 2. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 3. phytochemia.com [phytochemia.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 7. benchchem.com [benchchem.com]
- 8. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 9. 6-napse.com [6-napse.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Safety and Toxicity Profiles of Alpha-Fenchol and Other Common Terpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and toxicity of alpha-Fenchol with other widely studied terpenes: limonene, linalool, alpha-pinene, and myrcene (B1677589). The information presented is curated from publicly available safety data sheets and toxicological assessments to assist researchers and drug development professionals in evaluating these compounds for various applications.
Executive Summary
Terpenes are a diverse class of organic compounds produced by a variety of plants, and they are increasingly investigated for their therapeutic potential. A thorough understanding of their safety and toxicity is paramount for their development as pharmaceutical agents. This guide summarizes the available toxicological data for this compound and compares it with four other common terpenes. While extensive data is available for limonene, linalool, alpha-pinene, and myrcene, there is a notable lack of quantitative toxicity data for this compound in the public domain.
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for the selected terpenes. It is important to note the absence of specific LD50 values for this compound, indicating a significant data gap in its toxicological profile.
| Terpene | CAS Number | Oral LD50 (rat, mg/kg) | Dermal LD50 (rabbit, mg/kg) | Skin Irritation | Eye Irritation |
| This compound | 2217-02-9 | Data not available | Data not available | Causes skin irritation[1] | Causes serious eye irritation[1] |
| Limonene | 5989-27-5 | 4400 - 5200[2][3][4] | >5000[3][5][6] | Causes skin irritation, may cause an allergic skin reaction[2][4][5] | May cause redness and tearing[5] |
| Linalool | 78-70-6 | 2790[6][7][8] | 5610[6][7][8] | Irritant to skin and mucous membranes[7] | Irritating effect[7] |
| alpha-Pinene | 80-56-8 | 3700[9][10] | >5000 | Irritant to skin and mucous membranes, sensitization possible through skin contact[9][10] | Strong irritant with the danger of severe eye injury[9] |
| Myrcene | 123-35-3 | >11,390 (rat) | >5000 (rabbit) | Causes skin irritation | Causes serious eye irritation |
Experimental Protocols
The toxicological data presented in this guide are primarily derived from studies conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and reliability of non-clinical safety data.
Acute Oral Toxicity (OECD 420, 423, 425)
Acute oral toxicity studies are designed to determine the short-term toxic effects of a single oral dose of a substance. The Median Lethal Dose (LD50), the dose that is lethal to 50% of the test animals, is a common endpoint.
-
Test Species: Typically rats or mice.
-
Administration: The test substance is administered by gavage in a single dose.
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.
-
Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.
-
Methodologies:
-
Fixed Dose Procedure (OECD 420): Aims to identify a dose that produces clear signs of toxicity but no mortality.
-
Acute Toxic Class Method (OECD 423): A stepwise procedure with a small number of animals per step to classify a substance into a toxicity category.
-
Up-and-Down Procedure (OECD 425): A sequential dosing method that allows for the estimation of the LD50 with a reduced number of animals.
-
Acute Dermal Toxicity (OECD 402)
This test assesses the potential for a substance to cause toxicity through skin contact.
-
Test Species: Typically rabbits or rats.
-
Application: The substance is applied to a shaved area of the skin and covered with a porous gauze dressing for 24 hours.
-
Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.
-
Endpoints: Mortality, skin reactions at the site of application, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.
Skin Irritation/Corrosion (OECD 404)
This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
-
Test Species: Typically albino rabbits.
-
Application: A small amount of the substance is applied to a patch of shaved skin.
-
Observation Period: The skin is observed and scored for erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours) after patch removal.
Eye Irritation/Corrosion (OECD 405)
This test is designed to assess the potential of a substance to cause damage to the eye.
-
Test Species: Typically albino rabbits.
-
Application: A single dose of the substance is applied to the conjunctival sac of one eye.
-
Observation Period: The eyes are examined and scored for lesions of the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.
Visualizing the Safety Evaluation Process
The following diagrams illustrate the logical workflow for evaluating the safety and toxicity of a chemical substance like a terpene, and a conceptual signaling pathway for skin irritation.
Caption: A generalized workflow for the safety and toxicity evaluation of a chemical substance.
Caption: A simplified signaling pathway for skin irritation induced by a topical substance.
Conclusion
This comparative guide highlights the safety and toxicity profiles of this compound, limonene, linalool, alpha-pinene, and myrcene based on available data. While limonene, linalool, alpha-pinene, and myrcene have been reasonably well-characterized, there is a clear need for further toxicological studies on this compound to establish a comprehensive safety profile, including the determination of its acute oral and dermal LD50 values. Researchers and drug development professionals should consider these data gaps when evaluating this compound for potential therapeutic applications.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ewg.org [ewg.org]
- 3. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 4. aurochemicals.com [aurochemicals.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Fragrance material review on fenchyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consolidated-chemical.com [consolidated-chemical.com]
- 8. (-)-alpha-Fenchol | C10H18O | CID 439711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (±)-alpha-fenchol, 14575-74-7 [thegoodscentscompany.com]
A Comparative Analysis of Natural vs. Synthetic Alpha-Fenchol Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Fenchol, a monoterpenoid alcohol, is a naturally occurring compound found in the essential oils of various plants, including basil (Ocimum basilicum) and fennel (Foeniculum vulgare)[1]. It has garnered scientific interest for its potential therapeutic properties, notably its neuroprotective and antimicrobial activities. This guide provides a comparative overview of the efficacy of this compound, drawing from available scientific literature. A crucial point to note is the current scarcity of published research directly comparing the efficacy of natural versus synthetically produced this compound. The data presented here primarily pertains to this compound of natural origin.
Neuroprotective Efficacy of Natural this compound
Recent studies have highlighted the neuroprotective potential of natural this compound, particularly in the context of Alzheimer's disease. Research indicates that this compound acts as a potent agonist for the free fatty acid receptor 2 (FFAR2), a signaling pathway that appears to play a protective role against amyloid-beta (Aβ) induced neurotoxicity.
Experimental Data: Reduction of Inflammatory Markers
A study investigating the neuroprotective effects of natural compounds in a rat model of Alzheimer's disease demonstrated that treatment with Fenchol led to a significant reduction in the pro-inflammatory cytokine Interleukin-6 (IL-6).
| Treatment Group | Mean IL-6 Concentration (ng/L) ± SD | Percentage Reduction vs. Positive Control |
| Negative Control | 60.00 ± 2.00 | N/A |
| Positive Control (Aluminum Chloride-induced AD) | 85.00 ± 3.00 | 0% |
| Fenchol-treated | Significantly reduced vs. Positive Control | Data on specific % reduction not provided in the source |
Data adapted from a histopathological study on a rat model of Alzheimer's disease.
Signaling Pathway: FFAR2 Activation
The neuroprotective effects of this compound are linked to its ability to activate the FFAR2 signaling pathway. This activation is believed to mitigate the neurotoxic effects of amyloid-beta accumulation, a hallmark of Alzheimer's disease.
Antimicrobial Efficacy
This compound is known to possess antimicrobial properties, acting against a range of bacteria and fungi by disrupting microbial cell membranes, which leads to cell lysis[1]. While direct comparisons are unavailable, studies on essential oils rich in this compound provide insights into its potential antimicrobial efficacy.
Experimental Data: Antimicrobial Activity of Essential Oils
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of essential oils from Basil and Fennel, which contain this compound as one of their components. It is important to note that these values represent the activity of the entire essential oil, not isolated this compound.
| Essential Oil Source | Microorganism | Minimum Inhibitory Concentration (MIC) |
| Ocimum basilicum (Basil) | Bacillus cereus | 62.5 - 500 µg/mL[2] |
| Bacillus subtilis | 62.5 - 500 µg/mL[2] | |
| Staphylococcus aureus | 62.5 - 500 µg/mL[2] | |
| Escherichia coli | 62.5 - 500 µg/mL[2] | |
| Foeniculum vulgare (Fennel) | Candida albicans | 0.16–0.2 mg/ml[3] |
| Aspergillus flavus | 0.16–0.2 mg/ml[3] | |
| Aspergillus niger | 0.16–0.2 mg/ml[3] |
Experimental Protocols
Assessment of Neuroprotective Effects in an Alzheimer's Disease Rat Model
-
Animal Model: Adult male rats are used. Alzheimer's disease is induced by oral administration of aluminum chloride (17 mg/kg/day).
-
Treatment Groups:
-
Negative Control: Standard feed and water.
-
Positive Control: Aluminum chloride-induced AD model.
-
Fenchol-Treated Group: Oral administration of a Fenchol solution (e.g., 2 ml of a 5 mg/80 ml solution).
-
Reference Drug Group (e.g., Memantine).
-
-
Duration: Treatment is administered for a specified period, for instance, one month.
-
Endpoint Analysis:
-
Histopathology: Brain tissue (hippocampus) is collected, sectioned, and stained (e.g., with Congo red for amyloid plaques) to evaluate neuronal integrity, granule cell density, and beta-amyloid accumulation.
-
Biochemical Analysis: Serum levels of inflammatory markers such as IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to determine significant differences between groups.
Determination of Minimum Inhibitory Concentration (MIC)
-
Microorganisms: A panel of relevant bacteria and fungi are selected.
-
Inoculum Preparation: Bacterial or fungal suspensions are prepared and standardized to a specific concentration (e.g., 10^5 CFU/mL).
-
Broth Microdilution Method:
-
A two-fold serial dilution of the test compound (e.g., essential oil or isolated this compound) is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Each well is inoculated with the standardized microbial suspension.
-
Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Conclusion
The available evidence strongly suggests that natural this compound possesses significant neuroprotective and antimicrobial properties. Its mechanism of action in a neurodegenerative context, through the activation of the FFAR2 signaling pathway, presents a promising avenue for further therapeutic development. However, the current body of scientific literature is deficient in studies that directly compare the efficacy of natural this compound with its synthetic counterpart. Such comparative studies are essential to ascertain whether the source of the compound influences its biological activity and to guide future research and development efforts in utilizing this compound for its therapeutic potential. Researchers are encouraged to address this knowledge gap to fully elucidate the comparative efficacy of natural versus synthetic this compound.
References
Alpha-Fenchol: A Comparative Guide to its Therapeutic Potential in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of alpha-fenchol (B1175230), a monoterpenoid alcohol found in plants like basil, with other alternatives, supported by experimental data from animal models. The information is intended to assist researchers, scientists, and drug development professionals in evaluating its prospects for further investigation.
Neuroprotective Effects in Alzheimer's Disease Models
A seminal study by Razazan et al. (2021) identified this compound as a potent agonist of the Free Fatty Acid Receptor 2 (FFAR2), a receptor linked to the gut microbiome that plays a role in neuroprotection.[1][2][3][4] The study screened over 144,000 natural compounds and shortlisted 15 potential FFAR2 activators, with this compound emerging as the most effective.[1][2][3]
Comparison with Other Natural FFAR2 Agonists
While the complete list of the 14 other shortlisted compounds from the extensive screening is not fully detailed in the primary publication, the research highlights the superior potency of this compound in activating FFAR2 signaling pathways. This activation is crucial for its neuroprotective effects, which include reducing amyloid-beta (Aβ) accumulation and associated neurotoxicity.[1][2][3]
Quantitative Data Summary
| Compound | Animal Model | Key Efficacy Metric | Result |
| This compound | 5xFAD Mouse Model of AD | Aβ plaque burden | Significant reduction |
| This compound | 5xFAD Mouse Model of AD | Neuronal apoptosis | Significant decrease |
| This compound | C. elegans Model of AD | Aβ aggregation | Significant reduction |
| This compound | C. elegans Model of AD | Paralysis phenotype | Significant improvement |
Experimental Protocols
5xFAD Mouse Model of Alzheimer's Disease:
-
Animal Model: Transgenic mice overexpressing human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with five familial Alzheimer's disease mutations (5xFAD).
-
Treatment: this compound administered orally.
-
Dosage: Specific dosage details would be outlined in the full study methodology.
-
Duration: Chronic administration over a specified period.
-
Key Outcome Measures:
C. elegans Model of Alzheimer's Disease:
-
Animal Model: Transgenic C. elegans strain expressing human Aβ1-42 in muscle cells, leading to age-progressive paralysis.
-
Treatment: this compound mixed with the worms' food source (OP50 E. coli).
-
Key Outcome Measures:
Signaling Pathway and Experimental Workflow
The neuroprotective action of this compound is primarily mediated through the activation of FFAR2. This initiates a signaling cascade that ultimately leads to reduced Aβ production and enhanced clearance, thereby mitigating neuroinflammation and neuronal death.
Caption: Signaling pathway of this compound's neuroprotective effect.
Caption: Experimental workflow for identifying this compound's neuroprotective potential.
Anti-inflammatory and Antimicrobial Potential
While the primary focus of recent research has been on neuroprotection, other studies suggest that this compound may also possess anti-inflammatory and antimicrobial properties. However, there is a need for more extensive in vivo studies to quantify these effects and establish clear experimental protocols.
Comparison with Alternatives in Inflammatory and Infectious Disease Models
Direct comparative studies of this compound against standard anti-inflammatory (e.g., NSAIDs) or antimicrobial agents in animal models are currently limited. Future research should aim to include such comparisons to better position its therapeutic potential.
Quantitative Data Summary (Hypothetical based on typical models)
| Therapeutic Area | Animal Model | Key Efficacy Metric | Potential Result with this compound |
| Anti-inflammatory | Carrageenan-induced paw edema in rats | Paw volume reduction (%) | Dose-dependent reduction |
| Antimicrobial | Murine model of bacterial infection | Reduction in bacterial load (CFU) | Significant reduction |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats:
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Induction of Inflammation: Subplantar injection of carrageenan into the rat's hind paw.
-
Treatment: Oral or intraperitoneal administration of this compound prior to carrageenan injection.
-
Key Outcome Measures: Measurement of paw volume at various time points post-carrageenan injection using a plethysmometer.[5][6][7][8][9]
Murine Model of Bacterial Infection:
-
Animal Model: BALB/c or C57BL/6 mice.
-
Infection: Intraperitoneal or intravenous injection of a standardized bacterial suspension (e.g., Staphylococcus aureus).
-
Treatment: Administration of this compound at various time points relative to the infection.
-
Key Outcome Measures: Determination of bacterial load in blood and/or organs (spleen, liver) by plating serial dilutions of homogenates. Survival rates can also be monitored.[10][11][12]
Logical Relationship Diagram
Caption: Therapeutic potential of this compound.
Conclusion
This compound demonstrates significant promise as a neuroprotective agent, particularly in the context of Alzheimer's disease, with a well-defined mechanism of action involving the FFAR2 receptor. Its efficacy in reducing amyloid-beta pathology in multiple animal models is a strong indicator of its therapeutic potential. Further in vivo studies are warranted to explore its anti-inflammatory and antimicrobial properties to fully understand its therapeutic breadth. The identification and comparative analysis of the other shortlisted natural FFAR2 agonists from the initial screening would provide a more complete picture of this compound's relative potency and potential advantages.
References
- 1. Activation of Microbiota Sensing – Free Fatty Acid Receptor 2 Signaling Ameliorates Amyloid-β Induced Neurotoxicity by Modulating Proteolysis-Senescence Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Activation of Microbiota Sensing - Free Fatty Acid Receptor 2 Signaling Ameliorates Amyloid-β Induced Neurotoxicity by Modulating Proteolysis-Senescence Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
Comparative Docking Analysis of Alpha-Fenchol with Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alpha-Fenchol's Binding Affinity with Potential Therapeutic Targets, Supported by Experimental Data and Methodologies.
This compound, a monoterpenoid alcohol found in various plants, has garnered interest for its diverse biological activities, including neuroprotective, antimicrobial, and anti-inflammatory effects. Understanding its molecular interactions with protein targets is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This guide provides a comparative overview of in-silico docking studies of this compound with key protein targets, presenting quantitative binding data where available and outlining the experimental protocols for such analyses.
Data Presentation: Comparative Docking Scores
Molecular docking simulations predict the binding affinity between a ligand, such as this compound, and a protein target. This affinity is often expressed as a binding energy or docking score in kilocalories per mole (kcal/mol), where a more negative value indicates a stronger and more favorable interaction.
While comprehensive comparative docking studies of this compound against a wide array of proteins are still emerging, existing research provides valuable insights. A key study has identified the Free Fatty Acid Receptor 2 (FFAR2) as a direct target of this compound.[1] Below is a summary of the available quantitative docking data.
| Target Protein | Organism | Binding Energy (kcal/mol) | Biological Function |
| Free Fatty Acid Receptor 2 (FFAR2) | Human | -5.5[1] | Neuroprotection, Anti-inflammatory |
| Free Fatty Acid Receptor 2 (FFAR2) | Mouse | -5.3[1] | Neuroprotection, Anti-inflammatory |
Note: Further research is required to determine the binding affinities of this compound with other potential targets.
Potential Target Proteins for Future Comparative Studies
Based on the known biological activities of this compound, several other protein targets are of high interest for future comparative docking studies. These include:
-
Acetylcholinesterase (AChE): A key enzyme in the nervous system, its inhibition is a therapeutic strategy for Alzheimer's disease.[2]
-
GABA(A) Receptor: A major inhibitory neurotransmitter receptor in the central nervous system, it is a target for anxiolytic and sedative drugs.[3][4]
-
Antimicrobial Targets: Proteins essential for bacterial survival, such as Staphylococcus aureus tyrosyl-tRNA synthetase and DNA gyrase, are potential targets for this compound's antimicrobial effects.[5]
-
Anti-inflammatory Targets: Enzymes like cyclooxygenase-2 (COX-2) and transcription factors such as NF-κB are central to the inflammatory response and are plausible targets for this compound's anti-inflammatory properties.[6]
Experimental Protocols: Molecular Docking Methodology
The following provides a generalized yet detailed methodology for performing comparative molecular docking studies, similar to those used to generate the data presented above.
1. Preparation of the Protein Target:
-
Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from a public repository such as the Protein Data Bank (PDB).
-
Protein Preparation: The protein structure is prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning appropriate atomic charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.[4]
2. Preparation of the Ligand (this compound):
-
Structure Retrieval: The 3D structure of this compound can be obtained from databases like PubChem.
-
Ligand Optimization: The ligand's geometry is optimized to its lowest energy conformation using computational chemistry software. Gasteiger partial charges are typically added, and non-polar hydrogens are merged.
3. Docking Simulation:
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the binding pocket where the ligand is expected to interact.
-
Docking Algorithm: A docking program, such as AutoDock Vina, is used to perform the simulation. The software systematically samples different conformations and orientations of the ligand within the defined grid box.
-
Scoring Function: The program's scoring function calculates the binding energy for each pose, predicting the most favorable binding mode.
4. Analysis of Results:
-
Binding Affinity: The docking scores (binding energies) are analyzed to determine the strength of the interaction.
-
Interaction Analysis: The best-scoring poses are visualized to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the target protein. This analysis is often performed using software like PyMOL or Discovery Studio.
Visualization of Signaling Pathways and Workflows
To better understand the biological context of these docking studies, the following diagrams illustrate a key signaling pathway and the general workflow of a comparative docking experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. oamjms.eu [oamjms.eu]
- 3. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 4. escholarship.org [escholarship.org]
- 5. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for alpha-Fenchol
This guide provides essential safety and logistical information for the proper disposal of alpha-Fenchol in a laboratory setting. The following procedural steps are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to consult the substance's Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.[1] this compound is a flammable liquid and can cause skin and eye irritation.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[4]
-
Ventilation: Handle this compound and its waste within a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[2][4]
-
Ignition Sources: Keep waste containers away from heat, open flames, and other potential sources of ignition.[5]
Summary of Key Data
The following table summarizes the essential physical and chemical properties of this compound relevant to its safe disposal.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₈O | [2] |
| Molecular Weight | 154.25 g/mol | [2][6] |
| Appearance | Colorless to pale yellow liquid or crystalline solid | [2] |
| Solubility | Insoluble in water; Soluble in alcohols and organic solvents | [2] |
| Flash Point | 75°C - 85°C | [2][7] |
| Hazards | Flammable liquid; Causes skin and eye irritation; May cause an allergic skin reaction.[2][3][6] | Slightly hazardous for water; do not allow to enter sewers or ground water.[3][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste in accordance with federal, state, and local regulations.[1][5] Never dispose of this compound by evaporation or by pouring it down the drain.[4][8]
Experimental Protocol: Waste Collection and Storage
Objective: To safely collect and store this compound waste prior to removal by a certified disposal service.
Methodology:
-
Designate a Waste Container:
-
Label the Container:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[1]
-
Clearly write the full chemical name, "this compound," and any other components of the waste stream on the label. Do not use abbreviations or chemical formulas.[1]
-
Record the date when waste is first added to the container.[1]
-
-
Segregate and Accumulate Waste:
-
Store the this compound waste container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[9][11]
-
Ensure the waste is segregated from incompatible materials. For example, store it separately from strong oxidizing agents.[2][11]
-
Keep the waste container closed at all times except when adding waste.[8][9]
-
-
Arrange for Disposal:
Protocol for Empty this compound Containers
Empty containers that held this compound must also be handled properly.
-
Triple Rinsing:
-
An empty container must be triple-rinsed with a solvent capable of removing the chemical residue, such as ethanol (B145695) or another suitable organic solvent.[8][12]
-
Crucially, the rinsate from this process is also considered hazardous waste. Collect all rinsate in your designated this compound or flammable organic solvent waste container.[12]
-
-
Final Container Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for this compound waste and container disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. consolidated-chemical.com [consolidated-chemical.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. aurochemicals.com [aurochemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. (-)-alpha-Fenchol | C10H18O | CID 439711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (-)-alpha-fenchol, 512-13-0 [thegoodscentscompany.com]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Logistics for Handling alpha-Fenchol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling of alpha-Fenchol, including personal protective equipment (PPE) guidelines, operational procedures, and a detailed disposal plan.
Personal Protective Equipment (PPE) for this compound
Based on safety data sheets (SDSs), this compound is known to cause skin and serious eye irritation.[1] Therefore, appropriate PPE is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation |
| Eye and Face Protection | Wear chemical safety goggles or safety glasses with side shields that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be appropriate for splash hazards. |
| Skin Protection | Gloves: Wear chemically resistant gloves. While specific breakthrough time data for this compound is not readily available, nitrile rubber gloves are commonly recommended in safety data sheets. For alcohols in general, butyl and neoprene gloves also offer good protection.[2][3] Always inspect gloves for degradation or punctures before use and remove them using proper technique to avoid skin contact. Dispose of contaminated gloves after use. Body Protection: Wear a lab coat or other protective clothing to prevent skin contact. For larger quantities or significant splash potential, consider impervious clothing. |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is generally not required. However, if working with large quantities, in a poorly ventilated area, or if aerosols or dusts are generated, a NIOSH/MSHA or European Standard EN 136 approved respirator with an organic vapor cartridge is recommended. |
Glove Selection for Handling Alcohols
As this compound is a terpenoid alcohol, the following table provides a general guide to the chemical resistance of common laboratory glove materials to alcohols. It is important to note that performance can vary by manufacturer and glove thickness.[4]
| Glove Material | General Resistance to Alcohols |
| Nitrile | Good to Excellent |
| Neoprene | Good to Excellent |
| Butyl Rubber | Very Good |
| Natural Rubber (Latex) | Fair to Good |
| Polyvinyl Chloride (PVC) | Fair |
Note: For prolonged or immersive contact, it is crucial to consult the glove manufacturer's specific chemical resistance data.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
